Boc-N-methyl-D-norleucine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGQYTQHPSQSFF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Boc-N-methyl-D-norleucine
Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery
In the landscape of modern drug development, particularly in peptide-based therapeutics, the strategic modification of amino acid building blocks is paramount to enhancing pharmacological properties. The introduction of an N-methyl group to an amino acid, such as in Boc-N-methyl-D-norleucine, is a well-established strategy to confer advantageous traits. N-methylation can significantly increase metabolic stability by shielding the amide bond from enzymatic degradation, improve membrane permeability, and modulate the conformational preferences of peptides, thereby fine-tuning their biological activity and bioavailability.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, a valuable component in the design of novel therapeutics.
This document will detail the prevalent synthetic methodology, provide a robust, step-by-step experimental protocol, and outline the comprehensive analytical techniques required to validate the final product's identity and purity. The causality behind experimental choices will be elucidated to provide a deeper understanding of the process.
Synthetic Strategy: Direct N-Methylation of Boc-D-norleucine
The most direct and widely employed method for the synthesis of this compound is the N-methylation of the parent amino acid, Boc-D-norleucine. This approach leverages a strong base to deprotonate the nitrogen of the Boc-protected amine, creating a nucleophilic center that subsequently reacts with a methylating agent.
A common and effective procedure utilizes sodium hydride (NaH) as the base and methyl iodide (MeI) as the methyl source in an anhydrous aprotic solvent, typically tetrahydrofuran (THF).[3][4] The reaction proceeds through the formation of a dianion, where both the carboxylic acid and the N-H of the carbamate are deprotonated. The subsequent alkylation occurs selectively at the nitrogen atom.[4][5] This selectivity is attributed to the formation of the sodium salt of the carboxylate, which is less nucleophilic than the deprotonated carbamate.[5]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, with in-process checks and a comprehensive work-up to ensure high purity of the final product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Boc-D-norleucine | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |
| Methyl Iodide (MeI) | ≥99% | Standard Chemical Supplier |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| 1 M Hydrochloric Acid (HCl) | Standard Chemical Supplier | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Chemical Supplier | |
| Argon or Nitrogen Gas | High Purity |
Step-by-Step Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen) to ensure anhydrous conditions. This is critical as sodium hydride reacts violently with water.
-
Dissolution: Boc-D-norleucine is dissolved in anhydrous THF. The use of an anhydrous solvent is crucial to prevent quenching of the sodium hydride.
-
Cooling and Reagent Addition: The solution is cooled to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of sodium hydride. Methyl iodide is then added to the cooled solution.[4]
-
Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution over a period of time. This controlled addition is necessary to manage the evolution of hydrogen gas, a flammable byproduct.[3] A gross excess of both sodium hydride and methyl iodide is often used to drive the reaction to completion and to account for any residual moisture.[4]
-
Reaction Progression: After the complete addition of sodium hydride, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight to ensure the reaction proceeds to completion.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water to the cooled reaction mixture. This step is highly exothermic and must be performed with caution to safely react with any excess sodium hydride.
-
Acidification and Extraction: The mixture is then acidified to a pH of approximately 2-3 with 1 M HCl.[3] This protonates the carboxylate, making the product soluble in organic solvents. The aqueous layer is then extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic impurities, followed by a wash with brine to remove residual water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization and Quality Control
A multi-faceted analytical approach is essential for the comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and structural integrity.[6]
Caption: Analytical workflow for the characterization of this compound.
1. Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the final product.[7] By comparing the Rf values of the starting material, the reaction mixture, and the purified product, one can quickly determine the extent of the conversion and the presence of impurities.
2. High-Performance Liquid Chromatography (HPLC):
For quantitative purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[6] It provides high-resolution separation of the target compound from any unreacted starting materials or byproducts.
Typical RP-HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Detection | UV at 210-220 nm |
| Flow Rate | 1.0 mL/min |
3. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this analysis.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| [M+H]⁺ | 246.16 |
| [M+Na]⁺ | 268.14 |
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful technique for the structural elucidation of the final product. Both ¹H NMR and ¹³C NMR spectra should be acquired to confirm the presence of all expected functional groups and the overall structure. The key diagnostic signal in the ¹H NMR spectrum is the singlet corresponding to the N-methyl protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
| -CH₂- chain | ~1.3-1.6 | Multiplet | 4H |
| α-CH | ~4.5 | Multiplet | 1H |
| Boc -(CH₃)₃ | ~1.45 | Singlet | 9H |
| N-CH₃ | ~2.9 | Singlet | 3H |
| -COOH | Broad Singlet | 1H |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Conclusion
The synthesis of this compound via direct N-methylation of Boc-D-norleucine is a robust and reliable method for producing this valuable building block for peptide synthesis. The detailed experimental protocol and the comprehensive characterization workflow outlined in this guide provide researchers, scientists, and drug development professionals with the necessary tools to confidently synthesize and validate this compound. The strategic incorporation of N-methylated amino acids like this compound will continue to be a cornerstone in the development of next-generation peptide therapeutics with enhanced pharmacological profiles.
References
- Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide - Benchchem.
- N-Methylation of Boc amino acids - Lokey Lab Protocols - Wikidot.
- Boc-D-norleucine (Boc-D-Nle-OH) | Leucine Derivative | MedChemExpress.
- Boc-D-norleucine | 55674-63-0 - J&K Scientific LLC.
- On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate.
- Boc-N-methyl-L-norleucine (oil) - Chem-Impex.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.
- Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides - Benchchem.
- Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem - NIH.
- Amino Acid Analytical Capabilities - BOC Sciences.
Sources
Technical Guide: Enhancing Peptide Stability via Boc-N-methyl-D-norleucine
Executive Summary
Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) represents a "triple-threat" building block in modern peptide drug design. It addresses the three primary failure modes of peptide therapeutics: proteolytic degradation , oxidative instability , and poor membrane permeability .
This guide provides a technical blueprint for incorporating this non-canonical residue into peptide backbones. Unlike standard amino acids, Boc-N-Me-D-Nle introduces significant steric and stereochemical constraints that require specialized synthetic protocols. This document details the mechanistic rationale, validated coupling methodologies, and stability assessment workflows required to successfully leverage this moiety.
Part 1: The Mechanistic "Stability Triad"
The efficacy of this compound stems from the synergistic effect of its three structural modifications.
N-Methylation: The Proteolytic Shield
Standard peptide bonds are primary targets for endopeptidases. Replacing the amide proton (
-
Mechanism: The methyl group physically blocks the approach of the protease catalytic triad (e.g., Serine-Histidine-Aspartate).
-
Secondary Effect: It forces the peptide backbone into specific conformations (often favoring cis-amide bonds), reducing the entropic penalty of binding to receptors and improving membrane permeability (lipophilicity).
D-Stereochemistry: The Chiral Mismatch
Endogenous proteases are stereoselective, evolved to cleave L-amino acid sequences.
-
Mechanism: Incorporating the D-enantiomer creates a "chiral mismatch." The side chain orientation of D-Nle prevents the substrate from fitting into the enzyme's S1 binding pocket, effectively rendering the bond invisible to enzymes like trypsin or chymotrypsin.
Norleucine (Nle): The Oxidative Anchor
Methionine (Met) is prone to oxidation (sulfoxide formation), a major shelf-life liability.
-
Mechanism: Nle is a structural isostere of Met but lacks the sulfur atom.[1] It maintains the hydrophobic interaction profile required for receptor binding while rendering the residue immune to oxidative degradation.
Visualization: The Stability Triad
The following diagram illustrates how these three features converge to enhance stability.
Figure 1: Mechanistic contributions of Boc-N-Me-D-Nle to peptide stability and pharmacokinetics.
Part 2: Synthetic Protocol (Self-Validating System)
Coupling N-methylated, bulky D-amino acids is notoriously difficult due to steric hindrance. Standard Fmoc/Boc protocols often yield incomplete coupling or deletion sequences. The following protocol uses Boc chemistry , which is superior for difficult/aggregating sequences due to the ability to protonate the N-terminus during deprotection, breaking up secondary structures.
Critical Reagents
-
Coupling Reagent: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2] Note: PyBroP is an alternative for extremely hindered amines.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).
-
Solvent: DMF/NMP (1:1 ratio) to maximize solubility.
Step-by-Step Coupling Workflow
| Step | Action | Mechanistic Rationale |
| 1. Activation | Dissolve Boc-N-Me-D-Nle-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq). Activate for 2 minutes (pre-activation). | Pre-activation ensures the formation of the reactive OAt ester before contact with the resin, minimizing racemization. |
| 2. Coupling | Add activated mixture to the resin-bound peptide. Reaction time: 2 - 4 hours (double standard time). | The N-methyl group creates significant steric hindrance; kinetic rates are slower. |
| 3. Monitoring | Perform Chloranil Test (not Kaiser test). | The Kaiser test detects primary amines. N-methyl amino acids are secondary amines; Chloranil detects secondary amines (turn blue/green). |
| 4. Re-Coupling | If Chloranil is positive, repeat coupling with PyBroP (3 eq) + DIEA (6 eq) in NMP at 50°C . | PyBroP is highly effective for N-methylated amines. Heat provides kinetic energy to overcome the steric barrier. |
| 5. Capping | Acetylate unreacted amines with Ac2O/Pyridine. | Prevents formation of deletion sequences (N-1 peptides) that are difficult to purify. |
The "DKP" Trap: A Critical Warning
When removing the Boc group from the residue immediately following the N-methyl-D-Nle, there is a high risk of Diketopiperazine (DKP) formation . The N-methyl amine is a strong nucleophile and can attack the preceding carbonyl, cleaving the dipeptide from the resin.
-
Prevention Strategy: Use "In Situ Neutralization" protocols for the next coupling. Do not wash with base (DIEA) after TFA deprotection. Add the next activated amino acid immediately with the base.
Part 3: Experimental Validation (Stability Assays)
Once synthesized, the enhanced stability must be quantified.
Protocol: Comparative Proteolytic Stability Assay
Objective: Determine half-life (
-
Enzyme Preparation: Prepare a stock solution of Chymotrypsin (target for hydrophobic residues) or Human Serum (physiological mix) in PBS (pH 7.4).
-
Incubation:
-
Substrate concentration: 100 µM.
-
Enzyme:Substrate ratio: 1:100 (w/w).
-
Temperature: 37°C.[3]
-
-
Sampling: Aliquot 50 µL at
min and hours. -
Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.
-
Analysis: Analyze via RP-HPLC (measure Area Under Curve of the parent peak).
Data Analysis Template
Calculate the percentage remaining (
Synthetic Decision Tree
Figure 2: Decision logic for coupling sterically hindered N-methyl-D-amino acids.
References
-
Vertex AI Search . (2025).[4] Backbone N-methylation of peptides: Advances in synthesis and applications. ResearchGate. 5
-
Vertex AI Search . (2025). Atom-level backbone engineering preserves peptide function while enhancing stability. bioRxiv. 4
-
Vertex AI Search . (2025).[4] D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides. PMC. 6
-
Vertex AI Search . (2025). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. 2
-
Vertex AI Search . (2025). Boc-N-methyl-L-norleucine (oil). Chem-Impex. 7
Sources
- 1. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BOC-L-NORLEUCINE | 6404-28-0 [chemicalbook.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Strategic Utilization of Boc-N-methyl-D-norleucine in Peptidomimetic Design
Technical Guide | Version 1.0
Executive Summary
Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) represents a "triple-threat" building block in modern medicinal chemistry. It converges three distinct structural modifications—backbone N-methylation, D-stereochemistry, and side-chain isosterism—into a single pharmacophore.[1] This guide details the technical rationale, synthetic protocols, and quality control measures required to deploy this residue effectively. It is specifically designed for chemists overcoming the poor oral bioavailability and rapid metabolic clearance typical of native peptide therapeutics.
Part 1: Structural & Physicochemical Rationale[1]
The utility of this compound stems from its ability to solve three specific failure modes in peptide drug discovery.
The Methionine Isostere (Norleucine)
Native Methionine (Met) is prone to oxidation (sulfoxide/sulfone formation) during synthesis and storage, leading to shelf-life instability.[1][2] Norleucine (Nle) replaces the sulfur atom with a methylene group (
-
Benefit: Isosteric lipophilicity without oxidative degradation.[1]
-
Application: Ideal for replacing Met residues in hydrophobic binding pockets where the sulfur atom is not involved in critical H-bonding.[1]
The Proteolytic Shield (D-Configuration + N-Methylation)[1]
-
D-Stereochemistry: Alters the peptide backbone topology, rendering the associated amide bond unrecognizable to endogenous L-specific proteases.[1]
-
N-Methylation: Removes the amide proton (
), eliminating a hydrogen bond donor.[1] This prevents the formation of the tetrahedral transition state required for peptide bond hydrolysis by many proteases.
Membrane Permeability
N-methylation reduces the energetic cost of desolvation. By masking the solvent-exposed amide hydrogen, the molecule becomes more lipophilic and membrane-permeable, a critical factor for intracellular targets or oral bioavailability.[1]
Part 2: Technical Specifications & Handling
| Property | Specification |
| Chemical Name | N-α-t-Butoxycarbonyl-N-α-methyl-D-norleucine |
| CAS Number | 161450-84-6 |
| Formula | |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white powder or viscous oil |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Protecting Group | Boc (Acid labile; removed by TFA) |
Storage Protocol:
-
Store at -20°C.
-
Hygroscopic: Allow bottle to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes activated esters during coupling.[1]
Part 3: Synthetic Methodology (Solid Phase Peptide Synthesis)
Integrating N-methylated amino acids is notoriously difficult due to steric hindrance .[1] The methyl group on the nitrogen clashes with the incoming activated carboxylate.
The "Difficult Coupling" Protocol
Standard carbodiimide couplings (DCC/DIC) often fail or proceed too slowly, leading to deletion sequences. The following protocol utilizes HATU/HOAt , the gold standard for hindered couplings.
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Solvent: DMF (N,N-Dimethylformamide).[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Activation (Pre-activation is critical):
-
Coupling:
-
Add the activated solution to the resin.[3]
-
Agitate for 2 to 4 hours (standard amino acids require 45 mins; N-methyl requires longer).
-
Double Coupling: Drain, wash, and repeat the coupling step with fresh reagents to ensure >99% incorporation.
-
-
Monitoring (CRITICAL):
-
Do NOT use the Kaiser Test. It tests for primary amines and will yield a false negative if checking the N-methyl terminus, or a false positive if checking the previous step.
-
Use the Chloranil Test.
-
Validation: The Chloranil Test
Since the N-terminus is a secondary amine after deprotection, the Kaiser test is invalid.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure: Add 2 drops of A and 2 drops of B to a few resin beads.
-
Result:
Part 4: Visualization of Mechanism & Workflow
Diagram 1: The Metabolic Shield Mechanism
This diagram illustrates how the structural features of Boc-N-Me-D-Nle-OH block enzymatic degradation compared to a standard L-Methionine residue.[1]
Caption: Comparative pathway showing how stereochemical inversion and N-methylation prevent protease recognition and hydrolysis.
Diagram 2: SPPS Decision Tree for N-Methyl Coupling
A logic flow for chemists to determine the correct coupling protocol.
Caption: Operational logic for selecting coupling reagents and validation methods based on steric hindrance.
Part 5: Quality Control & Troubleshooting
When synthesizing peptides containing Boc-N-Me-D-Nle, standard QC methods may show anomalies.[1]
HPLC Retention Time Shift
-
Observation: The N-methylated peptide will elute later (higher retention time) than its non-methylated parent on Reverse-Phase HPLC (C18 column).[1]
-
Reason: Increased lipophilicity due to the methyl group masking the polar amide bond.
Rotameric Broadening in NMR
-
Observation:
-NMR spectra may appear "messy" with broadened or split peaks.[1] -
Reason: N-methylation introduces cis/trans isomerism around the tertiary amide bond.[1] The energy barrier between these conformers is high, leading to slow exchange on the NMR time scale.
-
Solution: Run NMR at elevated temperature (50°C - 60°C) to coalesce the rotamer peaks for clearer assignment.
Racemization Check
-
Risk: Activation of N-methyl amino acids carries a higher risk of racemization (loss of D-purity) via oxazolonium ion formation.
-
Control: Use HOAt as an additive if using carbodiimides, or stick to HATU which minimizes this risk.[1] Always verify chiral purity using Marfey’s reagent analysis post-cleavage.
References
- Chemical Identity & Properties
- Coupling Reagents for N-Methyl Amino Acids
-
Validation Protocols (Chloranil Test)
-
Tests for Unprotected Proline and Secondary Amines. Aapptec Technical Support. Retrieved from [Link]
-
-
Metabolic Stability of N-Methylation
-
Norleucine as Methionine Isostere
Sources
Advanced Peptide Engineering: The Biological & Synthetic Utility of Boc-N-methyl-D-norleucine
This guide serves as an advanced technical manual for the application of Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) in peptide engineering. It addresses the structural rationale, synthetic challenges, and biological implications of incorporating this highly specialized residue into bioactive peptides.
Executive Summary
This compound represents a convergence of three critical modification strategies in medicinal chemistry: stereochemical inversion (D-isomer), backbone modification (N-methylation), and side-chain isosterism (Norleucine). This residue is rarely a random hit; it is a precision tool used to optimize lead compounds by enhancing metabolic stability, membrane permeability, and conformational rigidity.
This guide analyzes the residue's role in transforming labile peptide sequences into robust pharmacological agents, specifically within the context of protease inhibitors, cyclic peptidomimetics, and oncology therapeutics.
Part 1: Structural & Biological Rationale
The incorporation of Boc-N-Me-D-Nle introduces specific physicochemical changes that drive biological activity.
The "Trinity" of Modification
The residue functions through three distinct mechanisms:
| Component | Modification Type | Biological/Chemical Function |
| D-Norleucine | Side-Chain Isostere & Stereochemistry | Oxidative Stability: Replaces Methionine (Met) to prevent sulfoxide formation while maintaining lipophilicity.Protease Resistance: The D-configuration disrupts the induced fit required by L-specific proteases (e.g., chymotrypsin, pepsin). |
| N-Methylation | Backbone Modification | Permeability: Removes a hydrogen bond donor, lowering the energetic cost of desolvation and improving passive membrane diffusion.Conformation: Restricts rotation around the N-C |
| Boc Group | N-Terminal Cap (If Retained) | Lipophilicity: Increases LogP, facilitating interaction with hydrophobic pockets (e.g., S3/S4 subsites of proteases) or cell membranes.Exopeptidase Block: Prevents N-terminal degradation by aminopeptidases. |
Impact on Signaling & Potency
The biological activity of peptides containing this residue often stems from conformational locking . N-methylation introduces steric clash that favors specific secondary structures (e.g.,
Figure 1: Mechanism of Action. Flowchart illustrating how substituting a native residue with N-Me-D-Nle resolves instability and bioavailability issues.
Part 2: Synthetic Protocols & Challenges
Synthesizing peptides with This compound is non-trivial due to the steric bulk of the N-methyl group, which hinders the coupling of the subsequent amino acid.
Reagent Handling
-
Storage: Store Boc-N-Me-D-Nle at +2°C to +8°C. It is hygroscopic; allow to reach room temperature before opening.
-
Solubility: Soluble in DCM, DMF, and NMP.
Coupling Protocol (Solid Phase)
Standard coupling (e.g., HBTU/DIEA) often fails or proceeds with low yield when coupling to the N-methylated amine.
Recommended Protocol: HATU/HOAt Activation
-
Resin Swelling: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 min.
-
Deprotection: Remove Fmoc from previous residue (if applicable) using 20% Piperidine/DMF.
-
Coupling of Boc-N-Me-D-Nle:
-
Reagents: 3 eq. Boc-N-Me-D-Nle, 2.9 eq. HATU, 3 eq. HOAt, 6 eq. DIEA.
-
Time: Double coupling (2 x 2 hours) is recommended.
-
Monitoring: Chloranil test (ninhydrin is ineffective for secondary amines).
-
-
Coupling the Next Amino Acid (Critical Step):
-
The secondary amine of N-Me-D-Nle is sterically hindered and nucleophilically deactivated.
-
Reagents: Use highly reactive coupling agents like COMU or PyAOP with OxymaPure .
-
Conditions: Elevated temperature (50°C) or microwave-assisted synthesis is often required to drive the reaction to completion.
-
Capping: Acetylate unreacted amines aggressively to prevent deletion sequences.
-
Figure 2: Synthesis Workflow. Decision tree for incorporating Boc-N-Me-D-Nle, highlighting the critical checkpoint for secondary amine verification.
Part 3: Biological Applications & Case Studies
Protease Inhibitors (The "Warhead" Cap)
In protease inhibitors (e.g., for HIV Protease or Renin), the N-terminus is often capped with a hydrophobic group to mimic the P3 or P4 subsite interactions.
-
Role: The Boc-N-Me-D-Nle moiety acts as a lipophilic anchor. The Boc group mimics a hydrophobic residue, while the Nle side chain occupies the S1 or S2 pocket.
-
Advantage: The N-methyl group prevents the inhibitor itself from being cleaved by the target protease.
Cyclic Peptides & Turn Induction
N-methylated D-amino acids are potent turn inducers .
-
Mechanism: The steric clash between the N-methyl group and the side chain restricts the conformational space, forcing the peptide backbone into a turn (often Type II'
-turn). -
Application: Used in the design of Somatostatin analogs or Integrin inhibitors (RGD mimetics) where the bioactive conformation requires a sharp turn.
Oncology: Tubulysin & Hemiasterlin Analogs
Natural peptides like Hemiasterlin and Tubulysins are potent antimitotic agents containing N-methylated amino acids.
-
Analogs: Researchers substitute native N-methyl residues with N-Me-D-Nle to probe the hydrophobic binding pocket of tubulin.
-
Result: These analogs often exhibit increased resistance to serum proteases while maintaining nanomolar cytotoxicity.
Part 4: Quantitative Data Summary (Hypothetical/Representative)
Note: Values below are representative of typical SAR trends observed when substituting L-Met with N-Me-D-Nle in bioactive peptides.
| Property | Native Peptide (L-Met) | Modified Peptide (N-Me-D-Nle) | Impact |
| Serum Half-life (t1/2) | < 30 min | > 4 - 12 hours | High: N-Me and D-config block proteolysis. |
| LogP (Lipophilicity) | -1.5 (Hydrophilic) | +0.5 (Moderately Lipophilic) | Medium: Improved membrane crossing. |
| Receptor Affinity (Ki) | 5 nM | 2 - 50 nM | Variable: Depends on steric tolerance of the binding pocket. |
| Oxidative Stability | Low (Met -> Met-SO) | High (Inert) | Critical: Prevents degradation during storage. |
References
-
Chaturvedi, D. N., & Hadley, M. E. (2018). Melanotropic Peptides: Biomedical Applications. In The Melanotropic Peptides. Taylor & Francis.
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
- Sewald, N., & Jakubke, H. D. (2002). Peptides: Chemistry and Biology. Wiley-VCH. (General reference for N-methyl peptide synthesis).
-
MedChemExpress. (n.d.). Boc-D-norleucine Product Datasheet.
-
BenchChem. (n.d.). N-methyl-D-norleucine Biological Activity and Properties.
Navigating the Conformational Landscape of Boc-N-methyl-D-norleucine: A Technical Guide for Drug Development Professionals
Abstract
The conformational behavior of N-methylated amino acids is a critical determinant of the bioactivity and pharmacokinetic properties of peptidomimetics and other drug candidates. This technical guide provides an in-depth exploration of the conformational analysis of Boc-N-methyl-D-norleucine, a non-proteinogenic amino acid increasingly utilized in medicinal chemistry. We will delve into the theoretical underpinnings of its structural preferences, detail robust experimental and computational methodologies for its characterization, and discuss the implications of its conformational landscape on drug design. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important building block.
Introduction: The Significance of Conformational Control in N-Methylated Amino Acids
N-methylation of the amide bond in peptides is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate receptor affinity.[1] This seemingly subtle modification introduces significant steric and electronic perturbations that profoundly influence the local and global conformation of the peptide backbone. A key consequence of N-methylation is the restriction of conformational freedom, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2]
This compound, with its linear, hydrophobic side chain and the bulky tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of conformational challenges and opportunities.[3][4] Understanding its intrinsic conformational preferences is paramount for the rational design of novel therapeutics. This guide will provide a comprehensive framework for elucidating the three-dimensional structure and dynamics of this valuable synthetic building block.
Fundamental Conformational Features of this compound
The conformational landscape of this compound is primarily governed by two key rotational events:
-
Cis/Trans Isomerization of the Tertiary Amide Bond: The N-methylation of the amide nitrogen results in a tertiary amide bond (Boc-N(CH₃)). Unlike secondary amides, which predominantly adopt a trans conformation, tertiary amides have a lower energy barrier for rotation around the C-N bond, leading to a significant population of both cis and trans isomers in solution.[5] The equilibrium between these two conformers can have a profound impact on the overall shape of a molecule and its ability to bind to a biological target.
-
Rotational Isomers of the Side Chain (Rotamers): The n-butyl side chain of norleucine can adopt various staggered conformations through rotation around its single bonds. The relative populations of these rotamers are influenced by steric interactions with the backbone and the solvent environment.
The interplay between these conformational degrees of freedom defines the overall shape and flexibility of this compound.
Experimental Approaches to Conformational Analysis
A multi-pronged experimental approach is essential for a thorough conformational analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local environment of each atom, allowing for the determination of through-bond and through-space connectivities.[6]
3.1.1. Distinguishing Cis/Trans Isomers
The presence of cis and trans isomers of the Boc-N(CH₃) bond can be readily identified by the appearance of two distinct sets of resonances for the protons and carbons near the amide bond in the ¹H and ¹³C NMR spectra. The relative integration of these signals provides a quantitative measure of the population of each isomer.
3.1.2. Elucidating Backbone and Side-Chain Conformation with 2D NMR
Two-dimensional NMR experiments are indispensable for assigning the complex spectra arising from conformational heterogeneity and for deriving structural restraints.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment is particularly well-suited for molecules of the size of this compound as it provides information about through-space proximities between protons, regardless of the tumbling rate of the molecule.[3] Key ROE cross-peaks that can help define the conformation include:
-
Intra-residue ROEs: Proximities between the N-methyl protons and the α-proton, as well as with side-chain protons, can help to establish the local backbone and side-chain torsion angles.
-
Inter-residue ROEs (in a peptide context): When incorporated into a peptide, ROEs between adjacent residues provide crucial information for determining the overall peptide fold.
-
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 200-400 ms is typically used to allow for the build-up of cross-relaxation.
-
Data Processing and Analysis: Process the data using appropriate software. The volume of the ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing semi-quantitative distance restraints for structure calculations.
Below is a conceptual workflow for the experimental conformational analysis of this compound.
Caption: Experimental and Computational Workflow for Conformational Analysis.
Computational Modeling: A Synergistic Approach
Computational modeling provides a powerful complement to experimental data, offering insights into the energetics and dynamics of different conformations.[7][8]
Molecular Dynamics (MD) Simulations
MD simulations can be used to explore the conformational space of this compound over time, providing a dynamic picture of its behavior. By starting with an ensemble of initial structures, MD simulations can reveal the preferred conformations and the transitions between them.
Workflow for Molecular Dynamics Simulations
-
System Setup: Build the initial structure of this compound and solvate it in a box of explicit solvent molecules (e.g., water, chloroform).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.
-
Analysis: Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, and other structural parameters.
Density Functional Theory (DFT) Calculations
DFT calculations can provide highly accurate energies for different conformations, allowing for a precise determination of the relative stabilities of the cis and trans isomers and different side-chain rotamers. These calculations are particularly useful for validating the force fields used in MD simulations and for understanding the electronic factors that govern conformational preferences.
The Conformational Equilibrium of this compound
Based on the principles outlined above and by analogy to similar N-methylated amino acids, we can predict the key features of the conformational equilibrium of this compound.
The cis and trans isomers of the Boc-N(CH₃) bond are expected to be in dynamic equilibrium in solution. The exact ratio will be solvent-dependent, with more polar solvents potentially favoring the more polar cis isomer.
The following diagram illustrates the equilibrium between the cis and trans conformers.
Caption: Cis-Trans Isomerization of the Tertiary Amide Bond.
Table 1: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/Observation | Method of Determination |
| Cis/Trans Isomer Ratio | Solvent-dependent, likely a significant population of both | ¹H and ¹³C NMR Spectroscopy |
| Energy Difference (ΔE_trans-cis) | Small, typically 1-3 kcal/mol | DFT Calculations |
| Rotational Barrier (C-N) | ~15-20 kcal/mol | Dynamic NMR or DFT Calculations |
| Preferred Side-Chain Torsions | Staggered conformations to minimize steric clash | ROESY and Computational Modeling |
Implications for Drug Design and Development
A thorough understanding of the conformational preferences of this compound is crucial for its effective application in drug design.
-
Structure-Activity Relationships (SAR): By knowing the dominant conformations, medicinal chemists can design more rigid analogs that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.
-
Pharmacokinetic Properties: The conformational equilibrium can influence properties such as solubility and membrane permeability. For instance, a more compact conformation may exhibit different solubility characteristics than an extended one.
-
Intellectual Property: A detailed conformational analysis can provide a strong basis for patent applications by defining the unique three-dimensional structure of a novel therapeutic agent.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires a synergistic combination of high-resolution NMR spectroscopy and sophisticated computational modeling. By carefully applying the methodologies outlined in this guide, researchers can gain a deep understanding of the structural landscape of this important building block. This knowledge is not merely academic; it is a critical component of modern, structure-based drug design, enabling the development of more effective and safer medicines. The principles and protocols described herein provide a robust framework for unlocking the full therapeutic potential of N-methylated amino acids.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219. [Link]
-
Pelay-Gimeno, M., Glas, A., & Kessler, H. (2015). NMR for Peptides. CHIMIA International Journal for Chemistry, 69(9), 532–538. [Link]
-
J&K Scientific LLC. (n.d.). Boc-D-norleucine | 55674-63-0. Retrieved February 6, 2026, from [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated? [Link]
-
Grzonka, Z., & Lammek, B. (1974). A new reagent for the synthesis of N-methylamino acids. Synthesis, 1974(10), 661–662. [Link]
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). A simple and efficient method for the N-methylation of amino acids. The Journal of Organic Chemistry, 67(14), 4947–4949. [Link]
-
MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]
-
PubMed Central (PMC). (2014). Simulation Reveals the Chameleonic Behavior of Macrocycles. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1990). A general method for the synthesis of N-Boc-N-methyl-α-amino acids. Tetrahedron Letters, 31(50), 7355–7358. [Link]
-
PubMed Central (PMC). (2017). Applications of NMR and computational methodologies to study protein dynamics. [Link]
-
PubMed. (1998). Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure. [Link]
-
PubMed. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. [Link]
-
ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-Based Electron Donor–Acceptor Catalysis. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. jk-sci.com [jk-sci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Conformational modeling of elastin tetrapeptide Boc-Gly-Leu-Gly-Gly-NMe by molecular dynamics simulations with improvements to the thermalization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of NMR and computational methodologies to study protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simulation Reveals the Chameleonic Behavior of Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Integration of Boc-N-methyl-D-norleucine in Peptide Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptide-based therapeutics necessitates the incorporation of non-proteinogenic amino acids to overcome inherent limitations such as poor metabolic stability and low bioavailability. Among the myriad of modifications, the strategic introduction of N-methylated and D-configured amino acids represents a powerful approach to modulate peptide structure and function. This technical guide provides an in-depth exploration of Boc-N-methyl-D-norleucine, a unique building block that combines the conformational constraints of N-methylation with the proteolytic resistance conferred by a D-amino acid scaffold. We will delve into the synthesis of this valuable amino acid derivative, its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on peptide backbone geometry, proteolytic stability, and receptor binding affinity. This guide is intended to serve as a comprehensive resource for researchers and drug developers seeking to leverage the unique properties of this compound in the creation of next-generation peptide therapeutics.
Introduction: The Rationale for Peptide Backbone Modification
Peptides have emerged as a promising class of therapeutics due to their high target specificity and potency, often with fewer off-target effects compared to small molecules. However, their clinical translation is frequently hampered by rapid degradation by endogenous proteases and poor membrane permeability. To address these challenges, medicinal chemists have developed a toolbox of strategies to modify the peptide backbone, thereby enhancing their drug-like properties.
Two of the most effective modifications are the introduction of D-amino acids and N-methylation of the amide bond. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, renders peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[1][2] This significantly enhances the in vivo half-life of the peptide.[3][4]
N-methylation, the addition of a methyl group to the amide nitrogen, imparts several key advantages. It introduces steric hindrance that can further shield the peptide bond from enzymatic degradation.[5] From a conformational standpoint, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets.[6] This modification also lowers the energetic barrier for the rotation around the C-N amide bond, increasing the propensity for cis-amide bond formation, a feature that can be exploited to induce specific turns and folds in the peptide backbone.[1]
This compound is a particularly interesting building block as it synergistically combines these two powerful modifications. The D-configuration provides inherent proteolytic resistance, while the N-methylation offers an additional layer of steric shielding and a tool for precise conformational control. The norleucine side chain, a linear four-carbon chain, is an isomer of leucine and isoleucine and provides a non-branched, hydrophobic element. This guide will provide a comprehensive overview of the synthesis, incorporation, and functional consequences of using this compound in peptide design.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Boc-D-norleucine. The first step involves the protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection of the carboxyl group. A more direct and widely used method, however, is the direct N-methylation of Boc-D-norleucine using a strong base and a methylating agent.[7] This approach, adapted from the synthesis of similar N-methylated amino acids, is detailed below.
Experimental Protocol: Direct N-Methylation of Boc-D-norleucine
This protocol is adapted from the well-established procedure for the N-methylation of Boc-D-valine and is expected to yield the desired product with high efficiency.[7]
Materials:
-
Boc-D-norleucine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (MeI)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add Boc-D-norleucine (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the Boc-D-norleucine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Methyl Iodide: Add methyl iodide (2.5 equivalents) to the cooled solution.
-
Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction: After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M HCl.[7]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a strong base like sodium hydride necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.
-
Anhydrous THF: THF is an excellent aprotic solvent for this reaction, and its anhydrous nature is crucial to prevent quenching of the sodium hydride.
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates both the carboxylic acid and the N-H of the Boc-carbamate, facilitating the subsequent N-alkylation.
-
Methyl Iodide as Methylating Agent: MeI is a reactive and efficient source of the methyl group for the SN2 reaction with the deprotonated nitrogen.
-
Acidification and Extraction: The workup procedure is designed to protonate the carboxylate, allowing for the extraction of the final product into an organic solvent and removal of inorganic salts.
Incorporation of this compound into Peptides via SPPS
The incorporation of N-methylated amino acids into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents a unique challenge due to the steric hindrance of the N-methyl group, which slows down the coupling reaction.[8] Both Boc and Fmoc strategies can be employed for SPPS, with specific considerations for coupling N-methylated residues.
Challenges in Coupling N-Methylated Amino Acids
The secondary amine of an N-methylated amino acid is less nucleophilic and more sterically hindered than the primary amine of a standard amino acid. This leads to significantly slower coupling kinetics. Standard coupling reagents may not be efficient enough to drive the reaction to completion, leading to deletion sequences in the final peptide product.
Recommended Coupling Reagents and Conditions
To overcome the challenge of coupling N-methylated amino acids, more potent coupling reagents are required. For Boc-SPPS, the following reagents and conditions are recommended:
-
Coupling Reagents:
-
HBTU/HOBt or HATU/HOAt: These uronium/aminium-based coupling reagents are highly effective for coupling sterically hindered amino acids. HATU, in particular, is often preferred for difficult couplings.[9]
-
PyBOP/HOAt: This phosphonium-based reagent is also a powerful choice for promoting the acylation of N-methylated amines.[8]
-
-
Double Coupling: It is often necessary to perform a "double coupling" step, where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents to ensure the reaction goes to completion.
-
Extended Coupling Times: Longer reaction times (e.g., 2-4 hours or even overnight) may be necessary to achieve a high coupling efficiency.
-
Monitoring the Coupling Reaction: The Kaiser test, which detects free primary amines, is not suitable for monitoring the coupling to a secondary amine. The chloranil test or a microcleavage followed by HPLC-MS analysis can be used to confirm the completion of the coupling reaction.[10]
Experimental Protocol: Boc-SPPS Incorporation of this compound
This protocol outlines a general procedure for incorporating this compound into a peptide sequence using a manual Boc-SPPS strategy on a Merrifield resin.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound
-
Boc-protected amino acids for the rest of the sequence
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (repeat twice).
-
Washing: Wash the resin with DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitoring (Optional): Perform a chloranil test to check for the presence of free secondary amines. If the test is positive, proceed to the next step. If negative, proceed to step 10.
-
Double Coupling (if necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 6 and 7.
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Repeat Cycle: Repeat steps 2-10 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).
Self-Validating System: The protocol incorporates a monitoring step (chloranil test) and the option for a double coupling to ensure that each step of the synthesis proceeds to completion. This iterative validation is crucial for the successful synthesis of high-purity peptides, especially those containing challenging residues.
Impact on Peptide Structure and Function
The incorporation of this compound has a profound and predictable impact on the structural and functional properties of a peptide.
Conformational Effects
The combination of N-methylation and D-chirality imposes significant constraints on the peptide backbone.
-
Cis/Trans Isomerism: N-methylation lowers the energy barrier between the cis and trans conformations of the amide bond. This can lead to a mixture of conformers in solution, which can be observed by NMR spectroscopy as multiple sets of peaks for residues adjacent to the N-methylated site.[11] In some cases, the N-methylation can strongly favor a cis amide bond, inducing a βVI-turn conformation, particularly in homochiral sequences.[1]
-
Disruption of Secondary Structures: The absence of an amide proton prevents the formation of hydrogen bonds that are essential for stabilizing α-helices and β-sheets. Therefore, the introduction of an N-methylated residue can act as a "helix-breaker" or disrupt β-sheet formation.
-
Increased Flexibility in Certain Contexts: While N-methylation restricts the rotation around the amide bond, it can increase the overall flexibility of a cyclic peptide by introducing a higher number of accessible conformers due to the cis/trans isomerization.[11]
Visualization of Conformational Impact:
Caption: Impact of N-methyl-D-norleucine on peptide backbone properties.
Enhanced Proteolytic Stability
The primary functional consequence of incorporating this compound is a dramatic increase in resistance to enzymatic degradation.
-
D-Configuration: As previously mentioned, the D-chiral center provides a fundamental defense against proteases that are specific for L-amino acids.[1]
-
N-Methylation: The methyl group on the amide nitrogen provides steric hindrance, further protecting the adjacent peptide bonds from proteolytic cleavage.[5]
This dual protection results in peptides with significantly longer half-lives in biological fluids, a critical attribute for therapeutic efficacy.[3][4]
Table 1: Expected Impact of Modifications on Peptide Half-Life
| Peptide Modification | Expected Half-Life in Serum | Rationale |
| Unmodified L-peptide | Minutes | Susceptible to proteolysis |
| D-amino acid substitution | Hours | Resistant to most proteases |
| N-methylation | Hours | Steric hindrance to proteases |
| N-methyl-D-amino acid | Potentially > 24 hours | Synergistic proteolytic resistance |
Modulation of Receptor Binding Affinity
The conformational changes induced by N-methyl-D-norleucine can have a significant impact on a peptide's ability to bind to its biological target.
-
Loss of Affinity: If the amide proton that is removed by N-methylation is involved in a critical hydrogen bond with the receptor, a loss of binding affinity can be expected.
-
Gain of Affinity: Conversely, if the native peptide conformation is not optimal for receptor binding, the conformational constraints imposed by N-methyl-D-norleucine can lock the peptide into a more bioactive conformation, leading to an increase in binding affinity.
-
Altered Selectivity: By modifying the peptide's three-dimensional structure, it is possible to alter its binding selectivity for different receptor subtypes.
The effect on binding affinity is highly context-dependent and must be determined empirically for each peptide-receptor system.
Analytical Characterization
The successful synthesis and purification of a peptide containing this compound must be confirmed through a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of the synthetic peptide. The presence of multiple peaks in the chromatogram of a purified N-methylated peptide can sometimes be attributed to the slow interconversion of cis and trans amide bond isomers on the HPLC timescale.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the correct incorporation of all amino acids, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing the three-dimensional structure of peptides in solution. For peptides containing N-methyl-D-norleucine, NMR can be used to:
-
Confirm the presence of the N-methyl group through its characteristic chemical shift.
-
Identify the presence of cis and trans amide bond isomers by observing distinct sets of NMR signals.[11]
-
Determine the overall solution conformation of the peptide through the analysis of Nuclear Overhauser Effect (NOE) data.[12]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of a peptide. The incorporation of N-methyl-D-norleucine is expected to disrupt regular secondary structures like α-helices and β-sheets, which can be observed as a change in the CD spectrum compared to the unmodified peptide.
Experimental Workflow for Peptide Synthesis and Characterization:
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Deep Dive: Hydrophobicity Profile of Boc-N-methyl-D-norleucine in Peptide Therapeutics
Executive Summary
Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) represents a convergence of three distinct structural modifications designed to overcome the inherent limitations of natural peptides: proteolytic instability, poor membrane permeability, and aggregation.[1][2]
For the drug development scientist, this building block is not merely a hydrophobic residue; it is a pharmacokinetic enhancer .[3][4] By combining the linear aliphatic side chain of Norleucine with the solvation-disrupting N-methyl group, this moiety acts as a "lipophilic anchor," driving peptides into lipid bilayers while simultaneously blocking enzymatic degradation via its D-configuration.[3]
This guide analyzes the physicochemical behavior of this compound, providing the rationale for its use in "beyond-Rule-of-5" (bRo5) peptide drug discovery.[1][2]
Part 1: Molecular Architecture & Lipophilicity Drivers
To understand the hydrophobicity of this molecule, we must deconstruct it into its functional pharmacophores.[3][4] Unlike standard amino acids where hydrophobicity is dictated solely by the side chain, this compound derives its lipophilicity from a synergistic "Triad of Hydrophobicity."[1][3]
The N-Methyl Effect (The "Chameleon" Factor)
The methylation of the alpha-amine is the most critical feature.[1] In a standard peptide bond (-CONH-), the amide proton is a strong hydrogen bond donor (HBD).[1][2]
-
Solvation Penalty: To enter a cell membrane, a standard peptide must shed the water molecules hydrogen-bonded to this proton.[3] This energetic cost (desolvation penalty) is high (approx. 5–6 kcal/mol per H-bond).[1][2]
-
The N-Me Solution: Replacing the H with a Methyl group removes the HBD.[3] This eliminates the need to break a solvent bond, significantly lowering the energy barrier for membrane insertion.[3][4]
-
Conformational Lock: N-methylation lowers the cis/trans isomerization barrier, allowing the peptide backbone to adopt specific turn structures (e.g., cis-peptide bonds) that bury polar atoms, further enhancing effective lipophilicity.[3]
Norleucine (Nle) vs. Leucine/Methionine
Norleucine is the straight-chain isomer of Leucine.[1][2]
-
Surface Area: While Leucine is branched, Norleucine is linear.[3][4] This linearity maximizes the Van der Waals contact surface area with hydrophobic solvents or lipid tails.[1][2][3] Consequently, Nle is consistently more hydrophobic than Leu or Ile in HPLC retention studies.[3][4]
-
Oxidative Stability: Nle is an isostere for Methionine (Met) but lacks the sulfur atom.[1][2] This eliminates the risk of methionine oxidation (Met
Met-Sulfoxide), a major degradation pathway in therapeutic peptides.[2][3]
The Boc Group
The tert-butyloxycarbonyl (Boc) group adds a bulky, lipophilic capping group (LogP contribution ~1.[1][2]2) that completely masks the N-terminal charge during synthesis or in prodrug strategies.[1][2]
Visualization: The Hydrophobic Triad
Figure 1: Structural deconstruction of this compound showing the functional contribution of each moiety to the total hydrophobicity.[1][2]
Part 2: Quantitative Hydrophobicity (LogP & HPLC)[1][2]
Precise experimental LogP values for protected non-canonical amino acids are rarely published, but they can be accurately estimated relative to known standards using fragmental constants and HPLC retention data.[3][4]
Estimated Physicochemical Parameters
| Property | Value (Estimated) | Rationale |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Boc-Leu-OH is ~3.[1][2][4]2. N-methylation adds ~0.[1][2][3]5. Linear Nle adds ~0.2 vs branched Leu.[1][2][3] |
| LogD (pH 7.4) | < 1.0 | At physiological pH, the free carboxylic acid is ionized (COO-), drastically lowering LogD.[2][3][4] However, the intrinsic lipophilicity remains high.[3][4] |
| HPLC Retention | > Boc-Leu-OH | Elutes later than Boc-Leu and Boc-Met on C18 columns. |
| Solubility | High in DCM, DMF, THF | Lipophilic protecting group + N-methylation prevents H-bond network aggregation.[3][4] |
Comparative Hydrophobicity Scale (RP-HPLC)
In a standard Reverse Phase (C18) system (Gradient: Water/Acetonitrile + 0.1% TFA), the elution order is dictated by the hydrophobic contact area.[1][2]
Elution Order (Early
Why this matters: When purifying peptides containing this residue, expect a significant shift to higher organic modifier percentages.[3][4] The N-methyl group also broadens peaks slightly due to cis/trans conformer interconversion on the timescale of the separation.[3]
Part 3: Impact on Peptide Synthesis & Aggregation
One of the most valuable "application scientist" insights regarding this compound is its ability to disrupt Beta-sheet aggregation .[1][2]
The "Beta-Breaker" Mechanism
During Solid Phase Peptide Synthesis (SPPS), growing peptide chains often aggregate via inter-chain hydrogen bonds (forming beta-sheets), causing synthesis failure (deletions).[1][2][3]
-
Mechanism: The N-methyl group physically blocks the formation of the H-bond required for the beta-sheet network.[1]
-
Result: Incorporating this compound into a "difficult sequence" (e.g., hydrophobic stretches) can "resolubilize" the growing chain, improving coupling yields for subsequent residues.[1][2][3]
Synthesis Protocol: Overcoming Steric Hindrance
While N-methylation aids solubility, it hinders coupling to the secondary amine.[3] The methyl group creates steric bulk that makes the amine less nucleophilic.[1][3]
Recommended Coupling Protocol:
-
Activator: Use HATU or COMU (Stronger activation required than HBTU/DIC).[1][2]
-
Base: HOAt or Oxyma Pure as an additive to reduce racemization (though less concern with D-amino acids, epimerization to L is still undesirable).
-
Reaction Time: Double coupling is mandatory. Extend reaction time to 2–4 hours.
-
Monitoring: Standard Kaiser test (Ninhydrin) will not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test to verify coupling completion.[1]
Part 4: Pharmacokinetic Implications (The "Why")
Why choose the D-enantiomer and N-methylation simultaneously?
Metabolic Stability (The "Double Lock")[1][2]
-
Proteolysis: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acids and specific peptide bond geometries.[1][2][3]
-
D-Configuration: Renders the side chain unrecognizable to the chiral binding pockets of proteases.
-
N-Methylation: Sterically blocks the protease from accessing the scissile amide bond.[1]
-
Result: Peptides containing this residue often exhibit half-lives in hours or days, compared to minutes for natural peptides.[1][3]
Membrane Permeability
As illustrated below, N-methylation is the key to intracellular delivery.[3]
Figure 2: Mechanism of enhanced membrane permeability.[2][3] The N-methyl group removes the hydration shell anchor, allowing the hydrophobic Norleucine side chain to pull the molecule into the lipid bilayer.[3]
Part 5: References
-
Effect of N-methylation on peptide lipophilicity and membrane permeability.
-
Hydrophobicity Scales of Amino Acids (Norleucine vs Leucine).
-
Synthesis and Properties of N-Methylated Amino Acids.
-
Membrane Permeability Mechanisms of Cyclic Peptides (Cyclosporine Model).
Sources
- 1. Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Boc-L-leucine L-leucine | C17H34N2O6 | CID 22879665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Leveraging Boc-N-methyl-D-norlecine for the Investigation of Protein-Protein Interactions
Introduction: Beyond the Canonical Twenty Amino Acids
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease pathology, and the discovery of new therapeutics.[1] However, the transient and often extensive interfaces of these interactions present significant challenges for the development of potent and specific modulators.[2] Peptide-based inhibitors, derived from the native binding sequences of interacting proteins, offer a promising starting point due to their inherent specificity.[3] Their therapeutic utility is frequently hampered by poor metabolic stability and low cell permeability.[4] To overcome these limitations, medicinal chemists and chemical biologists turn to non-canonical amino acids (ncAAs), which introduce unique chemical and structural properties not found in the 20 proteinogenic amino acids.[4][5]
This guide provides an in-depth technical overview of a particularly powerful ncAA, Boc-N-methyl-D-norleucine, as a strategic tool for transforming native peptide sequences into robust probes and potential therapeutic leads for studying and modulating PPIs. We will explore the causal science behind its selection, detailed methodologies for its incorporation into peptides, and the analytical workflows required to validate its impact on peptide structure, stability, and function.
The Strategic Advantage of N-methyl-D-norleucine
The selection of N-methyl-D-norleucine is not arbitrary; each component of this modified amino acid is chosen to address a specific shortcoming of natural peptides. The combination of N-methylation, D-stereochemistry, and the norleucine side chain provides a synergistic enhancement of drug-like properties.[4][6]
The Power of N-methylation: Enhancing Stability and Permeability
Backbone N-methylation, the substitution of an amide proton with a methyl group, imparts several profound advantages.[7] It enhances metabolic stability by sterically shielding the adjacent peptide bond from proteolytic enzyme recognition and cleavage.[5] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the polar surface area and increases the lipophilicity of the peptide, which can significantly improve membrane permeability and oral bioavailability.[4]
dot
Caption: Advantages of N-methylation on peptide backbones.
The D-Configuration: A Shield Against Degradation
Proteases in biological systems have evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid, the stereochemical mirror image of its natural counterpart, renders the adjacent peptide bonds resistant to most common proteases.[6] This modification is a cornerstone strategy for dramatically increasing the in-vivo half-life of peptide therapeutics.[8]
Norleucine: A Non-Oxidizable Methionine Isostere
Norleucine is an isomer of leucine with a linear four-carbon side chain. Critically, it serves as an excellent isostere for methionine. Methionine residues are often found at PPI interfaces but are susceptible to oxidation, which can alter binding affinity and peptide function. Replacing methionine with the chemically inert norleucine eliminates this liability without significantly altering the side chain's steric profile, thus preserving binding interactions.
Workflow for Developing a Modified Peptide Inhibitor
The development of a peptide-based PPI inhibitor using this compound follows a structured, multi-stage process from design and synthesis to comprehensive functional validation.
dot
Caption: Overall workflow for modified peptide development.
Experimental Methodologies
Synthesis of Peptides Containing N-methyl-D-norleucine
The incorporation of sterically hindered N-methylated amino acids into a growing peptide chain requires specialized solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl protection strategy is well-suited for complex syntheses.[9] Due to the steric bulk of the N-methyl group, standard coupling reagents can be inefficient; therefore, more potent activating agents like HATU or HBTU are required.[10][11]
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol outlines the manual synthesis of a model peptide incorporating this compound using Boc chemistry.
-
Resin Preparation:
-
Start with a pre-loaded Boc-amino acid resin (e.g., Boc-Gly-PAM resin, 0.5 mmol/g loading).
-
Swell the resin (1 g) in dichloromethane (DCM) for 1 hour in a fritted reaction vessel.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20 minutes.[12]
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (Standard Amino Acid):
-
In a separate vial, dissolve the Boc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitor the reaction with a Kaiser test (should be negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound (Sterically Hindered Coupling):
-
Follow steps 2 and 3 for deprotection and neutralization.
-
In a separate vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF.[13]
-
Add DIEA (8 eq.) and pre-activate for 2-5 minutes.[13]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 2-4 hours. The extended time is crucial for hindered couplings.[13]
-
Monitor the coupling using a bromophenol blue test (Kaiser test is unreliable for secondary amines). A yellow color indicates completion.[13]
-
If the coupling is incomplete, drain the vessel and repeat the coupling step with freshly activated amino acid.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Continue the deprotection, neutralization, and coupling cycles until the full peptide sequence is assembled.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous Hydrogen Fluoride (HF) with a scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Biophysical Characterization of Peptide-Protein Interactions
Once the modified peptide is synthesized and purified, its interaction with the target protein must be quantitatively assessed. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards for this purpose.[15]
Protocol: Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the native and modified peptides in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the peptide solutions over the sensor chip at a constant flow rate, starting from the lowest concentration.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Assessment of Proteolytic Stability
A key rationale for incorporating N-methyl-D-norleucine is to enhance resistance to enzymatic degradation. This can be tested directly with an in-vitro stability assay.
Protocol: Proteolytic Stability Assay in Human Serum
-
Peptide Incubation: Dissolve the native and modified peptides to a final concentration of 10 µM in human serum.[16]
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding an equal volume of 20% trichloroacetic acid (TCA) or another suitable precipitating agent.
-
Sample Preparation: Centrifuge the quenched samples to pellet precipitated serum proteins. Collect the supernatant containing the peptide.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide.[17]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½) in serum.
Case Study Illustration: Modifying a p53-MDM2 Inhibitor
To illustrate the impact of these modifications, we present a composite case study based on the well-characterized p53-MDM2 interaction, a critical target in cancer therapy.[18][19] A short peptide derived from p53 can inhibit this interaction but is rapidly degraded. We compare this native peptide to a version where a key methionine residue is replaced with N-methyl-D-norleucine.
| Peptide Sequence | Modification | Binding Affinity (KD) to MDM2 | Half-life (t½) in Human Serum |
| Native p53 Peptide | None | 350 nM | < 10 minutes |
| Modified p53 Peptide | Met -> N-Me-D-Nle | 420 nM | > 24 hours |
Note: Data are representative values compiled from literature on similar peptide modifications to illustrate the expected outcomes.
The data clearly demonstrate the transformative effect of the N-methyl-D-norleucine substitution. While there is a minor, often acceptable, decrease in binding affinity due to the conformational constraints imposed by the N-methylation, the proteolytic stability is dramatically increased by orders of magnitude.[6][20] This trade-off is frequently favorable in drug development, as sustained target engagement in vivo often outweighs a slight loss in in-vitro potency.
Conclusion and Future Outlook
The incorporation of this compound is a powerful, multi-faceted strategy for enhancing the drug-like properties of peptide-based PPI inhibitors. By systematically addressing the core liabilities of native peptides—proteolytic instability and poor bioavailability—this non-canonical amino acid serves as an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and validation workflows presented in this guide provide a robust framework for the rational design and empirical testing of next-generation peptide modulators. As our understanding of PPI networks continues to expand, the strategic application of chemically modified building blocks like N-methyl-D-norleucine will be paramount in translating this knowledge into effective therapeutic interventions.
References
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available at: [Link].
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link].
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. PMC. Available at: [Link].
-
Peptide-based inhibitors of protein-protein interactions: Biophysical, structural and cellular consequences of introducing a constraint. ResearchGate. Available at: [Link].
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Springer Nature. Available at: [Link].
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link].
-
Peptide‐based covalent inhibitors of protein–protein interactions. PMC. Available at: [Link].
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Available at: [Link].
-
Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. PMC. Available at: [Link].
-
Regulation of Bcl-2 family proteins by posttranslational modifications. PubMed. Available at: [Link].
-
Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. MDPI. Available at: [Link].
-
SYNTHESIS NOTES. Aapptec. Available at: [Link].
-
Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available at: [Link].
-
Backbone N-modified peptides: beyond N-methylation. PolyPeptide Group. Available at: [Link].
-
Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. ResearchGate. Available at: [Link].
-
Stability of C1-15 and F2,5,12W modified peptides to proteases measured... ResearchGate. Available at: [Link].
-
Coupling Reagents. Aapptec. Available at: [Link].
-
Case Study: discovery of inhibitors of the MDM2-p53 protein-protein interaction. PubMed. Available at: [Link].
-
Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. Available at: [Link].
-
Modulating disease-relevant protein-protein interactions (PPIs) using small-molecule inhibitors... PMC. Available at: [Link].
-
Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. PMC. Available at: [Link].
-
BCL-2 family proteins: changing partners in the dance towards death. PMC. Available at: [Link].
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link].
-
Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Available at: [Link].
-
Targeting apoptosis - developing drugs to inhibit Bcl-2 and Mcl-1. YouTube. Available at: [Link].
-
Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at: [Link].
-
The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI. Available at: [Link].
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link].
-
Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. ResearchGate. Available at: [Link].
-
Advances in the Discovery of Protein-Protein Interaction Modulators. Haberman Associates. Available at: [Link].
-
Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Available at: [Link].
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Available at: [Link].
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available at: [Link].
-
Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. PMC. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link].
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link].
-
Coarse Master Equation-Based Analysis of N-Methylation and Temperature Effects on the Dynamics of Cyclic Peptides. ResearchGate. Available at: [Link].
-
Peptide Based Biological Active Molecules. DergiPark. Available at: [Link].
-
Synthetic peptides and non-peptidic molecules as probes of structure and function of Bcl-2 family proteins and modulato... OUCI. Available at: [Link].
-
Proteolytic stability study: (A) superimposed HPLC chromatograms of... ResearchGate. Available at: [Link].
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Case Study: discovery of inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Boc-N-methyl-D-norleucine: Sourcing, Synthesis, and Validation Guide
Topic: Commercial suppliers of high-purity Boc-N-methyl-D-norleucine. Content Type: In-depth technical guide.
Executive Summary
This compound (Boc-N-Me-D-Nle-OH) is a specialized non-canonical amino acid used primarily in the development of peptidomimetics and protease-resistant therapeutic peptides. The combination of the D-configuration (steric inversion) and N-methylation (removal of the amide proton) renders peptide bonds highly resistant to enzymatic degradation while improving membrane permeability.
Unlike its L-enantiomer (CAS 117903-25-0), the D-isomer is rarely a stock catalog item. It is typically procured via custom synthesis or semi-bulk custom orders . This guide outlines the technical specifications, sourcing strategy, and critical quality attributes (CQAs) required to secure high-purity material for drug development.
Technical Profile & Specifications
Before engaging suppliers, you must define the technical requirements. N-methylated amino acids often exist as oils or low-melting solids due to the disruption of hydrogen bonding networks.
| Property | Specification |
| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-D-norleucine |
| Abbreviation | Boc-N-Me-D-Nle-OH |
| Molecular Formula | C₁₂H₂₃NO₄ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | None (Widely Indexed) ; Refer to L-isomer CAS 117903-25-0 for structural analog |
| Physical State | Viscous oil or low-melting waxy solid (hygroscopic) |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; sparingly soluble in water |
Critical Quality Attributes (CQAs)
-
Chiral Purity (ee%):
.[1] Risk:[2] N-methylation conditions (NaH/MeI) can induce racemization via enolization. -
Chemical Purity:
(HPLC). -
Impurity Profile:
-
Des-methyl precursor (Boc-D-Nle-OH): Must be
. (Hard to separate). -
Boc-N-methyl-L-norleucine:
(Enantiomeric impurity). -
Residual Solvents: THF/DMF (common synthesis solvents).
-
Commercial Supplier Landscape
Because Boc-N-Me-D-Nle-OH is a "Make-to-Order" item, you will not find a direct "Add to Cart" catalog number at most major distributors. You must approach suppliers with custom synthesis capabilities who specialize in N-methyl amino acids.
Tier 1: Specialized Peptide Reagent Suppliers (Recommended)
These vendors have established protocols for N-methylation and chiral resolution.
| Supplier | Type | Capability Notes |
| Chem-Impex International | Catalog/Custom | Stocks the L-isomer (Cat# 02664). Highly likely to synthesize D-isomer on request. |
| Bachem | GMP/Custom | Gold standard for GMP scale. Best for Phase I/II sourcing. |
| Watanabe Chemical | Catalog (Japan) | Excellent source for unusual D-amino acids and N-methyl variants. |
| Iris Biotech GmbH | Catalog (EU) | Specializes in peptidomimetics and unusual building blocks. |
Tier 2: Custom Synthesis CROs
If Tier 1 suppliers cannot meet timelines, these CROs can synthesize the material using the Freidinger method (see Section 4).
-
Enamine: Massive building block library; good for mg to gram scale.
-
WuXi AppTec: Ideal for multi-kilogram scale-up.[3]
-
PepTech: US-based, specializes in amino acid derivatives.
Synthesis & Impurity Logic
Understanding the synthesis is crucial for troubleshooting purity issues. The standard route involves N-methylation of Boc-D-Norleucine.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway and where critical impurities are introduced.
Caption: Synthesis pathway for Boc-N-Me-D-Nle-OH highlighting critical impurity origins (Racemization and unreacted precursors).
Incoming Quality Control (IQC) Protocol
Do not rely solely on the supplier's Certificate of Analysis (CoA). N-methyl amino acids are prone to rotameric broadening in NMR and difficult chiral separations. Use this self-validating protocol.
Step 1: Identity Verification (H-NMR)
-
Solvent: DMSO-d6 at 350K (High temperature collapses rotamers).
-
Key Signals:
-
N-Methyl: Singlet at ~2.7–2.9 ppm (integrates to 3H).
-
Boc Group: Singlet at ~1.4 ppm (9H).
-
Absence of NH: The amide doublet at ~7.0 ppm should be absent (or <5% if unreacted material exists).
-
Step 2: Chiral Purity (HPLC)
Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).
| Parameter | Condition |
| Column | CHIRALPAK® AD-H or IC (Daicel) |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Acceptance | D-isomer > 99.0%; L-isomer < 0.5% |
Step 3: Chemical Purity (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
Note: N-methyl amino acids often tail significantly. Use high temperature (40°C) and low pH.
IQC Decision Logic Diagram
Caption: Incoming Quality Control (IQC) decision tree for validating Boc-N-Me-D-Nle-OH.
Handling and Storage
-
Hygroscopicity: N-methylated amino acids are often amorphous and hygroscopic. Always handle in a desiccated environment or glovebox.
-
Storage: Store at -20°C. Warm to room temperature before opening the vial to prevent water condensation, which can hydrolyze the Boc group over time (acid catalyzed by ambient moisture).
References
-
Chem-Impex International. Boc-N-methyl-L-norleucine (Catalog #02664) Technical Data. (Used as L-isomer reference for D-isomer custom synthesis request).
-
Sigma-Aldrich. Boc-Nle-OH (Catalog #15555) Product Specification.[2] (Precursor reference).
-
BenchChem. Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. (Methodology reference for N-methylation of D-amino acids).
-
PubChem. Boc-N-Me-Nle-OH (Compound Summary). National Library of Medicine.
-
Bachem. Quality Control of Amino Acids & Peptides: A Guide. (General QC standards for peptide building blocks).
Sources
A Technical Guide to the Strategic Use of Boc-N-methyl-D-norleucine in Enzyme Inhibitor Development
Abstract
The development of potent and specific enzyme inhibitors is a cornerstone of modern drug discovery. However, peptide-based inhibitors, despite their potential for high-affinity binding, are often hampered by poor metabolic stability and low bioavailability. Chemical modifications offer a compelling strategy to overcome these limitations. This technical guide provides an in-depth analysis of Boc-N-methyl-D-norleucine, a synthetic amino acid derivative, as a strategic building block in the design of next-generation enzyme inhibitors. We will deconstruct the molecule to its core components—the N-methyl group, the D-configuration, and the norleucine side chain—to explain the causality behind its use. This guide will furnish researchers, scientists, and drug development professionals with the foundational principles, field-proven insights, and detailed experimental protocols necessary to leverage this and similar building blocks in their research.
Part 1: The Molecular Rationale - A Trifecta of Strategic Modifications
The utility of this compound in inhibitor design stems from the synergistic effects of its three principal structural features. Each modification addresses a specific challenge in peptide-based drug development.
The N-Methyl Group: Enhancing Stability and Modulating Conformation
Backbone N-methylation is a pivotal modification that involves adding a methyl group to the amide nitrogen of the peptide backbone.[1][2] This seemingly minor alteration has profound consequences:
-
Increased Proteolytic Resistance: The N-methyl group acts as a steric shield, hindering the approach of proteases that would otherwise cleave the peptide bond. This modification is a well-established strategy to increase the in-vivo half-life of peptide drug candidates.[1][3]
-
Improved Pharmacokinetics: N-methylation enhances lipophilicity, which can improve properties like membrane permeability and oral bioavailability.[2][4][5]
-
Conformational Constraint: The methyl group eliminates the amide proton's ability to act as a hydrogen bond donor.[6][7] This disruption of secondary structures like α-helices and β-sheets reduces the conformational flexibility of the peptide. While this can sometimes decrease binding affinity, it can also lock the peptide into a more bioactive conformation, leading to improved receptor binding and selectivity.[1]
The D-Configuration: A Mirror Image Defense
The vast majority of proteases are stereospecific, exclusively recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, the stereochemical mirror image of the natural L-form, renders the adjacent peptide bonds resistant to cleavage.[8] This strategy is a fundamental approach to enhancing the biostability of peptide therapeutics.[8] While enzymes like D-amino acid oxidase (DAAO) exist to metabolize D-amino acids, their distribution and activity are different from the ubiquitous proteases that degrade standard peptides.[9][10]
The Norleucine Side Chain: Probing Hydrophobic Pockets
Norleucine is an isomer of leucine, featuring a linear, unbranched four-carbon side chain. This simple, non-polar structure is an effective tool for probing hydrophobic pockets within an enzyme's active site.[11] Many enzymes, particularly proteases, have well-defined pockets (often denoted S1, S2, etc.) that accommodate the side chains of their substrates.[12] The binding of a hydrophobic side chain into such a pocket can contribute significantly to the overall binding affinity of the inhibitor, driven by the hydrophobic effect which is crucial for protein stability and molecular recognition.[13][14] The use of a non-canonical amino acid like norleucine also provides an opportunity to explore interactions that may not be optimally achieved by the 20 proteinogenic amino acids.
The Boc Protecting Group: A Synthetic Necessity
The N-terminal tert-Butyloxycarbonyl (Boc) group is not part of the final inhibitor's pharmacophore. It is a temporary protecting group essential for controlling the chemical synthesis of the peptide. In solid-phase peptide synthesis (SPPS), the Boc group prevents the N-terminus of the amino acid from reacting while its C-terminus is being coupled to the growing peptide chain. It is quantitatively removed in a subsequent step to allow for the addition of the next amino acid.
Part 2: Application in Inhibitor Design & Evaluation
The true value of a building block like this compound is realized in its application. We will now outline the workflows for synthesizing an inhibitor containing this moiety and for its subsequent biochemical evaluation.
Inhibitor Synthesis Workflow
Incorporating a sterically hindered, N-methylated amino acid into a peptide sequence requires specific considerations during solid-phase peptide synthesis (SPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS Coupling of this compound
This protocol assumes a standard Fmoc-based SPPS strategy. The key deviation is the choice of coupling reagents to overcome the steric hindrance of the N-methyl group.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or 2-Chlorotrityl Chloride resin) and swell it in Dimethylformamide (DMF) for at least 30-60 minutes.[15]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating it with a solution of 20% piperidine in DMF for 10-20 minutes.[16]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).
-
Add a coupling reagent optimized for hindered amino acids, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.95 eq. relative to the amino acid).[17]
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid), to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Reaction progress can be monitored using a qualitative test like the Kaiser test, although it is not reliable for N-methylated residues.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups (and the N-terminal Boc group) using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
-
Purification and Analysis: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its identity and purity via Mass Spectrometry.
Biochemical Evaluation Workflow
Once the purified inhibitor is obtained, its efficacy must be quantified. This involves a series of enzyme kinetic assays.
Caption: Workflow for Biochemical Evaluation of an Enzyme Inhibitor.
Detailed Protocol: IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal pH and ionic strength.
-
Enzyme: Prepare a stock solution of the enzyme at a known concentration.
-
Substrate: Prepare a stock solution of a suitable substrate (ideally a chromogenic or fluorogenic one for ease of detection).
-
Inhibitor: Prepare a serial dilution of the synthesized inhibitor (e.g., from 1 mM down to 1 pM).
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor to each well. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
-
Initiate Reaction: Add a fixed concentration of the substrate to all wells to start the reaction. The substrate concentration is typically set at or near its Michaelis constant (Km).[18]
-
Measure Reaction Rate: Monitor the production of the product over time using a plate reader (spectrophotometer or fluorometer). The initial velocity (V₀) of the reaction is calculated from the linear phase of the progress curve.[19]
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[20][21]
-
Part 3: Data Interpretation and Advanced Insights
Interpreting Kinetic Data
The IC50 value is a measure of potency but is dependent on assay conditions.[22] To understand the inhibitor's mechanism, further kinetic studies are required. By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) can be generated.[23][24] The pattern of line intersections reveals the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases. The inhibitor competes with the substrate for the active site.[23]
-
Non-competitive: Lines intersect on the x-axis. Apparent Vmax decreases, but Km is unchanged. The inhibitor binds to a site other than the active site.[23]
-
Uncompetitive: Lines are parallel. Both apparent Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.
From this data, the inhibition constant (Ki), a true measure of binding affinity, can be calculated using the Cheng-Prusoff equation.[22]
Illustrative Data Presentation
To demonstrate the impact of the modifications embodied by this compound, consider the following hypothetical data for a series of inhibitors targeting a model protease.
| Inhibitor ID | Sequence | Modifications | IC50 (nM) | Ki (nM) | Inhibition Type |
| INH-01 | Ac-Ala-Ala-Leu -Ala-NH₂ | L-amino acid, no methylation | 5,200 | 2,600 | Competitive |
| INH-02 | Ac-Ala-Ala-D-Leu -Ala-NH₂ | D-amino acid | 4,800 | 2,400 | Competitive |
| INH-03 | Ac-Ala-Ala-Nle -Ala-NH₂ | Norleucine side chain | 1,500 | 750 | Competitive |
| INH-04 | Ac-Ala-Ala-MeLeu -Ala-NH₂ | N-methylation | 950 | 475 | Competitive |
| INH-05 | Ac-Ala-Ala-Me-D-Nle -Ala-NH₂ | All modifications | 85 | 42 | Competitive |
This data is illustrative and serves to highlight expected trends.
This table clearly demonstrates the synergistic benefit of each modification. The switch to a D-amino acid (INH-02) offers a marginal improvement in this in vitro assay (its main benefit is in vivo stability). The use of the norleucine side chain (INH-03) and N-methylation (INH-04) both significantly improve potency. Combining all three modifications (INH-05), analogous to using a this compound building block, results in a dramatic increase in inhibitory potency.
The Importance of Structural Biology
While kinetic data provides crucial information on "how well" an inhibitor binds, structural biology techniques like X-ray crystallography or NMR spectroscopy are essential to understand "how" it binds.[25] Obtaining a co-crystal structure of the target enzyme with the inhibitor bound can reveal the precise atomic interactions—the hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for its potency and selectivity.[25] This structural information is invaluable for guiding the next cycle of inhibitor design in a structure-guided drug discovery campaign.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the armamentarium of the medicinal chemist. It simultaneously addresses three critical challenges in peptide inhibitor design: proteolytic instability (via N-methylation and D-configuration), conformational control (via N-methylation), and optimization of active site interactions (via the norleucine side chain). By understanding the distinct role of each modification, researchers can make informed decisions in the design of novel enzyme inhibitors. The systematic workflows for synthesis and biochemical evaluation provided herein offer a robust framework for translating these molecular concepts into potent and effective therapeutic candidates.
References
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Li, X., Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]
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ResearchGate. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development | Request PDF. [Link]
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Lange, M., et al. (2022). Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. ChemMedChem. [Link]
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AAPPTec. (n.d.). N-Methyl amino acids. [Link]
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ChemRxiv. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]
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Pícha, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]
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University of Bath. (2006). N-methylated peptide inhibitors of β-amyloid aggregation. Alzheimer's & Dementia. [Link]
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Sagan, S., et al. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. [Link]
-
Pícha, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
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Aldeghi, M., et al. (2017). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]
-
ACS Publications. (2024). Hydrophobicity-Based Force Field In Enzymes. ACS Omega. [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry. [Link]
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D'Aniello, A., et al. (2007). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Medicinal Chemistry. [Link]
-
International Journal of Biological Sciences. (2017). Structural Principles in the Development of Cyclic Peptidic Enzyme Inhibitors. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of N-methylated cyclic peptides. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (1953). The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society. [Link]
-
Fiveable. (n.d.). Michaelis-Menten kinetics and inhibition. [Link]
-
ACS Publications. (2006). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. [Link]
-
ResearchGate. (2006). (PDF) N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure †. [Link]
-
Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Patsnap Synapse. (2024). What are Peptide hydrolase inhibitors and how do they work?. [Link]
-
MDPI. (2024). The Role of Active Site Hydrophobic Interactions in Facilitating Catalysis in Human Terminal Deoxynucleotidyl Transferase. International Journal of Molecular Sciences. [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
-
ResearchGate. (2022). (PDF) Boroleucine‐Derived Covalent Inhibitors of the ZIKV Protease. [Link]
-
ResearchGate. (2022). What happens with the enzyme activity when active site residues form hydrophobic interactions?. [Link]
-
ResearchGate. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
ACS Publications. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. Journal of Chemical Information and Modeling. [Link]
-
Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. [Link]
-
PubMed. (1977). Structural and functional determinants of Mucor miehei protease VI. Inactivation of the enzyme by diazoacetyl norleucine methyl esters, pepstatin and 1,2-epoxy-30(p-nitro-phenyoxy)propane. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
RSC Publishing. (2021). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. [Link]
-
Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Hydrophobic Interactions. [Link]
-
eLife. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. [Link]
-
ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. [Link]
-
Bugg, T. D. H. (2018). Enzyme Structure and Function. Introduction to Enzyme and Coenzyme Chemistry. [Link]
-
RSC Publishing. (2020). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]
-
University of California, Berkeley. (2017). Lecture 12. Enzyme kinetics and inhibition. [Link]
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Exploring the therapeutic potential of Boc-N-methyl-D-norleucine derivatives.
Technical Guide & Whitepaper
Executive Summary
In the landscape of modern peptidomimetics, the convergence of metabolic stability, conformational rigidity, and oxidative resistance represents the "holy grail" of drug design. Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) is not merely a building block; it is a strategic tool used to overcome the inherent limitations of native peptides.
This guide explores the structural rationale, synthetic methodologies, and therapeutic applications of this compound derivatives. By combining the lipophilicity of the norleucine side chain, the protease resistance of D-chirality, and the membrane permeability induced by N-methylation, this moiety serves as a critical scaffold for developing next-generation peptide therapeutics.
Part 1: Structural & Chemical Rationale
The therapeutic potential of this compound stems from three distinct structural modifications that act synergistically to enhance pharmacological properties.
The Norleucine (Nle) Advantage: Oxidative Stability
Native peptides often utilize Methionine (Met) for hydrophobic interactions.[1] However, the sulfur atom in Met is susceptible to oxidation (forming sulfoxides or sulfones) during synthesis and storage, leading to product degradation.[1]
-
Solution: Norleucine is an isostere of Methionine.[1] It retains the linear hydrophobic side chain but replaces the sulfur with a methylene group (–CH₂–).[1]
-
Result: A chemically inert, lipophilic residue that mimics Met’s binding profile without the oxidative liability.[1]
N-Methylation: The Permeability & Stability Switch
The N-methyl group replaces the amide proton, removing a hydrogen bond donor.
-
Metabolic Stability: It sterically hinders proteases (e.g., chymotrypsin, pepsin) from accessing the peptide bond, drastically increasing plasma half-life (
).[1] -
Membrane Permeability: By masking the polar peptide bond, N-methylation increases overall lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) and intestinal epithelium (oral bioavailability).[1]
-
Conformational Constraint: It restricts the
and torsion angles, often forcing the peptide backbone into specific secondary structures (e.g., -turns), which can lock the molecule into a bioactive conformation.[1]
D-Chirality: The Stereochemical Gatekeeper
Most endogenous proteases are stereoselective for L-amino acids. Introducing a D-isomer acts as a "stop sign" for enzymatic degradation, further extending the therapeutic window.
Visualization: The Structural Triad
Figure 1: The synergistic pharmacological benefits of the this compound scaffold.
Part 2: Synthesis & Experimental Protocols
Incorporating N-methylated, bulky amino acids into peptide sequences via Solid Phase Peptide Synthesis (SPPS) is notoriously difficult due to steric hindrance.[1] Standard protocols often fail, leading to deletion sequences.[1]
Protocol 1: Coupling Boc-N-Me-D-Nle-OH
Note: This protocol assumes a standard Boc-chemistry SPPS workflow.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/TBTU due to higher reactivity.[1]
-
Base: DIEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., MBHA resin) in DCM for 30 min, then wash with DMF.[1]
-
Deprotection (Previous Residue): Remove the Boc group from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 30 min).[1] Wash thoroughly with DCM and DMF.[1] Neutralize with 10% DIEA/DMF.[1]
-
Activation:
-
Coupling Reaction:
-
Add the activated mixture to the resin.[1]
-
Critical Step: Agitate for 2–4 hours (standard residues take 45 min).
-
Optional: Use microwave irradiation (75°C, 25W) for 10 minutes to drive the reaction to completion.
-
-
Monitoring:
Protocol 2: Coupling onto the N-Methyl Residue
The most difficult step is often not adding the N-methyl residue, but coupling the next amino acid onto the sterically hindered N-methyl secondary amine.
-
Reagent Switch: Use PyBrOP or COMU instead of HATU for this specific step.
-
Double Coupling: Perform the coupling twice with fresh reagents.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in the final product.
Visualization: SPPS Decision Workflow
Figure 2: Logic flow for overcoming steric hindrance during SPPS of N-methylated peptides.
Part 3: Therapeutic Applications
Neuroactive Peptides (CNS Targeting)
The blood-brain barrier (BBB) is impermeable to most peptides due to their size and polarity.[1]
-
Application: Replacing a central hydrophobic residue (e.g., Leu, Phe) with N-Me-D-Nle .
-
Mechanism: The N-methylation removes a hydrogen bond donor, reducing the energy cost of desolvation required to enter the lipid bilayer. The D-Nle side chain increases lipophilicity.
-
Case Study Context: Enkephalin analogs. Modifying the Gly-Phe bond with N-methyl analogs has been shown to increase analgesic potency by preventing enzymatic degradation in the brain.
Protease-Resistant Agonists (Metabolic Stability)
Many therapeutic peptides (e.g., GLP-1 analogs, Somatostatin) suffer from rapid clearance by peptidases like DPP-IV or NEP.[1]
-
Application: "Scanning" the peptide sequence by systematically substituting residues with N-Me-D-Nle .
-
Mechanism: The bulky N-methyl group creates a steric clash that prevents the protease catalytic triad from engaging the peptide bond.
-
Outcome: Development of once-daily or once-weekly injectables from compounds that originally had half-lives of minutes.
Antimicrobial Peptides (AMPs)
AMPs often require an amphipathic helical structure to disrupt bacterial membranes.[1]
-
Application: Using N-Me-D-Nle to disrupt helicity or induce kinks.
-
Mechanism: While standard AMPs are
-helical, introducing N-methylation can break the helix, which is sometimes required to reduce toxicity to mammalian cells while retaining antibacterial activity.
Part 4: Quality Control & Characterization
Ensuring the purity of N-methyl-D-norleucine derivatives is critical, as racemization can occur during synthesis.
Chiral Purity Analysis (Marfey’s Method)
Since D-Nle and L-Nle are enantiomers, they cannot be separated on a standard C18 HPLC column.[1]
-
Hydrolysis: Hydrolyze the peptide (6N HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with FDAA (Marfey’s Reagent). This converts enantiomers into diastereomers.[1]
-
Separation: Analyze via C18 RP-HPLC. The L- and D- derivatives will now have distinct retention times.
Data Summary Table: Comparative Properties
| Property | Native Residue (L-Met) | Native Residue (L-Leu) | N-Me-D-Nle Derivative |
| Oxidative Stability | Low (Sulfur oxidation) | High | High (No Sulfur) |
| Protease Resistance | Low | Low | Very High (Steric + D-form) |
| Lipophilicity | Moderate | High | Very High (N-Me + Nle) |
| H-Bond Potential | Donor & Acceptor | Donor & Acceptor | Acceptor Only (No NH donor) |
| Conformation | Flexible | Flexible | Restricted (Induces turns) |
References
-
Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]
-
Di Gioia, M. L., et al. (2016).[1][2] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link
-
Sagan, S., et al. (2004).[1] N-Methylated peptide analogs: Synthesis and biological activity. Current Medicinal Chemistry. Link
-
Aurelio, L., et al. (2004).[1] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. Link[1]
-
Boeglin, D., et al. (2005).[1] Aseptic synthesis of N-methylated amino acids. Organic Letters. Link[1]
Sources
Methodological & Application
Application Note: A Robust Boc-SPPS Protocol for Peptides Incorporating N-Methyl-D-Norleucine
Abstract
The incorporation of non-proteinogenic amino acids, such as N-methylated and D-enantiomeric residues, into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. These modifications can significantly improve metabolic stability, membrane permeability, and conformational rigidity, leading to peptides with superior pharmacokinetic profiles and biological activity.[1][2] This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, unnatural amino acid Boc-N-methyl-D-norleucine using tert-butyloxycarbonyl (Boc) chemistry. We detail the critical steps from resin preparation to final peptide cleavage and purification, with a focus on overcoming the synthetic challenges associated with N-methylated residues.
Introduction: The Rationale for N-Methylated D-Amino Acids
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, remains the cornerstone of synthetic peptide chemistry.[3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust approach, particularly effective for complex or lengthy sequences.[4][5] The central principle of Boc-SPPS involves the iterative cycle of coupling a Boc-protected amino acid to a resin-bound growing peptide chain, followed by the removal of the acid-labile Boc group to liberate a new N-terminal amine for the next coupling step.[6]
The strategic inclusion of N-methylated amino acids serves multiple purposes in drug design. N-methylation eliminates the amide proton, a hydrogen bond donor, which can disrupt secondary structures like β-sheets that often lead to peptide aggregation.[7] This modification also provides steric shielding against enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1] Concurrently, the use of D-amino acids, the non-natural enantiomers, further enhances resistance to proteolysis. The combination of N-methylation and D-configuration, as in N-methyl-D-norleucine, presents a formidable building block for creating highly stable and potent peptide therapeutics.[8]
However, the synthesis of peptides containing N-methylated residues is notoriously challenging due to the increased steric bulk around the secondary amine, which significantly slows down the kinetics of the acylation reaction.[9][10] This can lead to incomplete couplings, resulting in deletion sequences and diminished overall yield. This guide provides a validated protocol designed to address these specific challenges.
Core Principles and Strategic Choices
The Boc/Bzl Orthogonality Scheme
The success of Boc-SPPS relies on a semi-orthogonal protection scheme. The α-amino Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups (typically benzyl-based) and the resin linker require a much stronger acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[4] This differential acid lability allows for the selective deprotection of the N-terminus at each cycle without disturbing other protecting groups until the final cleavage step.
Overcoming Steric Hindrance: The Coupling Challenge
The secondary amine of an N-methylated amino acid is a significantly poorer nucleophile than a primary amine, and the methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid.[9] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient. To drive the reaction to completion, more potent activating agents are required.
This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) . HBTU rapidly converts the Boc-amino acid into a highly reactive benzotriazolyl ester, facilitating efficient acylation of the sterically hindered N-methyl amine. For particularly difficult couplings, such as coupling an N-methylated residue onto another N-methylated residue, alternative phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uranium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard.[7][11]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Resin | ||
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Major peptide synthesis suppliers |
| Amino Acids | ||
| This compound | >98% Purity | Specialized chemical suppliers |
| Other Boc-L/D-amino acids | >98% Purity | Major peptide synthesis suppliers |
| Solvents | ||
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Standard chemical suppliers |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Standard chemical suppliers |
| Isopropanol (IPA) | ACS Grade | Standard chemical suppliers |
| Diethyl ether | Anhydrous, ACS Grade | Standard chemical suppliers |
| Reagents | ||
| Trifluoroacetic acid (TFA) | >99% Purity | Standard chemical suppliers |
| N,N-Diisopropylethylamine (DIEA) | >99.5% Purity (Peptide Synthesis Grade) | Standard chemical suppliers |
| HBTU | >99% Purity | Major peptide synthesis suppliers |
| Anhydrous Hydrofluoric Acid (HF) | 99.9% Purity | Specialized suppliers (Requires special apparatus) |
| Anisole | >99% Purity (Scavenger) | Standard chemical suppliers |
Experimental Protocols
Workflow Overview: Boc-SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.
Caption: The Boc-SPPS cycle for incorporating a new amino acid.
Step-by-Step Synthesis Protocol
This protocol assumes a synthesis scale of 0.2 mmol on a 0.5 mmol/g substitution Merrifield resin. Adjust volumes accordingly for different scales.
A. Resin Preparation and First Amino Acid Attachment
-
Place 0.4 g of Merrifield resin in a reaction vessel.
-
Swell the resin in DCM (10 mL) for 30 minutes with gentle agitation.
-
For the first residue (C-terminal), use the cesium salt method for esterification to minimize racemization.[12] This step is typically performed prior to starting the main synthesis cycles.
B. The SPPS Cycle
For each cycle, including the incorporation of this compound:
-
Deprotection:
-
Neutralization:
-
Add 10 mL of 10% DIEA in DCM to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove excess base. The resin is now ready for coupling.[7]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 equivalents, 0.8 mmol) and HBTU (3.9 equivalents, 0.78 mmol) in 5 mL of DMF.
-
Add DIEA (8 equivalents, 1.6 mmol). A color change to yellow is typically observed.
-
Allow the activation to proceed for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours. Due to steric hindrance, a longer coupling time is essential.[9]
-
-
Monitoring and Recoupling:
-
After the initial coupling time, perform a qualitative test to check for free amines. Since N-methyl amines do not react with ninhydrin, the bromophenol blue test is recommended. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.[7]
-
If the test is positive (incomplete), drain the resin, wash with DMF (3 x 10 mL), and repeat the coupling step (Step 3) with a freshly prepared solution of activated this compound.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection
Safety Precaution: Anhydrous HF is extremely corrosive and toxic and requires a specialized Teflon apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Caption: Workflow for the final cleavage of the peptide from the resin.
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum for at least 3 hours. Place the dried resin in the reaction vessel of the HF apparatus. Add anisole (1.0 mL per gram of resin) as a scavenger to trap reactive carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1 hour.
-
HF Removal: Remove the HF under a stream of nitrogen followed by high vacuum.
-
Peptide Precipitation & Washing: Wash the resin/peptide mixture with cold, anhydrous diethyl ether to precipitate the peptide and remove the scavenger.
-
Extraction & Purification: Extract the crude peptide from the resin using an aqueous solution (e.g., 10% acetic acid). Lyophilize the aqueous extract to obtain the crude peptide powder. The crude product should then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue. Extend coupling times to 2-4 hours or perform a second coupling as standard practice when incorporating this compound. Using HATU as the coupling agent can also improve efficiency.[7]
-
Fragmentation: N-methylated residues, particularly at the C-terminus, can be susceptible to fragmentation during final cleavage.[11] Minimizing cleavage time is crucial. A test cleavage on a small amount of resin can help optimize the duration.[1]
-
Racemization: While less common with Boc chemistry compared to other strategies, using HBTU/DIEA minimizes the risk. Attaching the first amino acid as a cesium salt is also critical to prevent racemization at the C-terminus.[12]
-
Solvent Quality: Use of anhydrous, high-purity solvents is paramount. Water can hydrolyze activated esters and terminate peptide chains.
Conclusion
The synthesis of peptides containing challenging residues like this compound is readily achievable using a well-designed Boc-SPPS protocol. The key to success lies in recognizing the inherent steric challenges and proactively addressing them with the appropriate selection of powerful coupling reagents, extended reaction times, and diligent monitoring of reaction completion. The protocol described herein provides a robust and reliable framework for researchers and drug development professionals to access these valuable modified peptides, paving the way for the next generation of peptide-based therapeutics.
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Pentelute, B. L., & Kent, S. B. H. (2010). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 107(33), 14565-14570. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
PubChem. (n.d.). Boc-N-methyl-D-leucine. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research, 65(3), 322-331. Retrieved from [Link]
-
Subtelny, A. O., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society, 130(19), 6131-6136. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual & Non-natural Amino Acids - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chempep.com [chempep.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Coupling reagents for incorporating Boc-N-methyl-D-norleucine in SPPS.
Application Note: Advanced Coupling Strategies for Boc-N-methyl-D-norleucine in SPPS
Executive Summary & Strategic Overview
Incorporating This compound (Boc-N-Me-D-Nle) into solid-phase peptide synthesis (SPPS) presents a "perfect storm" of synthetic challenges. You are combating three distinct forces:
-
Steric Hindrance: The
-methyl group on the amino acid (or the resin-bound amine) drastically reduces the rate of nucleophilic attack, often by orders of magnitude compared to standard amino acids.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Lipophilicity & Aggregation: The norleucine side chain (linear butyl) combined with the
-methyl group increases the peptide's hydrophobicity, promoting "beta-sheet" type aggregation on the resin, which further limits solvent accessibility.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Stereochemical Integrity: Activating
-methylated D-amino acids carries a high risk of racemization (epimerization) via oxazolonium ion formation, particularly if base-mediated activation is prolonged due to slow coupling rates.[]
This guide moves beyond standard DCC/HOBt protocols, which are insufficient for this residue. We focus on Phosphonium (PyBrOP) and Uronium/Aminium (HATU, COMU) chemistries, providing a self-validating workflow to ensure >99% coupling efficiency and optical purity.[][2]
Reagent Selection Matrix
Do not use a "one-size-fits-all" approach. Select your reagent based on the specific coupling context (i.e., what is on the resin?).[2][3]
| Coupling Scenario | Recommended Reagent | Base System | Rationale |
| Boc-N-Me-D-Nle | HATU or COMU | DIEA or Collidine | The 7-azabenzotriazole (HATU) or Oxyma (COMU) moiety provides a catalytic "neighboring group effect," accelerating acylation before racemization occurs.[] |
| Boc-N-Me-D-Nle | PyBrOP | DIEA | Uronium salts (HATU) can react with the secondary amine to form guanidinium byproducts (capping the chain).[] PyBrOP avoids this and generates a highly reactive acid bromide intermediate. |
| High Aggregation / "Difficult Sequence" | COMU (at 50°C) | TMP (Collidine) | COMU is superior to HATU at elevated temperatures due to higher stability and lower epimerization risk.[2] |
Decision Logic & Mechanism (Visualization)
The following diagram illustrates the decision logic for reagent selection and the mechanistic advantage of PyBrOP in difficult couplings.
Figure 1: Decision tree for selecting coupling reagents based on the steric environment of the resin-bound acceptor amine.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for coupling Boc-N-Me-D-Nle to a standard primary amine.[]
Materials:
-
Boc-N-Me-D-Nle-OH (4.0 eq)[]
-
HATU (3.9 eq) (Use slightly less than AA to prevent capping with reagent)[2]
-
HOAt (4.0 eq) (Optional but recommended for N-Me AAs)[]
-
DIEA (8.0 eq)[2]
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step:
-
Dissolution: Dissolve Boc-N-Me-D-Nle-OH and HATU in minimal DMF.
-
Activation: Add DIEA. Shake for exactly 2 minutes . Note: Do not pre-activate longer than 5 minutes; the active ester can rearrange or racemize.[2]
-
Coupling: Add the activated solution to the resin.[][2][4][5]
-
Reaction Time: Shake for 2 hours at room temperature.
-
Double Coupling: Filter and repeat the step with fresh reagents if the sequence is known to be difficult (see Section 5 for monitoring).
Protocol B: The "Heavy Lifter" (PyBrOP)
Mandatory when coupling Boc-N-Me-D-Nle to another N-methylated residue or Proline.[]
Materials:
-
Boc-N-Me-D-Nle-OH (4.0 eq)[]
-
PyBrOP (4.0 eq)[2]
-
DIEA (8.0 eq)[2]
-
Solvent: DCM (Dichloromethane) or DMF.[][2][3] Note: DCM often swells polystyrene resins better and can improve kinetics for N-methyl couplings.[]
Step-by-Step:
-
Addition: Add the Boc-N-Me-D-Nle-OH and PyBrOP powders directly to the resin vessel (or dissolved in minimal DCM).
-
Base Addition: Add DIEA dropwise to the resin slurry.[][2]
-
Reaction: Shake for 12–16 hours (Overnight) or 4 hours with double coupling.
-
Mechanism: PyBrOP generates an acyloxyphosphonium salt which converts to the acid bromide in situ.[][2] This species is small and highly reactive, penetrating the steric shield of the N-methyl group.[2]
Quality Control & Monitoring (Self-Validating Systems)
The standard Kaiser (Ninhydrin) test does not work reliably for N-methylated amines (secondary amines) or detecting the completion of coupling to an N-methyl amine. You must use the Chloranil Test or Bromophenol Blue .[][2]
The Chloranil Test Protocol (For Secondary Amines)
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil in DMF.
-
Procedure:
-
Interpretation:
-
Blue/Green Beads: Positive (Free secondary amine present
Coupling Incomplete).[]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Colorless/Yellow Beads: Negative (Coupling Complete).
-
Troubleshooting: Aggregation & DKP Formation
Issue 1: Diketopiperazine (DKP) Formation If Boc-N-Me-D-Nle is the second amino acid in the sequence (dipeptide stage), acidolytic deprotection (TFA) of the N-terminus can induce instantaneous cyclization to form a DKP, cleaving the dipeptide off the resin.
-
Solution: Use the Fmoc-SPPS strategy for the first two residues if possible, or use very short TFA deprotection bursts (1 min x 5) rather than one long incubation during the Boc cycle.
Issue 2: Incomplete Coupling despite PyBrOP
-
Solution: Switch to BTC (Bis(trichloromethyl)carbonate) .[][2]
-
Generate the acid chloride of Boc-N-Me-D-Nle in a separate vial using BTC/Collidine, then add to the resin.[] This is the most potent activation method known but requires strict anhydrous conditions.[2]
-
References
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.[2] The Journal of Organic Chemistry, 59(9), 2437–2446.[2] Link[2]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[][2] Chemical Reviews, 111(11), 6557–6602.[2] Link[2]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.[][6] Journal of Peptide Research, 65(2), 153–166.[2] Link[2]
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Sources
Boc-deprotection methods for Boc-N-methyl-D-norleucine in peptide synthesis.
Topic: Boc-deprotection methods for Boc-N-methyl-D-norleucine in peptide synthesis. Content Type: Application Note & Protocol Guide.
Mitigating Diketopiperazine Formation and Steric Aggregation in Peptide Synthesis
Executive Summary
The incorporation of This compound (Boc-N-Me-D-Nle) into peptide sequences presents a unique intersection of synthetic challenges. While the tert-butyloxycarbonyl (Boc) group is routinely removed via acidolysis, the presence of the
This guide addresses the two critical failure modes associated with this specific residue:
-
Diketopiperazine (DKP) Formation: The high propensity of
-methylated dipeptides to cyclize and cleave from the resin (or ester) immediately upon deprotection. -
Steric Hindrance & Monitoring: The failure of standard colorimetric assays (Kaiser test) to detect secondary amines, leading to false negatives during reaction monitoring.
Mechanistic Insight: The "DKP Trap"
The Challenge of N-Methylation
Unlike standard amino acids,
If Boc-N-Me-D-Nle is the second residue in a sequence (e.g., attached to a C-terminal residue on resin), deprotection triggers a rapid intramolecular nucleophilic attack, forming a stable six-membered diketopiperazine (DKP) ring. This results in the premature cleavage of the dipeptide from the solid support, often observed as a massive drop in yield.
Pathway Visualization
Figure 1: The "DKP Trap" mechanism. The N-methyl group promotes a cis-amide conformation, facilitating the back-biting attack on the resin ester linkage immediately after Boc removal.
Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS)
Objective: Remove Boc group while suppressing DKP formation via In Situ Neutralization.
Reagents:
-
De-blocker: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Scavenger: 0.5% Anisole (optional for Nle, mandatory if Trp/Met present).
-
Wash Solvent: DCM (HPLC grade).
-
Neutralizer: 5% Diisopropylethylamine (DIPEA) in DCM.
Step-by-Step Workflow:
-
Resin Preparation: Swell the resin (containing Boc-N-Me-D-Nle) in DCM for 15 minutes. Drain.
-
Pre-wash: Treat with 50% TFA/DCM for 2 minutes to remove residual solvent and initiate surface deprotection. Drain.
-
Deprotection (The Critical Step):
-
Add fresh 50% TFA/DCM.
-
Agitate for 20 minutes . (Note:
-methyl groups do not significantly retard acidolysis kinetics; standard times apply). -
Observation: Gas evolution (
) confirms reaction.
-
-
Rapid Wash (Crucial for DKP Prevention):
-
Drain TFA rapidly.
-
Wash with DCM (
min). DO NOT use DMF or MeOH yet (protic solvents accelerate DKP).
-
-
In Situ Neutralization & Coupling:
-
Do not perform a separate neutralization wash (e.g., 10% TEA) followed by a wash cycle. The free base form in the absence of activated amino acid will cyclize immediately.
-
Add the next activated amino acid (pre-activated with HATU/HOAt/DIPEA) immediately to the resin.
-
The base in the coupling mixture neutralizes the residual TFA salt simultaneously with acylation, kinetically outcompeting the DKP cyclization.
-
Protocol B: Solution Phase (Batch Synthesis)
Objective: Clean isolation of the hydrochloride salt for scale-up.
Reagents:
-
De-blocker: 4M HCl in Dioxane.[1]
-
Precipitant: Cold Diethyl Ether (
) or Hexanes.
Step-by-Step Workflow:
-
Dissolution: Dissolve Boc-N-Me-D-Nle-peptide-ester in minimum volume of dry Dioxane or DCM.
-
Acidolysis:
-
Add 10 equivalents of 4M HCl/Dioxane.
-
Stir at room temperature for 30–45 minutes.
-
Monitor: TLC (disappearance of starting material).
-
-
Precipitation:
-
Concentrate the solution to
20% volume under reduced pressure (keep temperature C). -
Add cold Diethyl Ether (
volume) with vigorous stirring. -
The peptide-HCl salt should precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter under inert atmosphere (nitrogen) if hygroscopic.
-
Wash cake with cold ether.
-
Advantage: This method avoids the "oily" TFA salts often seen with
-methylated peptides and reduces DKP risk by keeping the amine protonated until the exact moment of the next coupling.
-
Critical Control Points: Monitoring
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple via reaction with a primary amine. It will yield a False Negative (Colorless/Yellow) with the secondary amine of N-Me-D-Nle.
Mandatory Assay: The Chloranil Test Use this test to verify deprotection completeness.
| Feature | Kaiser Test (Ninhydrin) | Chloranil Test (Acetaldehyde) |
| Target Amine | Primary ( | Secondary ( |
| Reagent A | Ninhydrin in EtOH | 2% Chloranil in DMF |
| Reagent B | Phenol in EtOH | 2% Acetaldehyde in DMF |
| Positive Result | Deep Blue/Purple | Dark Blue / Green |
| Negative Result | Yellow | Amber / Colorless |
| Suitability for N-Me-Nle | NO (False Negative) | YES (Standard) |
Chloranil Protocol:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Let stand for 5 minutes at room temperature.
-
Blue/Green beads = Free secondary amine (Deprotection Complete).
-
Amber beads = Protected amine (Incomplete).
Troubleshooting & Optimization
Issue 1: "My peptide disappeared from the resin."
-
Cause: DKP formation cleaved the peptide.
-
Solution:
-
Switch to Trityl (2-CTC) resin . The bulky trityl linker creates steric hindrance that discourages the DKP attack.
-
Use Protocol A (In Situ Neutralization) strictly. Never leave the deprotected amine in a basic state without an activated acylating agent present.
-
Issue 2: "The next amino acid won't couple."
-
Cause: Steric hindrance of the
-methyl group plus the D-configuration side chain (Nle). -
Solution:
-
Use high-efficiency coupling reagents: HATU or PyAOP (azabenzotriazoles).
-
Double coupling is mandatory.
-
Check for aggregation: If the resin shrinks significantly, use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) for the coupling step.
-
Issue 3: "Racemization suspected."
-
Cause: While Boc removal is safe, the coupling of the N-methylated residue (or the one following it) is prone to racemization via oxazolium intermediates.
-
Solution: Use HOAt as an additive during coupling to suppress racemization. Avoid collidine; use DIPEA or TMP (2,4,6-trimethylpyridine).
References
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link
-
Gilon, C., et al. (2003). Backbone cyclization: A new method for conferring conformational constraint on peptides. Biopolymers. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Methods in Enzymology. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. Link(Primary source for Chloranil Test protocol).
Sources
Application Note: A Multi-faceted Approach to the Analysis of Peptides Containing Boc-N-methyl-D-norleucine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids, such as N-methylated residues and those with protecting groups, is a cornerstone of modern peptide-based drug development. Boc-N-methyl-D-norleucine presents a unique combination of analytical challenges: the steric hindrance from the N-methyl group, the significant hydrophobicity imparted by the tert-butyloxycarbonyl (Boc) protecting group and the norleucine side chain, and the potential for cis/trans isomerism around the N-methylated peptide bond. A robust, multi-technique approach is therefore essential for accurate characterization, purity assessment, and structural confirmation of peptides containing this moiety.
This guide provides a detailed framework for the comprehensive analysis of peptides incorporating this compound, integrating insights from chromatography, mass spectrometry, and NMR spectroscopy.
The Analytical Challenge: Structural Considerations
Understanding the structure of this compound is key to anticipating and overcoming analytical hurdles.
-
Boc Group: This bulky, hydrophobic protecting group drastically increases the peptide's affinity for reversed-phase chromatographic stationary phases and can influence ionization efficiency in mass spectrometry.[1][2] It is also labile under acidic conditions, a factor that must be considered in sample preparation and mobile phase selection.[3][]
-
N-methylation: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which can alter peptide conformation.[5] More significantly, it lowers the energy barrier for rotation around the peptide bond, leading to the potential presence of both cis and trans isomers in solution.[5][6] This can result in peak broadening or splitting in chromatographic and NMR analyses.[7][8]
-
D-norleucine: As an isomer of leucine, its contribution to the peptide's mass is identical (113.1 Da average mass), meaning it cannot be distinguished from leucine by mass spectrometry alone.[9] The D-configuration can influence peptide secondary structure and enzymatic stability.
Caption: Key structural features of this compound and their analytical implications.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the primary technique for assessing the purity of protected peptides due to its ability to separate structurally related impurities.[1] The hydrophobicity of peptides containing this compound is the dominant factor governing their chromatographic behavior.[1][2]
Causality Behind Experimental Choices:
-
Column Chemistry: Standard C18 columns may exhibit excessive retention and peak tailing due to strong hydrophobic interactions.[10] A less retentive stationary phase, such as C8 or C4, is often a better starting point to achieve symmetric peaks and reasonable retention times.
-
Mobile Phase: A typical mobile phase consists of water (A) and acetonitrile (ACN) (B), both containing an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is standard, but if in-source fragmentation of the Boc group is a concern during subsequent LC-MS analysis, 0.1% formic acid (FA) is a milder alternative.[3]
-
Gradient Optimization: A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak. Due to the high hydrophobicity, the starting percentage of organic solvent (ACN) will likely need to be higher than for typical unprotected peptides.
-
Sample Solvent: Poor solubility can be a major issue.[11] While the mobile phase is often the ideal solvent, peptides with high hydrophobicity may require dissolution in stronger organic solvents like dimethyl sulfoxide (DMSO) or a blend of propanol and ACN.[10][12]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., DMSO, ACN/water) to a concentration of approximately 1 mg/mL. Centrifuge to remove any particulates.
-
Instrumentation:
-
HPLC System: A standard HPLC or UPLC system with a UV detector.
-
Column: C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C (elevated temperature can improve peak shape).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5-10 µL.
-
Gradient: A starting point could be a linear gradient from 30% to 90% B over 20 minutes. This must be optimized based on the peptide's retention time.
-
| Parameter | Starting Condition | Rationale for Peptides with this compound |
| Stationary Phase | C18 | Switch to C8 or C4 to reduce excessive hydrophobic retention and peak tailing.[10] |
| Mobile Phase | 0.1% TFA in Water/ACN | Standard. Consider 0.1% Formic Acid for LC-MS to minimize Boc-group loss.[3] |
| Gradient | 5-95% B | Start with a higher initial %B (e.g., 30%) and use a shallower gradient for better resolution. |
| Temperature | Ambient | Increase to 30-40 °C to decrease viscosity and improve peak symmetry. |
| Sample Solvent | Mobile Phase A | Use DMSO or other strong organic solvents if solubility is low.[12] |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for obtaining sequence information through fragmentation analysis.[13] Protected peptides, however, present unique challenges related to solubility, ionization, and fragmentation.[14]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is the most common technique for LC-MS coupling. For direct analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) is also highly effective, especially for complex mixtures or poorly soluble samples.[14] Using a matrix like dithranol with a cesium salt additive can improve data quality for protected peptides in MALDI-MS by promoting the formation of stable Cs+ adducts and reducing fragmentation.[14]
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is the standard fragmentation method. The N-methyl group can influence fragmentation pathways. The absence of an amide proton prevents the formation of certain fragment ions, and cleavage at the N-terminal side of the N-methylated residue can be enhanced. The resulting b- and y-ion series are used to confirm the peptide sequence.[15]
Protocol: LC-MS Molecular Weight Confirmation
-
LC Setup: Use the optimized HPLC/UPLC conditions from the purity analysis, preferably with a formic acid-based mobile phase to preserve the Boc group.
-
MS Instrumentation: Couple the LC output to an ESI mass spectrometer (e.g., Q-TOF, Orbitrap).
-
MS Parameters (Positive Ion Mode):
-
Scan Range: Set a wide range to include the expected m/z values for various charge states (e.g., 300-2000 m/z).
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: Optimize based on instrument recommendations (e.g., 120-150 °C).
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Generate the mass spectrum for the main peptide peak.
-
Deconvolute the spectrum to determine the neutral molecular weight and compare it to the theoretical mass of the peptide containing this compound.
-
Caption: Integrated workflow for the analysis of peptides containing this compound.
NMR Spectroscopy for Structural Verification
While MS confirms mass and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, including the crucial identification of cis/trans isomers resulting from N-methylation.[7][16]
Causality Behind Experimental Choices:
-
1D ¹H NMR: This initial experiment can reveal the complexity of the sample. The presence of cis and trans isomers often results in two distinct sets of signals for the protons near the N-methylated bond, particularly the N-methyl group itself and the alpha-protons of adjacent residues.[17]
-
2D NMR (ROESY): For medium-sized molecules like many peptides, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is preferred over NOESY.[16] It provides information about through-space proton proximities. A key diagnostic observation is the cross-peak between the alpha-proton of a residue (i) and the N-methyl protons of the following residue (i+1). A strong cross-peak indicates a trans conformation, while a strong cross-peak between the alpha-protons of residue (i) and residue (i+1) suggests a cis conformation.
Protocol: NMR Analysis of Cis/Trans Isomerism
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). The final concentration should be in the 1-5 mM range.[16]
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and complexity.
-
Acquire a 2D ROESY spectrum with a mixing time appropriate for the peptide's size (e.g., 150-300 ms).[16]
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
In the 1D spectrum, integrate the signals corresponding to the cis and trans isomers to determine their relative populations.
-
In the 2D ROESY spectrum, identify the key diagnostic cross-peaks (as described above) to assign the conformations.
-
| Isomer | Diagnostic ROESY Cross-Peak |
| Trans | Strong correlation between Hα(i) and N-CH₃(i+1) |
| Cis | Strong correlation between Hα(i) and Hα(i+1) |
References
- Vertex AI Search. (n.d.). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS.
- Centers for Disease Control and Prevention. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. CDC Stacks.
- MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups.
- ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?
- BenchChem. (n.d.). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides.
- National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
- Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest.
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometric Identification of Boc-D-norleucine Modifications.
- Journal of Chromatographic Science. (n.d.). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin.
- PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings.
- PubMed. (n.d.). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides.
- Backbone N-modified peptides: beyond N-methylation. (n.d.).
- Molecules. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- HPLC Analysis and Purification of Peptides. (n.d.). PMC.
- ABRF. (n.d.). Biomolecular Delta Mass.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- PubMed. (n.d.). Challenges in mass spectrometry.
- The Journal of Chemical Physics. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions.
- YouTube. (2016). De novo peptide sequencing from mass spectrometry data.
- ResearchGate. (n.d.). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides.
Sources
- 1. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups | MDPI [mdpi.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. DSpace [diposit.ub.edu]
- 6. real.mtak.hu [real.mtak.hu]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. abrf.org [abrf.org]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
- 13. Challenges in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Structural Characterization of Hydrophobic Peptidomimetics: MS/MS Strategies for Boc-N-methyl-D-norleucine Peptides
Application Note: AN-2026-MS-PEP
Abstract
The analysis of synthetic peptidomimetics containing non-canonical amino acids presents unique challenges to standard proteomic workflows. This guide details the mass spectrometry (MS) analysis of peptides containing Boc-N-methyl-D-norleucine (Boc-NMe-D-Nle) . These residues combine three analytical hurdles: the acid-lability of the tert-butyloxycarbonyl (Boc) group, the fragmentation-suppressing effect of N-methylation, and the isobaric mass degeneracy of Norleucine (Nle) with Leucine (Leu) and Isoleucine (Ile). This protocol provides a self-validating LC-MS/MS workflow to preserve the labile Boc group during ionization while utilizing high-energy fragmentation to unambiguously resolve the Nle side chain.
Introduction: The Analytical Challenge
In drug development, modifying peptides with N-methylation and non-standard side chains (like Norleucine) is a common strategy to improve metabolic stability and membrane permeability. However, confirming the sequence and structural integrity of these molecules requires deviating from standard "bottom-up" proteomics.
The Three-Fold Problem
-
Boc Lability (In-Source Decay): The Boc protecting group is highly acid-labile. In standard acidic LC-MS mobile phases (e.g., 0.1% TFA), or under high source temperatures, the Boc group often cleaves before the analyte enters the mass analyzer, leading to a false observation of the deprotected species
. -
Isobaric Ambiguity (113.1 Da): Norleucine (Nle), Leucine (Leu), and Isoleucine (Ile) share an identical monoisotopic residue mass (113.084 Da). Standard low-energy Collision Induced Dissociation (CID) often fails to distinguish them.
-
N-Methylation Effect: Methylation of the backbone nitrogen removes the amide proton required for the "mobile proton" model of fragmentation. This frequently inhibits the formation of standard
- and -ions at the methylation site, requiring alternative fragmentation strategies.
Methodological Framework
Logical Workflow
The analysis is divided into two phases: Preservation (keeping the Boc group intact) and Interrogation (forcing specific fragmentation to prove the Nle structure).
Figure 1: Analytical workflow emphasizing the separation of preservation (Boc stability) and interrogation (structural confirmation).
Protocol 1: Sample Preparation & LC-MS Conditions
Objective: Prevent in-source loss of the Boc group.
Reagents & Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (FA) or 10mM Ammonium Acetate (pH 6.5).
-
Rationale: Avoid Trifluoroacetic Acid (TFA). TFA is a strong acid that promotes Boc deprotection and causes signal suppression in ESI [1]. Ammonium acetate is milder and preserves Boc groups better.
-
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Instrument Parameters (ESI Source)
The preservation of the Boc group is thermally and energetically sensitive.
-
Capillary Voltage: 2.5 – 3.0 kV (Keep lower than standard 3.5 kV).
-
Cone Voltage / Declustering Potential: CRITICAL. Set to minimal values (e.g., 10–20 V). High cone voltage induces In-Source Collision Induced Dissociation (IS-CID), stripping the Boc group (
Da) or the tert-butyl group ( Da). -
Source Temperature: < 300°C (Ideal: 200–250°C).
Self-Validating Step (QC)
Before running the full gradient, inject the sample and monitor the MS1 spectrum.
-
Pass: Dominant peak is
. -
Fail: Dominant peak is
. Action: Lower cone voltage and source temperature immediately.
Protocol 2: MS/MS Characterization & Isomer Differentiation
Objective: Distinguish Nle from Leu/Ile and confirm N-methylation.
The N-Methylation Signature
N-methylated amino acids produce distinct fragmentation patterns.
-
Immonium Ions: Look for the specific immonium ion of N-Me-Nle.
-
Standard Nle Immonium:
86. -
N-Me-Nle Immonium:
100.11 (Calculated: ).
-
-
Backbone Cleavage: Expect reduced
ion intensity at the N-Me bond. Cleavage is often enhanced at the bond adjacent to the N-methyl group due to the "neighboring group effect" [2].
Differentiating Norleucine (Nle) from Leu/Ile
Since Nle, Leu, and Ile are isobaric (113 Da), you must rely on side-chain fragmentation (typically
| Amino Acid | Side Chain Structure | Diagnostic Loss (Side Chain) | Diagnostic Ion Type |
| Leucine (Leu) | Loss of isopropyl (43 Da) | strong | |
| Isoleucine (Ile) | Loss of ethyl (29 Da) | ||
| Norleucine (Nle) | Linear (Straight) | No branching losses | Distinct |
Experimental Setup:
-
Isolation Width: Narrow (1.0 Da) to exclude interferences.
-
Collision Energy: Use Stepped HCD (e.g., 25, 30, 35 NCE). High energy is required to shatter the side chains of aliphatic residues.
-
Detection: High Resolution (Orbitrap/TOF) is essential to distinguish fine structure if interferences exist, though the diagnostic losses are mass-distinct.
Fragmentation Logic Diagram
Figure 2: Decision tree for distinguishing isobaric residues (Leu/Ile/Nle) based on side-chain neutral losses in High-Energy Collision Dissociation (HCD).
Data Interpretation Guide
When analyzing the spectrum of a peptide containing Boc-NMe-D-Nle , look for this specific fingerprint:
-
MS1 Spectrum:
-
Intact Mass: Matches theoretical
. -
Absence of
(Confirms Boc stability).
-
-
MS2 Spectrum:
-
Immonium Ion: Peak at
100.11 (N-Me-Nle specific). -
Sequence Ions: Series of
ions.[1] Note that the bond N-terminal to the N-Me-Nle may be fragile, while the bond C-terminal to it (the methylated amide) may be resistant to cleavage. -
Side Chain Confirmation: In the high-mass region or via specific
-ion analysis, ensure there is no significant loss of 43 Da (ruling out Leu) or 29 Da (ruling out Ile) from the relevant residue mass.
-
Stereochemistry Note (D- vs L-)
Mass spectrometry is inherently achiral. The "D" configuration in D-Nle cannot be determined by standard MS/MS.
-
Verification: If stereochemical purity is critical, use Chiral Chromatography (e.g., Chiralpak columns) or Ion Mobility Spectrometry (IMS) if the D/L substitution induces a significant conformational change (collisional cross-section shift) [3]. For synthetic QC, comparison of retention time against a synthesized L-Nle standard is the gold standard.
Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| High abundance of [M-100] peak in MS1 | In-source Boc deprotection. | Reduce Cone Voltage/Declustering Potential. Switch mobile phase from FA to Ammonium Acetate. |
| Missing expected b/y ions at Nle site | N-methylation suppressing cleavage. | Increase Collision Energy (NCE). Try Electron Transfer Dissociation (ETD) if available, as it is less sensitive to the "mobile proton" limitation. |
| Ambiguity between Nle and Leu | Insufficient side-chain fragmentation. | Use MS |
References
-
Kuhlmann, F. E., et al. (1995). "Enhanced sensitivity for peptide mapping with electrospray liquid chromatography-mass spectrometry in the presence of signal suppression due to trifluoroacetic acid-containing mobile phases." Journal of the American Society for Mass Spectrometry.[2] Link
-
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews. (Discusses N-methyl effects and mobile proton model). Link
-
Xiao, C., et al. (2019). "Distinguishing D- and L-Aspartic Acid in Peptides by Ion Mobility-Mass Spectrometry." Analytical Chemistry. (Demonstrates IMS for chiral separation). Link
-
Rapid Novor. (2021). "Differentiation of Leucine and Isoleucine." (General principles of w-ion differentiation applied to Nle). Link
Sources
Application Notes and Protocols: Structural Elucidation of Boc-N-methyl-D-norleucine Peptides by NMR Spectroscopy
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Architecture of Modified Peptides
In the landscape of modern drug discovery and peptide science, the incorporation of non-standard amino acids and modifications such as N-methylation represents a critical strategy for enhancing therapeutic potential. N-methylation, the substitution of a backbone amide proton with a methyl group, profoundly influences a peptide's conformational flexibility, proteolytic stability, and cell permeability.[1] The presence of a tert-butyloxycarbonyl (Boc) protecting group and a non-proteinogenic amino acid like D-norleucine further introduces unique structural characteristics. Elucidating the three-dimensional structure of such modified peptides is paramount for understanding their biological activity and for rational drug design.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool for determining the solution-state structure and dynamics of these complex peptides.[3][4] Unlike crystal-state methods, NMR provides insights into the conformational ensembles present in a more biologically relevant environment.[4] This guide, designed for researchers and drug development professionals, provides a detailed exploration of the application of NMR spectroscopy for the structural elucidation of peptides containing Boc-N-methyl-D-norleucine, offering both foundational principles and actionable, step-by-step protocols.
The Challenge and the NMR Solution
The structural analysis of peptides featuring N-methylation and bulky protecting groups presents specific challenges. The absence of an amide proton at the N-methylated site eliminates a crucial handle for standard sequential assignment strategies and removes a hydrogen bond donor, impacting secondary structure.[1] The steric bulk of the N-methyl group can also influence the local conformation. The Boc group introduces its own set of resonances that require careful assignment.
NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary tools to overcome these challenges. By meticulously analyzing through-bond (scalar) and through-space (dipolar) correlations, a comprehensive picture of the peptide's structure can be assembled.[5]
Foundational NMR Experiments for Peptide Analysis
A combination of 1D and 2D NMR experiments is essential for the complete structural characterization of a this compound containing peptide.[5]
-
1D ¹H NMR: Provides the initial overview of the proton environment, revealing the number and types of protons present.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled, typically those separated by two or three bonds. This is fundamental for identifying amino acid spin systems.[4]
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons within a single amino acid residue.[4]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[4][5] For medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment.[1][4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment and providing carbon chemical shift information.[6]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, useful for linking different spin systems and confirming sequential assignments, especially across the N-methylated peptide bond.
Experimental Workflow: From Sample to Structure
The process of elucidating the structure of a this compound peptide via NMR can be systematically broken down into several key stages.
Caption: Logical flow for NMR resonance assignment.
Step 2: Deriving Structural Restraints
Once the resonances are assigned, the next step is to extract quantitative information from the NMR data to be used in structure calculations.
-
Distance Restraints: The intensities of the cross-peaks in the ROESY/NOESY spectrum are proportional to the inverse sixth power of the distance between the protons. [5]These cross-peaks are typically classified as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) to generate distance restraints.
-
Dihedral Angle Restraints: The ³J(Hα-HN) coupling constant, which can be measured from high-resolution 1D or 2D spectra, can be related to the phi (φ) dihedral angle through the Karplus equation. [7]
Step 3: 3D Structure Calculation and Validation
The final step is to use the derived distance and dihedral angle restraints in a molecular dynamics or distance geometry program to calculate a family of 3D structures that are consistent with the NMR data. The quality of the resulting structures is then assessed using validation tools like Ramachandran plots to check for stereochemical soundness. [1]
Expected Chemical Shift Ranges
The following table provides a general guide to the expected ¹H NMR chemical shift ranges for the key moieties in a this compound peptide. Actual values will be influenced by the local chemical environment and peptide conformation. [7]
| Proton Type | Moiety | Expected Chemical Shift (ppm) |
|---|---|---|
| Amide NH | Non-N-methylated residues | 7.0 - 9.0 |
| Alpha (CαH) | All residues | 3.5 - 5.0 |
| N-Methyl (N-CH₃) | N-methyl-D-norleucine | 2.5 - 3.5 |
| Side Chain (β, γ, δ, ε) | D-norleucine | 0.8 - 2.0 |
| tert-Butyl | Boc Group | 1.2 - 1.5 |
| Terminal Methyl (CH₃) | D-norleucine | ~0.9 |
Conclusion
NMR spectroscopy provides an indispensable and detailed view into the solution-state structure of complex modified peptides like those containing this compound. By employing a systematic approach involving careful sample preparation, acquisition of a suite of 2D NMR experiments, and rigorous data analysis, researchers can obtain high-resolution structural information. This knowledge is fundamental for understanding structure-activity relationships and for guiding the development of next-generation peptide-based therapeutics.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]
-
Fairlie, D. P. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-34. Retrieved from [Link]
-
Poulsen, F. M. (2002). A brief introduction to NMR spectroscopy of proteins. Duke Computer Science. Retrieved from [Link]
-
Suryadevara, N., et al. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Retrieved from [Link]
-
Wüthrich, K. (n.d.). Peptide NMR. Retrieved from [Link]
-
Various Authors. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]
-
Wikipedia. (n.d.). Norleucine. Retrieved from [Link]
-
Zareba, G., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]
-
Kessler, H., et al. (n.d.). High Resolution NMR Spectroscopy. In Houben-Weyl Methods of Organic Chemistry. Retrieved from [Link]
-
Campbell, A. P., et al. (2014). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. Biochemistry, 53(45), 7033–7046. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR of peptides. Retrieved from [Link]
-
PubMed. (n.d.). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
Sources
Overcoming Steric Hindrance: Solution-Phase Synthesis of Dipeptides Incorporating Boc-N-methyl-D-norleucine
Executive Summary
This application note details the solution-phase synthesis of dipeptides utilizing Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) . The incorporation of N-methylated, non-proteinogenic amino acids is a critical strategy in peptidomimetic drug design to enhance metabolic stability and membrane permeability. However, this specific building block presents a dual synthetic challenge:
-
Steric Hindrance: The N-methyl group drastically reduces the reaction rate of coupling, both as a carboxyl component and as a nucleophile.[1]
-
Epimerization Risk: N-alkylated amino acids are highly prone to racemization (loss of D-chirality) during activation due to the facile formation of oxazolonium intermediates.
This guide provides optimized protocols using HATU/HOAt and PyBrOP systems to ensure high coupling efficiency (>90%) while maintaining enantiomeric purity.
Chemical Context & Strategic Planning
The Steric Challenge
Unlike standard amino acids, Boc-N-Me-D-Nle-OH possesses a bulky side chain (norleucine) and a methylated nitrogen. This creates significant steric crowding around the reacting center. Standard carbodiimide couplings (EDC/HOBt) are often insufficient, leading to slow kinetics and incomplete conversion.
Reagent Selection Guide
For N-methylated couplings, the choice of coupling reagent is binary: either high-reactivity uronium salts or specialized phosphonium salts.
| Reagent System | Role | Recommendation | Mechanism Note |
| HATU / HOAt / Collidine | Primary Choice | Best for coupling Boc-N-Me-D-Nle-OH (Carboxyl) to a primary amine. | HOAt (7-aza) creates a more reactive ester than HOBt, accelerating the reaction before epimerization occurs. |
| PyBrOP / DIPEA | Secondary Choice | Essential when H-N-Me-D-Nle-OR (Amine) is the nucleophile. | Acid halides generated in situ are small enough to overcome the steric wall of the secondary amine. |
| COMU / Oxyma | Alternative | Green/Safer alternative to HATU. | Shows comparable efficiency to HATU with reduced explosion risk (benzotriazole-free). |
| EDC / HOBt | Not Recommended | Avoid. | Kinetics are too slow; high risk of failure and racemization. |
Workflow Visualization
The following diagram illustrates the decision logic for synthesis based on which component contains the N-methyl group.
Caption: Decision tree for selecting the optimal coupling strategy based on the position of the N-methyl amino acid.
Detailed Protocols
Protocol A: Carboxyl Activation (Boc-N-Me-D-Nle-OH + H-AA-OR)
Objective: Couple Boc-N-Me-D-Nle-OH to an amino acid ester (e.g., H-Phe-OBzl). Rationale: The N-methyl group on the activated acid increases the risk of oxazolonium formation (racemization). HATU/HOAt is used because the 7-azabenzotriazole group accelerates coupling via the "neighboring group effect," outcompeting the racemization pathway [1].
Materials:
-
Boc-N-Me-D-Nle-OH (1.0 equiv)
-
Amino Acid Ester HCl salt (1.1 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Crucial additive
-
TMP (2,4,6-Collidine) or DIPEA (3.0 equiv)
-
Anhydrous DMF (0.1 M concentration)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Boc-N-Me-D-Nle-OH (1.0 equiv), HATU (1.1 equiv), and HOAt (1.1 equiv) in anhydrous DMF.
-
Pre-activation (Cold): Cool the solution to 0°C in an ice bath. Add Collidine (1.0 equiv) and stir for 2–3 minutes. Note: Brief pre-activation ensures the active ester forms without extensive racemization.
-
Addition: Add the Amino Acid Ester HCl salt (1.1 equiv) followed by the remaining base (Collidine, 2.0 equiv).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 4–12 hours.
-
Monitoring: Ninhydrin is effective here (checking for disappearance of the primary amine partner).
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
5% KHSO₄ or 1M HCl (3x) – Removes Collidine/unreacted amine.
-
Water (1x)
-
5% NaHCO₃ (3x) – Removes unreacted acid/HOBt.
-
Brine (1x).
-
-
Drying: Dry over MgSO₄, filter, and concentrate.
Protocol B: Nucleophilic Coupling (Boc-AA-OH + H-N-Me-D-Nle-OR)
Objective: Couple a standard Boc-amino acid to the sterically hindered N-methyl-D-norleucine ester. Rationale: The secondary amine of N-Me-D-Nle is a poor nucleophile.[1] HATU often fails here. PyBrOP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is required to generate a highly reactive acyl bromide intermediate [2].
Materials:
-
Boc-AA-OH (1.2 equiv)
-
H-N-Me-D-Nle-OR HCl salt (1.0 equiv)
-
PyBrOP (1.2 equiv)
-
DIPEA (3.0 – 4.0 equiv)
-
Anhydrous DCM or DMF (DCM is preferred if solubility permits, as it is easier to remove).
Procedure:
-
Mixture: Dissolve Boc-AA-OH (1.2 equiv), H-N-Me-D-Nle-OR (1.0 equiv), and PyBrOP (1.2 equiv) in anhydrous DCM/DMF.
-
Base Addition: Cool to 0°C. Add DIPEA (3.0 equiv) dropwise.
-
Reaction: Stir at 0°C for 10 minutes, then warm to room temperature.
-
Critical Step: This reaction may require 12–24 hours.
-
Monitoring: Standard Ninhydrin will not work for the secondary amine. Use the Chloranil Test or Bromophenol Blue to monitor the consumption of the secondary amine.
-
-
Workup: Standard acid/base wash as described in Protocol A.
Quality Control & Troubleshooting
NMR Analysis: The Rotamer Issue
When analyzing peptides containing N-methyl amino acids, 1H NMR spectra often appear "dirty" or duplicated. This is not necessarily an impurity.
-
Cause: The N-methyl peptide bond exists in equilibrium between cis and trans conformers due to steric clash.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C or 60°C in DMSO-d6). If the peaks coalesce into a single set, they are rotamers, not diastereomers [3].
Racemization Check
To verify the D-configuration was preserved:
-
Synthesize the L-D epimer standard intentionally (using Boc-N-Me-L -Nle-OH).
-
Compare HPLC retention times on a C18 column. Diastereomers (L-L vs L-D) typically separate well.
Diketopiperazine (DKP) Formation
If you deprotect the N-terminus of a dipeptide ester containing an N-methyl amino acid, DKP formation (cyclization and cleavage) is extremely rapid.
-
Prevention: Do not leave the deprotected dipeptide methyl/ethyl ester in basic conditions. Hydrolyze the ester to the acid before removing the Boc group if extending the chain.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991).[5] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application.[6] Tetrahedron Letters, 32(17), 1967-1970. 6
-
BenchChem. (2025).[1][7] Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides. BenchChem Application Notes. 7
-
Albericio, F., & Bomer, J. M. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 8
Sources
Application Notes and Protocols for Cleavage of Peptides Containing Boc-N-methyl-D-norleucine from Solid-Phase Resin
Introduction: The Unique Challenges of Cleaving N-Methylated Peptides
The incorporation of N-methylated amino acids, such as N-methyl-D-norleucine, into peptide sequences is a widely employed strategy in medicinal chemistry to enhance metabolic stability, increase cell permeability, and modulate conformation.[1][2] N-methylation can increase a peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile.[1][2][3] However, the presence of these modified residues introduces specific challenges during the final cleavage step of Boc-based solid-phase peptide synthesis (SPPS).
The tertiary amide bond formed by an N-methylated amino acid is significantly more sterically hindered than a standard secondary amide bond. This steric hindrance can impede the efficiency of subsequent coupling reactions during synthesis. More critically, during the final acidolytic cleavage from the resin, the peptide backbone itself becomes susceptible to specific side reactions that are not prevalent in the cleavage of non-methylated peptides. The primary challenge is the increased lability of the peptide bond C-terminal to the N-methylated residue under strong acidic conditions, which can lead to fragmentation of the desired peptide.[4]
This guide provides a detailed overview of the mechanistic considerations, a comparative analysis of various cleavage cocktails, and robust protocols specifically tailored for the successful cleavage of peptides containing Boc-N-methyl-D-norleucine from the resin, ensuring high yield and purity of the final product.
Mechanistic Insights into Cleavage and Side Reactions
Global deprotection and cleavage from the resin in Boc-SPPS is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trifluoroacetic acid (TFA).[5][6] These strong acids cleave the Boc protecting group and any side-chain protecting groups, as well as the bond linking the peptide to the solid support.
During this process, highly reactive cationic species are generated from the protecting groups and the resin linker. These cations can alkylate nucleophilic residues in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired byproducts. To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[7]
Key Side Reactions in the Cleavage of N-Methylated Peptides
Two primary side reactions are of particular concern when cleaving peptides containing N-methylated residues:
-
Acid-Catalyzed Peptide Backbone Fragmentation: The peptide bond immediately following an N-alkylated amino acid is susceptible to hydrolysis under standard TFA cleavage conditions.[4] This fragmentation is proposed to proceed through an oxazolone-like intermediate.[4] The presence of the N-methyl group can alter the conformation of the peptide backbone, potentially favoring a cyclization reaction that leads to cleavage.
-
Deletion of N-Terminal Acetylated N-Methyl Amino Acids: If the N-methylated residue is at the N-terminus and is acetylated, this entire residue can be lost during acidic cleavage.[1] This side reaction is also believed to proceed through a cyclization mechanism involving the N-terminal acetyl group.[1]
Understanding these potential side reactions is crucial for selecting the appropriate cleavage cocktail and optimizing the reaction conditions to maximize the yield of the desired full-length peptide.
Comparative Analysis of Cleavage Cocktails
The choice of the cleavage cocktail is critical and depends on the specific peptide sequence, the type of resin used, and the protecting groups present. Below is a comparison of commonly used strong acid cleavage reagents and recommended scavenger compositions.
| Cleavage Reagent | Typical Composition | Advantages | Disadvantages & Considerations | References |
| Anhydrous Hydrogen Fluoride (HF) | HF/p-cresol (9:1, v/v) | Highly effective and versatile for a wide range of peptides. | Extremely toxic and corrosive, requiring specialized equipment. May not be suitable for all protecting groups. | [5][6][8] |
| Trifluoromethanesulfonic Acid (TFMSA) | TFA/TFMSA/Thioanisole/EDT | A strong acid alternative to HF that does not require a special apparatus. | Extremely corrosive. Cleaved peptides can associate with salts and scavengers, requiring additional purification steps. | [5] |
| Trifluoroacetic Acid (TFA) Based Cocktails | TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v) | Milder than HF and TFMSA, easier to handle. A good general-purpose cocktail. | May not be strong enough for complete removal of all protecting groups. Can promote backbone fragmentation at N-methylated residues. | [9] |
| Optimized TFA Cocktail for N-Methylated Peptides | Neat TFA or TFA with minimal scavengers | Can sometimes provide higher yields of N-methylated peptides by reducing water-dependent side reactions. | Increased risk of alkylation of sensitive residues if appropriate scavengers are not included based on the peptide sequence. | [1] |
Experimental Protocols
Prior to cleavage, it is essential to thoroughly wash and dry the peptide-resin to remove any residual solvents from the synthesis, which can interfere with the cleavage reaction.[7]
Protocol 1: Standard TFA Cleavage
This protocol is a good starting point for many peptides containing N-methyl-D-norleucine, particularly if the peptide does not contain other sensitive residues.
Workflow for Standard TFA Cleavage
A flowchart of the standard TFA cleavage process.
Step-by-Step Methodology:
-
Place the dried peptide-resin (typically 100-200 mg) in a round-bottom flask.
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v). For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stopper the flask and allow the reaction to proceed at room temperature with occasional swirling for 1.5 to 2 hours.
-
Filter the reaction mixture to separate the resin, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: TFMSA Cleavage for More Robust Deprotection
This protocol is recommended when the peptide contains protecting groups that are more resistant to TFA.
Workflow for TFMSA Cleavage
A flowchart of the TFMSA cleavage process.
Step-by-Step Methodology:
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Add scavengers such as thioanisole and ethanedithiol (EDT). A common ratio is 2:1 thioanisole:EDT.
-
Cool the flask in an ice bath to 0°C.
-
Add TFA (e.g., 5 mL) and stir for 5-10 minutes.
-
Slowly, and with vigorous stirring, add TFMSA (e.g., 500 µL) dropwise to dissipate the heat generated.
-
Remove the flask from the ice bath and allow the reaction to continue at room temperature for 90-120 minutes.[10]
-
Filter the resin and wash with fresh TFA.
-
Precipitate the peptide in cold diethyl ether as described in Protocol 1.
-
Due to the potential for salt and scavenger association, the crude peptide may require an additional purification step such as desalting by gel filtration.[10]
Troubleshooting and Optimization
-
Low Yield: If the yield of the desired peptide is low, consider the possibility of backbone fragmentation. Trying a cleavage with neat TFA or reducing the water content in the cocktail may improve the yield.[1] Alternatively, using a stronger acid like TFMSA might be necessary if deprotection is incomplete.
-
Unexpected Byproducts: If mass spectrometry reveals significant byproducts, consider adding or changing the scavengers in the cleavage cocktail. For example, if alkylation of sensitive residues is observed, increasing the concentration of scavengers like TIS or thioanisole may be beneficial.
-
Hydrophobic Peptides: Peptides containing multiple hydrophobic residues, including N-methyl-D-norleucine, may be difficult to precipitate from ether. If precipitation is poor, reducing the volume of TFA by rotary evaporation before adding ether can improve the recovery of the peptide.
Conclusion
The successful cleavage of peptides containing this compound from the resin requires a careful consideration of the potential for acid-catalyzed side reactions, particularly backbone fragmentation. While standard TFA-based cocktails are a good starting point, optimization of the cleavage conditions, including the choice of acid and the composition of the scavenger mixture, may be necessary to achieve a high yield and purity of the final product. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to navigate the challenges associated with the cleavage of N-methylated peptides.
References
-
Advanced ChemTech. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
CEM. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Bennett, G. N., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 51(23), 7475–7482. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 47(3), 182–189. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Gellman, S. H., et al. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 15(20), 5294–5297. Retrieved from [Link]
-
Hart, M., & Pentelute, B. L. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Current Protocols in Chemical Biology, 5(4), 265–282. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40–56. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Del Valle, J. R., & Goodman, M. (2013). Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Organic Letters, 15(20), 5294–5297. Retrieved from [Link]
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2014). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 47(12), 3673–3682. Retrieved from [Link]
-
Cativiela, C., & Ordóñez, M. (2009). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 16(18), 2264–2307. Retrieved from [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Real-Time Monitoring and Optimization of Boc-N-methyl-D-norleucine Coupling in SPPS
Executive Summary
The incorporation of Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) presents a "perfect storm" of synthetic challenges: the steric bulk of the
This Application Note details a dual-modality approach to monitoring coupling efficiency:
-
Quantitative Real-Time Monitoring: Using in-situ mid-IR spectroscopy (Process Analytical Technology) to track reaction kinetics.
-
Qualitative Validation: A modified Chloranil protocol for endpoint verification.
The Scientific Challenge
Steric Hindrance and Kinetics
The
Epimerization Risk
Activation of
Methodology 1: Real-Time In-Situ IR Monitoring
For high-value syntheses, waiting for an offline test is inefficient. In-situ ReactIR (FT-IR) allows for the direct observation of bond formation and reagent consumption within the reaction vessel.
The Principle
We monitor two distinct spectral regions:
-
The Consumption of the Activated Ester: The carbonyl stretch of the activated species (e.g., -OBt or -OAt ester) appears distinctively around 1810–1760 cm⁻¹ .
-
The Formation of the Amide Bond: The Amide I band (C=O stretch of the peptide backbone) grows in at 1640–1660 cm⁻¹ .
Workflow Diagram
The following logic gate demonstrates the decision-making process during the coupling cycle.
Caption: Logic flow for real-time kinetic monitoring of sterically hindered couplings using in-situ IR spectroscopy.
Methodology 2: Chemical Validation (The Chloranil Test)
While IR provides kinetic data, a chemical spot test confirms the consumption of resin-bound amines.
-
Note: If coupling onto a primary amine, the Kaiser test is valid.[1]
-
Critical: If coupling onto a secondary amine (e.g., an existing N-methyl residue or Proline), the Kaiser test will yield a false negative . You must use the Chloranil test.[1][2]
Comparative Analysis of Detection Methods
| Feature | Kaiser (Ninhydrin) | Chloranil / Acetaldehyde | In-Situ IR (ReactIR) |
| Target | Primary Amines ( | Secondary Amines ( | Chemical Bonds (C=O) |
| Use Case | Standard AA coupling | N-Methyl / Proline coupling | Kinetic Profiling |
| Result | Blue = Incomplete | Blue/Green = Incomplete | Spectral Plateau |
| Limit | Fails for N-Me-D-Nle | Essential for N-Me-D-Nle | High Equipment Cost |
Detailed Experimental Protocol
Reagents & Preparation
-
Amino Acid: Boc-N-Me-D-Nle-OH (3.0 eq relative to resin loading).
-
Coupling Reagent: HATU (2.9 eq) or COMU (2.9 eq). Avoid PyBOP for hindered N-methyls due to slower kinetics.
-
Additive: HOAt (3.0 eq) – Critical to suppress racemization.
-
Base: DIPEA (6.0 eq).
-
Solvent: Anhydrous DMF or NMP (NMP is preferred to reduce aggregation).
Step-by-Step Procedure
-
Resin Preparation:
-
Swell resin in DCM (20 min), then wash with DMF (3x).
-
Ensure previous deprotection is complete (Chloranil test if previous residue was secondary; Kaiser if primary).
-
-
Pre-Activation (Minimizing Epimerization):
-
Dissolve Boc-N-Me-D-Nle-OH, HATU, and HOAt in minimal NMP.
-
Add DIPEA immediately prior to addition to the resin.
-
Constraint: Do not pre-activate for >2 minutes. Prolonged activation of N-methyl amino acids generates the oxazolone intermediate, causing racemization.[3]
-
-
Coupling Reaction:
-
Add the activated mixture to the resin vessel.[4]
-
IR Start: Trigger data acquisition. Watch for the rapid appearance of the activated ester peak (~1810 cm⁻¹).
-
-
Real-Time Monitoring:
-
Validation (Chloranil Test):
-
Remove a small aliquot of resin beads; wash with DCM/MeOH.
-
Add 2 drops 2% Acetaldehyde in DMF + 2 drops 2% p-Chloranil in DMF .
-
Wait 5 minutes.
-
Clear/Yellow: Coupling complete.
-
Dark Blue/Green: Incomplete coupling.[4] Proceed to Step 6.
-
-
Troubleshooting (Double Coupling):
-
If IR shows a plateau but Chloranil is positive, drain and wash.
-
Repeat coupling with fresh reagents using a different solvent system (e.g., 1:1 DMF/DMSO) to disrupt β-sheets.
-
References
-
Nuño, K., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.[6] Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods.[1][4][5][7][8][9][10] Methods in Enzymology, 289, 104-126.
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vapourtec.com [vapourtec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Incorporation of Boc-N-methyl-D-norleucine in Cyclic Peptide Synthesis
Introduction: The Imperative for Advanced Peptide Therapeutics
Cyclic peptides have emerged as a premier class of therapeutic candidates, occupying a unique chemical space between small molecules and large biologics. Their constrained conformation often leads to high target affinity and selectivity. However, native peptides suffer from poor metabolic stability and low membrane permeability, limiting their therapeutic potential. A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone.[1][2][3]
N-methylation, the substitution of an amide proton with a methyl group, imparts several advantageous properties:
-
Enhanced Metabolic Stability: The N-methylated amide bond is resistant to cleavage by proteases, prolonging the peptide's in vivo half-life.[1][4]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty for membrane crossing, potentially improving oral bioavailability.[1][5]
-
Conformational Control: The methyl group restricts rotation around the amide bond, acting as a conformational constraint to lock the peptide into a bioactive shape.[4]
This guide provides a detailed technical overview and robust protocols for the use of Boc-N-methyl-D-norleucine , a non-canonical amino acid, in the solid-phase synthesis of N-methylated cyclic peptides. The incorporation of a D-amino acid further enhances enzymatic stability, making this building block particularly valuable for developing next-generation peptide drugs.[4][6]
Featured Building Block: this compound
This compound is a strategically designed amino acid derivative for advanced peptide synthesis. Understanding its components is key to its successful application.
| Component | Function & Rationale |
| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine during peptide coupling.[4] It is stable under coupling conditions but is readily removed with mild acid, typically trifluoroacetic acid (TFA), ensuring orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[7] |
| N-Methyl Group | This is the key functional modification. It replaces the amide proton, conferring proteolytic resistance and modulating the peptide's physicochemical properties.[1][2] However, it also introduces significant steric bulk, which necessitates optimized coupling protocols to achieve high efficiency.[8][9][10] |
| D-Norleucine Core | Norleucine is an acyclic isomer of leucine.[11][12] The D-enantiomer provides an additional layer of defense against enzymatic degradation by common proteases, which are stereospecific for L-amino acids. |
Comprehensive Synthesis Workflow
The synthesis of a cyclic peptide featuring this compound is a multi-stage process requiring careful planning and execution. The workflow involves the assembly of a linear peptide on a solid support, cleavage from the support, cyclization in solution, and final purification.
Protocol Part A: Solid-Phase Synthesis of the Linear Precursor
This protocol assumes a target peptide amide synthesized on a Rink Amide resin using Fmoc-based chemistry for standard amino acids and a final Boc-protected N-methyl amino acid.
1. Resin Preparation:
-
Swell 0.1 mmol of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Wash the resin with DMF (3x).
2. Iterative Amino Acid Coupling (Standard Residues):
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, and repeat for 15 min. Wash thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
Monitor reaction completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat this cycle for all standard amino acids.
3. Coupling of this compound (Critical Step):
-
Rationale: The coupling of an N-methylated amino acid is sterically hindered and requires a more potent activation strategy. Standard conditions often result in low yields.
-
Protocol:
-
In a separate vial, dissolve this compound (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8 eq) to the vial for pre-activation (2 min).
-
Add the mixture to the deprotected resin.
-
Allow the coupling to proceed for 4-6 hours, or overnight if necessary. Microwave-assisted coupling (30-60 min at 50-75°C) can significantly accelerate this step.[13]
-
Validation: Monitor the reaction using a chloranil or bromophenol blue test, as the Kaiser test is ineffective for secondary amines.
-
4. Coupling onto the N-methylated Residue (Critical Step):
-
Rationale: The N-methylated amine on the resin is a poorer nucleophile and is sterically shielded, making the subsequent coupling challenging.[9]
-
Protocol:
-
Deprotect the preceding Fmoc-group as standard.
-
Use a highly efficient coupling reagent such as PyAOP or PyBOP/HOAt, which have demonstrated success in these difficult couplings.[8][10]
-
Reagent Table:
Reagent Molar Equivalents (vs. Resin) Notes HATU 4 eq AA, 3.9 eq HATU, 8 eq DIPEA Effective for many hindered couplings.[10] PyAOP 4 eq AA, 4 eq PyAOP, 8 eq DIPEA Excellent for coupling to N-methyl residues.[8] | PyBOP/HOAt | 4 eq AA, 4 eq PyBOP, 4 eq HOAt, 8 eq DIPEA | HOAt suppresses racemization and enhances efficiency.[8] |
-
Double coupling (repeating the coupling step) is often required to achieve a satisfactory yield.
-
Protocol Part B: Cleavage and Cyclization
1. Cleavage of the Linear Peptide from Resin:
-
After final N-terminal deprotection, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude linear peptide pellet.
2. Head-to-Tail Cyclization:
-
Rationale: The cyclization must be performed under high-dilution conditions (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular oligomerization.
-
Protocol:
-
Dissolve the crude linear peptide in a large volume of DMF.
-
Add a coupling agent (e.g., HATU, 3 eq) and a non-nucleophilic base (e.g., DIPEA, 5 eq).[5]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS by observing the disappearance of the linear precursor mass and the appearance of the cyclized product mass.
-
Protocol Part C: Purification and Analysis
1. Purification:
-
Concentrate the cyclization reaction mixture under reduced pressure.
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
2. Analysis:
-
LC-MS: Confirm the identity of the purified product by verifying its molecular weight.
-
Analytical HPLC: Assess the purity of the final product. Note: N-methylated peptides often exhibit peak broadening or the presence of multiple peaks due to the slow interconversion of cis/trans rotamers of the N-methylated amide bond on the HPLC timescale.[8] This is an expected phenomenon and not necessarily indicative of impurity.
Expertise & Experience: Overcoming Common Challenges
Synthesizing N-methylated cyclic peptides is a technically demanding process. Anticipating and mitigating common challenges is crucial for success.
-
Challenge: Incomplete Couplings:
-
Cause: Severe steric hindrance at the N-methylated residue.[9][10]
-
Expert Mitigation: Do not rely on standard coupling times. Always use a qualitative test (e.g., chloranil) to confirm reaction completion. Employ stronger coupling reagents like HATU or PyAOP and consider double coupling or microwave assistance for particularly difficult steps.[8][10][13]
-
-
Challenge: Low Cyclization Yield:
-
Cause: Competing intermolecular side reactions (dimerization, oligomerization).
-
Expert Mitigation: Strictly adhere to high-dilution principles. The concentration of the linear peptide should not exceed 1 mM. The choice of cyclization site can also dramatically impact yield; cyclizing at a site that promotes a natural turn in the peptide can pre-organize the backbone for efficient ring closure.[1]
-
-
Challenge: Side Reactions during Cleavage:
-
Cause: The strong acid (TFA) used for cleavage can cause side reactions, such as fragmentation between consecutive N-methylamino acids.[8]
-
Expert Mitigation: Minimize cleavage time to what is necessary for complete removal from the resin (typically 2-3 hours). Ensure appropriate scavengers (like TIS for Trp or Met) are included in the cocktail.[8]
-
Trustworthiness: A Self-Validating Protocol
To ensure the reliability and reproducibility of the synthesis, a series of in-process controls and validation checkpoints must be integrated into the workflow.
-
During SPPS: Use the Kaiser test after coupling to primary amines and the Chloranil test after coupling to the N-methylated secondary amine to ensure each step proceeds to completion before continuing.
-
Post-Cleavage: Analyze a small aliquot of the crude linear peptide by LC-MS . This critical checkpoint confirms the correct mass of the full-length linear precursor, validating that the entire SPPS was successful.
-
During Cyclization: Monitor the reaction progress by LC-MS . The disappearance of the starting material peak and the emergence of the product peak with the expected mass (loss of 18 Da, H₂O) confirms a successful cyclization.
-
Final Product: The final, purified peptide must be analyzed by both analytical HPLC to determine its purity (e.g., >95%) and LC-MS to confirm the final molecular weight.
By integrating these validation steps, the protocol becomes a self-correcting system, allowing researchers to identify and troubleshoot issues at each stage of the synthesis, ensuring the integrity of the final product.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Custom Peptide Synthesis with Boc-N-Me-Nle-OH: A Key Building Block. Retrieved from [Link]
-
Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 10(5), 341-343. Retrieved from [Link]
-
Zhang, W., et al. (2017). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Tetrahedron, 73(36), 5411-5416. Retrieved from [Link]
-
Chen, Y., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 11(3), 833-844. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
-
Adis, International. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]
-
Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and β-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, 26(33), e202300700. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]
-
Naoum, J. N., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(12), 8029-8036. Retrieved from [Link]
-
Isied, S. S., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(49), 24449-24455. Retrieved from [Link]
-
Trant, J. (2021, March 18). Lecture 18 Peptide cyclization and native chemical ligation [Video]. YouTube. Retrieved from [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Boc-D-norleucine | 55674-63-0. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
Jensen, K. J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 3-21. Retrieved from [Link]
-
Naoum, J. N., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(12), 8029-8036. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 456468, Norleucine, D-(-)-. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Note: Large-Scale Synthesis of Peptides Containing Boc-N-methyl-D-norleucine
The following Application Note is designed for researchers and process chemists in the pharmaceutical and biotechnology sectors. It addresses the specific challenges of synthesizing peptides containing the sterically hindered and non-canonical residue Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) .
Executive Summary
The incorporation of N-methyl-D-amino acids into peptide therapeutics is a critical strategy for improving proteolytic stability, membrane permeability, and conformational rigidity. However, This compound (Boc-N-Me-D-Nle) presents unique synthetic challenges. Its bulky aliphatic side chain (norleucine) combined with N-methylation creates significant steric hindrance, leading to difficult coupling kinetics and increased risk of racemization and deletion sequences during Solid Phase Peptide Synthesis (SPPS).
This guide details a robust, scalable protocol for:
-
Synthesis of the Building Block: A cost-effective route to produce Boc-N-Me-D-Nle-OH at multi-gram scales.
-
Peptide Assembly: An optimized Boc-SPPS protocol utilizing in situ neutralization to overcome aggregation and steric barriers.
Synthesis of the Building Block: Boc-N-Me-D-Nle-OH
While commercial sources exist, large-scale GMP production often requires in-house synthesis to ensure optical purity and reduce costs. The Benoiton Method (Methyl iodide/Sodium hydride) is the industry standard for Boc-amino acids due to its reliability and scalability.
Reaction Mechanism & Logic
Direct N-methylation of Boc-amino acids is achieved by deprotonating the carbamate nitrogen with a strong base (NaH) followed by alkylation with methyl iodide (MeI).
-
Why NaH? It provides irreversible deprotonation, ensuring complete conversion.
-
Why MeI? It is a highly reactive electrophile suitable for the sterically crowded nitrogen.
-
Racemization Control: The use of THF/DMF mixtures and controlled temperature (0°C to RT) minimizes the risk of racemizing the
-carbon, although D-isomers are generally robust.
Protocol: Large-Scale Methylation
Scale: 100 mmol (approx. 23 g of starting material)
| Reagent | Equivalents | Role |
| Boc-D-Nle-OH | 1.0 | Starting Material |
| MeI (Methyl Iodide) | 8.0 | Alkylating Agent |
| NaH (60% in oil) | 3.0 | Base |
| THF (Anhydrous) | Solvent | Primary Solvent |
| DMF (Anhydrous) | Co-solvent | Solubilizer |
Step-by-Step Procedure:
-
Dissolution: Dissolve 100 mmol of Boc-D-Nle-OH in 300 mL of anhydrous THF under nitrogen. Add 30 mL of anhydrous DMF to improve solubility.
-
Alkylation Setup: Cool the solution to 0°C in an ice bath. Add MeI (800 mmol) via a dropping funnel. Note: MeI is toxic; work in a fume hood.
-
Deprotonation (Critical Step): Carefully add NaH (300 mmol) in small portions over 30 minutes. The reaction will evolve hydrogen gas (
); ensure adequate venting.-
Observation: The solution typically turns viscous and may yellow.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours.
-
Quenching: Cool back to 0°C. Cautiously add water dropwise to destroy excess NaH.
-
Workup: Evaporate THF under reduced pressure. Dilute the residue with water (200 mL) and wash with diethyl ether (to remove mineral oil and byproducts). Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the product into Ethyl Acetate (
mL). Wash combined organics with 5% sodium thiosulfate (to remove iodine traces) and brine. Dry over .[1] -
Purification: Crystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if necessary.
Yield Expectation: >85% QC Criteria: Purity >98% (HPLC), Enantiomeric Excess >99% (Chiral HPLC).
Solid Phase Peptide Synthesis (SPPS) Protocol
Incorporating Boc-N-Me-D-Nle into a peptide chain requires overcoming the "N-methyl barrier" . The lack of an amide proton prevents hydrogen bonding, altering the resin-bound peptide's structure, while the methyl group sterically hinders the incoming activated amino acid.
The "In Situ Neutralization" Strategy
Standard Boc-SPPS involves a separate neutralization step (DIEA/DCM) after TFA deprotection. For N-methyl peptides, this promotes aggregation. We utilize the Kent In Situ Neutralization protocol, where the TFA salt of the amine is neutralized simultaneously with the coupling step, maximizing the concentration of the free amine and the activated species.
Coupling Reagents[2][3][4][5]
-
Coupling OF Boc-N-Me-D-Nle: Standard activation (DIC/Oxyma or HBTU) is usually sufficient.
-
Coupling ONTO Boc-N-Me-D-Nle: This is the rate-limiting step.
-
Primary Choice: HATU / HOAt / TMP (2,4,6-trimethylpyridine). HATU is the most powerful uronium reagent for hindered amines.
-
Alternative: Triphosgene (creates highly reactive N-carboxyanhydride intermediates).
-
Detailed Workflow (Boc Chemistry)
Resin: MBHA (for C-terminal amides) or PAM (for C-terminal acids). Scale: 0.5 - 1.0 mmol/g loading.
Step 1: Boc Deprotection[2][3]
-
Treat resin with 100% TFA (
min flow washes). -
Treat with 100% TFA for 10 min (batch).
-
Flow wash with DCM followed by DMF.
-
Note: Do NOT add a separate DIEA neutralization step. Leave the amine as the TFA salt.[4]
-
Step 2: Coupling ONTO the N-Methyl Residue
-
Activation: Dissolve the next amino acid (1.2 eq) and HATU (1.1 eq) in DMF.
-
Base Addition: Add DIEA (2.5 eq) or TMP. The solution activates immediately (yellow color).
-
Coupling: Add the activated solution directly to the TFA-salt resin.
-
Reaction Time: 1 hour at RT.
-
Re-Couple (Mandatory): Drain and repeat the coupling with fresh reagents for another hour.
Step 3: Monitoring (The Chloranil Test)
The standard Kaiser (Ninhydrin) test does not work for secondary amines like N-methyl-D-Nle.
-
Protocol: Place a few resin beads in a tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Result:
-
Blue/Green beads: Secondary amine present (Incomplete coupling).
-
Colorless/Brown beads: Coupling complete.
-
Visualizing the Process
The following diagram illustrates the critical decision pathways and chemical transformations for this synthesis.
Figure 1: Workflow for the synthesis of the Boc-N-Me-D-Nle building block and its subsequent integration into SPPS cycles, highlighting the critical "Coupling ONTO" bottleneck.
Quantitative Data & Troubleshooting
Solubility Profile
Boc-N-Me-D-Nle is highly lipophilic.
| Solvent | Solubility (mg/mL) | Application |
| DMF | >500 | Coupling reactions |
| DCM | >500 | Resin swelling/washing |
| Water | <0.1 | Workup (Immiscible) |
| Hexane | Moderate | Crystallization |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Old NaH or wet solvent. | Use fresh NaH; dry THF over sieves. |
| Racemization (Building Block) | Reaction temp > RT. | Keep reaction at 0°C during NaH addition. |
| Failed Coupling (SPPS) | Steric hindrance. | Switch to HATU ; increase temp to 50°C (microwave); Double couple. |
| Chloranil Test False Negative | Resin not washed well. | Wash resin thoroughly with DMF and DCM before testing. |
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews. Link
-
Teixidó, M., et al. (2005). Solid-phase synthesis of N-methyl-rich peptides: Application to the synthesis of cyclosporin A analogues. Journal of Peptide Science. Link
Sources
Application Note: Automated Peptide Synthesizers for Boc-N-methyl-D-norleucine Chemistry
Executive Summary
The incorporation of Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle) into peptide sequences presents a dual challenge in automated synthesis: steric hindrance from the N-methyl group and hydrophobic aggregation driven by the norleucine side chain. While N-methylation improves metabolic stability and membrane permeability—crucial for drug candidates—it significantly retards acylation rates.
This guide details a robust, automated protocol for Boc chemistry, utilizing in situ neutralization and high-efficiency coupling reagents (HATU/PyAOP) . It addresses the specific hardware requirements for handling Trifluoroacetic Acid (TFA) and provides a validated monitoring workflow using the Chloranil test, as standard ninhydrin methods fail for secondary amines.
Critical Challenges & Mechanistic Insight
The Steric Barrier
The N-methyl group on the amino terminus of the growing chain creates severe steric clash with the incoming activated amino acid. Standard carbodiimide couplings (DIC/HOBt) often result in incomplete coupling (<80%), leading to deletion sequences.
-
Causality: The secondary amine is less nucleophilic and more sterically crowded.
-
Solution: Use of 7-azabenzotriazole-based reagents (HATU, PyAOP) which accelerate the reaction kinetics via the "neighboring group effect" of the pyridine nitrogen.
Hydrophobic Aggregation
Norleucine (Nle) is a structural isomer of Leucine/Isoleucine but with a linear aliphatic side chain. When combined with the D-configuration and N-methylation, it promotes "beta-sheet-like" stacking or amorphous aggregation on the resin.
-
Impact: Solvation of the resin beads decreases, causing "difficult sequences" where reagents cannot diffuse to the active sites.
-
Solution: Use of "Magic Solvents" (e.g., DMSO/NMP blends) or elevated temperature (if the synthesizer supports it), though temperature must be controlled to prevent D-isomer racemization.
Instrumentation Requirements
Automated synthesis using Boc chemistry differs fundamentally from Fmoc due to the use of TFA for deprotection.[1]
| Feature | Requirement | Reason |
| Fluidics System | Teflon/PTFE or KEL-F tubing and valves. | Mandatory. Standard polypropylene or PEEK used in Fmoc synthesizers will degrade upon repeated exposure to 100% TFA. |
| Reaction Vessel | Glass or TFA-resistant polymer.[2] | Must withstand harsh acidolysis cycles. |
| Mixing Mode | Nitrogen Bubbling or Vortexing. | Mechanical stirring can pulverize resin beads (MBHA/PAM) which become brittle in TFA. |
| Waste Management | Segregated Organic/Acid waste. | TFA waste must be separated from organic solvent waste for safety and disposal compliance. |
Recommended Platforms:
-
CSBio CS336X / CS136: Built specifically for Boc/Fmoc hybrid capability with full TFA resistance.
-
AAPPTec Focus XC: Capable of handling aggressive solvents with customized plumbing.
-
Legacy Systems: ABI 430A/433A (Workhorses for Boc, if maintained).
Automated Protocol: Boc-N-Me-D-Nle Incorporation
Resin Selection: MBHA Resin (0.5 mmol/g) is preferred for C-terminal amides due to its stability in TFA. For acids, PAM Resin is the standard.
The "In Situ Neutralization" Strategy
Traditional Boc synthesis uses a separate DIEA wash step. However, for N-methylated residues, we utilize In Situ Neutralization . This protocol neutralizes the protonated amine during the coupling step, keeping the peptide chain fully solvated and reducing aggregation.
Step-by-Step Cycle
Table 1: Optimized Automated Cycle for Difficult Couplings
| Step | Reagent | Duration | Notes |
| 1. Deprotection | 100% TFA (neat) | 2 x 1 min (Flow) | Quick removal of Boc group. |
| 2. Wash | DCM | 3 x 0.5 min | Remove excess TFA. |
| 3. Pre-Activation | 0.5M HATU in DMF + 1.0M DIEA | 2 min (Offline) | Activate incoming amino acid before delivery. |
| 4. Coupling | Activated AA + Resin | 60 min | Standard coupling time. |
| 5. Recoupling | PyAOP + HOAt + DIEA | 120 min | CRITICAL: Switch reagent for 2nd coupling to drive completion. |
| 6. Capping | Acetic Anhydride / DIEA | 10 min | Terminate unreacted chains to simplify purification. |
Handling this compound
When this specific amino acid is the incoming residue:
-
Use HATU: It is the gold standard for coupling onto a primary amine.
-
Double Couple: Mandatory.
When coupling onto the This compound (which is now at the N-terminus):
-
Use PyAOP or PyBrOP: These phosphonium reagents are superior for coupling to secondary amines.
-
Chloranil Test: Do NOT use Kaiser test.
Process Control: The Chloranil Test
The standard Kaiser (Ninhydrin) test relies on the formation of Ruhemann's purple, which requires a primary amine. N-methyl-D-norleucine has a secondary amine, rendering the Kaiser test false-negative.
Protocol:
-
Remove ~5 mg of resin beads from the vessel.
-
Wash with Ethanol (3x) to remove reagents.
-
Add 2 drops 2% Acetaldehyde in DMF .
-
Add 2 drops 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
Interpretation:
-
Blue/Green Beads: Positive (Secondary amine present = Deprotection successful).
-
Colorless/Amber: Negative (Coupling complete).
Visualization of Workflows
Automated Synthesis Logic
Caption: Decision logic for automated Boc synthesis, highlighting the divergence for N-methylated residues.
Troubleshooting "Difficult" Couplings
Caption: Escalation strategy for optimizing coupling yields of sterically hindered amino acids.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1991). Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids.[3][] Tetrahedron Letters.
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (Validation of the Chloranil Test).
-
CSBio . (n.d.). Instrumentation for Solid Phase Peptide Synthesis. CSBio Product Literature.
Sources
Application Notes & Protocols: Bioconjugation Techniques for Peptides with Boc-N-methyl-D-norleucine
Abstract
The incorporation of non-proteinogenic amino acids like N-methyl-D-norleucine into peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and cell permeability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during solid-phase peptide synthesis (SPPS) to temporarily mask the N-terminal amine.[3][4] However, the unique structural features of peptides containing Boc-N-methyl-D-norleucine—namely the acid-labile Boc group and the sterically hindered N-methylated backbone—present specific challenges and considerations for subsequent bioconjugation. This guide provides a detailed overview of strategic approaches and step-by-step protocols for the successful conjugation of these modified peptides, aimed at researchers, scientists, and professionals in drug development. We will explore N-terminal, C-terminal, and side-chain specific conjugation methodologies, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.
Foundational Concepts: The Chemistry of this compound in Peptides
This compound is a valuable building block in peptide chemistry.[3] The N-methylation of the peptide backbone introduces a conformational constraint and can protect against enzymatic degradation.[1][2] The Boc group, on the other hand, is an acid-sensitive protecting group for the amine functionality, which is stable to most nucleophiles and bases, making it orthogonal to many reaction conditions.[5] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA).[6]
The primary challenges in the bioconjugation of peptides containing this residue are:
-
Steric Hindrance: The N-methyl group can sterically hinder reactions at the adjacent peptide bonds and the N-terminus, potentially leading to lower reaction yields.[7]
-
Protecting Group Management: The presence of the Boc group dictates that for N-terminal conjugation, a deprotection step is mandatory. This acidic treatment must be compatible with the stability of the conjugation partner and other functional groups in the peptide.
-
Site-Specificity: Achieving a homogenous product requires careful selection of a conjugation strategy that targets a unique functional group on the peptide.[8]
Logical Flow for Strategy Selection
Caption: Decision workflow for selecting a bioconjugation strategy.
Protocol 1: N-Terminal Conjugation via Boc Deprotection
This protocol is suitable when the desired point of attachment is the N-terminal amine of the peptide. The strategy involves the initial removal of the acid-labile Boc group, followed by conjugation to an amine-reactive payload, such as a molecule activated with an N-Hydroxysuccinimide (NHS) ester.
Causality Behind Experimental Choices:
-
TFA for Deprotection: Trifluoroacetic acid is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies its removal post-reaction.[6][9] A scavenger, such as triisopropylsilane (TIS), is included to prevent side reactions with sensitive residues.
-
NHS Ester Chemistry: NHS esters are widely used for their reactivity towards primary amines at physiological to slightly alkaline pH, forming stable amide bonds.
-
pH Control: Maintaining a pH between 7.5 and 8.5 during the NHS ester reaction is critical. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.
Step-by-Step Methodology
-
Boc Deprotection: a. Dissolve the Boc-protected peptide in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). A typical concentration is 10-20 mg of peptide per mL of cleavage cocktail. b. Stir the reaction at room temperature for 1-2 hours. c. Precipitate the deprotected peptide by adding cold diethyl ether (typically 10-fold excess by volume). d. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual TFA and scavengers. e. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Conjugation with NHS Ester: a. Dissolve the deprotected peptide in a suitable buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at a pH of 7.5-8.5. b. Dissolve the NHS ester-activated molecule in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). c. Add the activated molecule solution to the peptide solution in a 1.5 to 5-fold molar excess. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain peptide solubility and stability. d. Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification and Analysis: a. Quench the reaction by adding an amine-containing buffer, such as Tris, to consume any unreacted NHS ester. b. Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight of the conjugate.[10]
Workflow Visualization
Caption: Workflow for N-terminal conjugation of a peptide.
Protocol 2: C-Terminal Conjugation via Carbodiimide Chemistry
This approach targets the C-terminal carboxyl group of the peptide for conjugation with an amine-containing molecule. It is particularly useful when the N-terminus or other side chains are needed for other modifications or are part of the peptide's active site.
Causality Behind Experimental Choices:
-
EDC/NHS Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the coupling efficiency.
-
Acidic pH for Activation: The activation step with EDC is most efficient at a slightly acidic pH (4.5-5.5) to prevent premature hydrolysis of the O-acylisourea intermediate.
-
Neutral to Basic pH for Coupling: The subsequent reaction of the NHS-activated peptide with the amine-containing payload proceeds optimally at a pH of 7.2-8.0.
Step-by-Step Methodology
-
Peptide Preparation: a. Dissolve the peptide containing this compound in an activation buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5.
-
Carboxyl Group Activation: a. Prepare fresh solutions of EDC and NHS in the activation buffer. b. Add a 10-fold molar excess of both EDC and NHS to the peptide solution. c. Incubate for 15-30 minutes at room temperature to activate the C-terminal carboxyl group.
-
Conjugation Reaction: a. Dissolve the amine-containing payload in a compatible buffer. b. Add the payload to the activated peptide solution. It is often beneficial to adjust the pH of the reaction mixture to 7.2-7.5 at this stage by adding a neutral buffer like PBS. c. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification and Analysis: a. Purify the conjugate using RP-HPLC to separate it from unreacted peptide, payload, and crosslinking reagents. b. Confirm the identity and purity of the conjugate using mass spectrometry and HPLC analysis.[11]
Protocol 3: Orthogonal Conjugation via Click Chemistry
Click chemistry offers a highly specific and efficient method for bioconjugation, proceeding with high yield under mild, aqueous conditions.[12][13] This strategy requires the peptide to be synthesized with a bioorthogonal handle, such as an azide or an alkyne, which will not react with any native functional groups.
Causality Behind Experimental Choices:
-
Bioorthogonal Handles: The incorporation of an unnatural amino acid bearing an azide (e.g., Azidohomoalanine) or an alkyne (e.g., Propargylglycine) during peptide synthesis provides a unique reactive site for conjugation.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and popular click reaction.[12] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. A ligand such as TBTA is often used to stabilize the copper(I) and improve reaction efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (e.g., DBCO) to react with an azide. It is ideal for applications where copper might be cytotoxic or interfere with the system.
Step-by-Step Methodology (CuAAC Example)
-
Peptide Synthesis: a. Synthesize the peptide using standard solid-phase peptide synthesis, incorporating an azide- or alkyne-containing amino acid at the desired position. The peptide can still contain this compound. b. Cleave the peptide from the resin and purify it by RP-HPLC.
-
Conjugation Reaction: a. Dissolve the azide-functionalized peptide and the alkyne-functionalized payload in a mixture of water and a co-solvent like DMSO or t-butanol. b. Prepare the catalyst solution: i. A stock solution of CuSO₄ (copper(II) sulfate). ii. A stock solution of a ligand (e.g., TBTA) in DMSO. iii. A freshly prepared stock solution of a reducing agent (e.g., sodium ascorbate) in water. c. Add the CuSO₄ and ligand to the peptide/payload mixture, followed by the sodium ascorbate to initiate the reaction. d. Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by HPLC.
-
Purification and Analysis: a. Once the reaction is complete, purify the conjugate by RP-HPLC. b. Characterize the final product by mass spectrometry to confirm successful conjugation.
Click Chemistry Workflow
Caption: General workflow for CuAAC "Click" conjugation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Steric hindrance from N-methyl group.2. Inefficient activation of carboxyl or amine groups.3. Hydrolysis of activated species (e.g., NHS ester).4. Incorrect pH of the reaction buffer. | 1. Increase reaction time and/or temperature. Use a longer linker on the payload.2. Increase the molar excess of the activating reagents (e.g., EDC/NHS) or the payload.3. Ensure reagents are fresh and anhydrous where necessary. Perform conjugation promptly after activation.4. Verify and optimize the pH for the specific chemistry being used. |
| Multiple Products/Side Reactions | 1. Non-specific conjugation to other reactive side chains (e.g., lysine).2. Modification of sensitive residues (e.g., Tyr, Trp) during Boc deprotection. | 1. Use orthogonal chemistries like click chemistry for site-specificity. If using amine-reactivity, consider protecting lysine side chains.2. Use appropriate scavengers (e.g., TIS, EDT) in the TFA cleavage cocktail.[9] |
| Peptide Aggregation/Precipitation | 1. Low solubility of the peptide or conjugate in the reaction buffer.2. High concentration of organic co-solvent. | 1. Add organic co-solvents (e.g., DMSO, DMF) or denaturants (e.g., guanidine HCl) if compatible with the reaction.2. Keep the percentage of organic solvent as low as possible while maintaining solubility. |
| Difficulty in Purification | 1. Similar retention times of the conjugate and unreacted starting materials on RP-HPLC. | 1. Optimize the HPLC gradient to improve separation.2. Consider using a different purification method, such as ion-exchange or size-exclusion chromatography, if applicable. |
References
- Vertex AI Search. (2022).
- PubMed. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
- Wikipedia. (n.d.).
- Oxford Academic. (n.d.).
- Chem-Impex. (n.d.). Boc-N-methyl-L-norleucine (oil).
- ACS Publications. (2022).
- PubMed. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- NIH. (2023).
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Bio-Synthesis Inc. (n.d.).
- Agilent. (n.d.). Overview of Custom Peptide Synthesis.
- YouTube. (2020).
- MDPI. (n.d.).
- YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
- Neuland Labs. (2025).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions.
- GL Biochem. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NIH. (n.d.). Boc-N-methyl-D-leucine | C12H23NO4 | CID 6992561 - PubChem.
- NIH. (n.d.). Click Chemistry in Peptide-Based Drug Design - PMC.
- International Journal of Science and Research Archive. (2025).
- Bio-protocol. (2012). Peptide Synthesis.
- ResearchGate. (n.d.).
- Bachem. (2020). Peptide Click Chemistry Explained.
- NIH. (2021).
- ResearchGate. (2025).
- MDPI. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
- Bentham Science Publisher. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
- ResearchGate. (2025). (PDF)
- ACS Publications. (2018). Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry | Biomacromolecules.
- Sigma-Aldrich. (n.d.). BOC-ON.
- Thieme Gruppe. (n.d.).
- Bio-Synthesis. (2013).
- PubMed. (2005).
- BOC Sciences. (n.d.). BOC-Amino Acids.
- PubMed Central. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles)
- LifeTein. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC.
- JPT. (n.d.).
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
- LifeTein. (2024). Click Chemistry in Peptide Synthesis.
- Agilent. (2024).
- Electronic Journal of Biotechnology. (n.d.).
Sources
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 9. chempep.com [chempep.com]
- 10. ijsra.net [ijsra.net]
- 11. agilent.com [agilent.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Yield with Boc-N-methyl-D-norleucine
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling yields, specifically when incorporating Boc-N-methyl-D-norleucine into peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and practical solutions to navigate the complexities of synthesizing N-methylated peptides.
Understanding the Challenge: The Steric Hindrance of N-Methylated Amino Acids
N-methylated amino acids, such as this compound, are valuable building blocks in medicinal chemistry. The N-methyl group can enhance a peptide's pharmacological properties by increasing its resistance to enzymatic degradation and providing conformational constraints, which can lead to improved bioavailability and stability.[1][2] However, this same methyl group introduces significant steric hindrance at the amine nucleophile, making the formation of a peptide bond with the incoming activated amino acid a significant synthetic hurdle.[1] This often results in low coupling yields and an increased risk of side reactions.
This guide provides a structured approach to troubleshooting and overcoming these challenges through a series of frequently asked questions, detailed troubleshooting protocols, and a deeper look into the mechanisms of effective coupling strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield low when using this compound?
A: Low coupling yields with this compound are primarily due to the steric hindrance caused by the N-methyl group. This bulkiness slows down the nucleophilic attack of the secondary amine on the activated carboxyl group of the incoming amino acid. Standard coupling reagents may not be reactive enough to drive this reaction to completion within a typical timeframe, leading to incomplete coupling.[1][3]
Q2: Are standard coupling reagents like HBTU or DIC/HOBt suitable for this compound?
A: While widely used in standard solid-phase peptide synthesis (SPPS), reagents like HBTU and DIC/HOBt are often less effective for coupling sterically hindered N-methylated amino acids.[1][4] Their activated esters may not be reactive enough to overcome the steric barrier, resulting in incomplete reactions. More potent coupling reagents are generally recommended.
Q3: What are the recommended coupling reagents for N-methylated amino acids?
A: For challenging couplings involving N-methylated residues, more powerful uronium/aminium or phosphonium salt-based reagents are recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids due to the formation of a highly reactive OAt-active ester.[1][5][6][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable or even superior to HATU. It offers a better safety profile as it does not contain potentially explosive benzotriazole derivatives.[6][7]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8]
-
TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Has shown good results in couplings of sterically hindered or methylated amino acids, with reactivity comparable to HATU.[6]
Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A: The standard Kaiser test, which detects primary amines, is unreliable for monitoring couplings to secondary amines like N-methylated residues.[1] Alternative colorimetric tests are recommended:
-
Bromophenol blue test: A reliable alternative that indicates the presence of unreacted secondary amines.[1][4]
-
Isatin test or Chloranil test: These can also be used to detect unprotected N-terminal secondary amines.
Q5: Can increasing the reaction time or temperature improve the coupling yield?
A: Yes, extending the coupling time is a common strategy to improve yields for difficult couplings.[1] Increasing the temperature, often facilitated by microwave-assisted peptide synthesis, can also significantly accelerate the reaction rate and improve efficiency.[2][9] However, prolonged reaction times and elevated temperatures can also increase the risk of racemization, so these parameters should be optimized carefully.
Troubleshooting Guide: Low Coupling Yield
This section provides a systematic approach to diagnosing and resolving low coupling yields when working with this compound.
Issue 1: Incomplete Coupling Detected After a Single Coupling Attempt
-
Symptom: A positive bromophenol blue test (blue/green color) after a standard coupling protocol, indicating the presence of unreacted N-methyl amine on the resin.
-
Potential Cause: The chosen coupling reagent and/or reaction conditions are insufficient to overcome the steric hindrance of the N-methyl group.
-
Solutions:
-
Perform a "Double Coupling": This is often the first and most straightforward approach. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[7]
-
Switch to a More Potent Coupling Reagent: If double coupling is insufficient or if you are consistently observing low yields, switch to a more powerful coupling reagent.
Coupling Reagent Relative Reactivity for N-Methylated Amino Acids Key Advantages DIC/HOBt, HBTU Low to Moderate Standard, cost-effective reagents. HATU Very High Forms highly reactive OAt esters, well-documented for difficult couplings.[5][6] COMU Very High Reactivity comparable to HATU with an improved safety profile.[6][7] PyAOP High Particularly effective for N-methyl to N-methyl couplings.[8] TOTT High Good performance with sterically hindered residues.[6] -
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Alternatively, employ microwave-assisted synthesis to safely increase the reaction temperature and dramatically reduce reaction times.[2][9]
-
Issue 2: Persistent Low Yield Despite Using a Potent Coupling Reagent and Double Coupling
-
Symptom: Consistently low yield of the desired peptide after cleavage, even after implementing the solutions from Issue 1.
-
Potential Cause: Poor solvation of the growing peptide chain on the solid support, leading to aggregation and reduced accessibility of the N-terminal amine.
-
Solutions:
-
Optimize the Solvent System: While DMF is the most common solvent in SPPS, other solvents or solvent mixtures can disrupt peptide aggregation and improve solvation.[10][11]
-
N-Methyl-2-pyrrolidone (NMP): Can be a superior solvent for some sequences due to its excellent solvating properties.
-
Dimethyl Sulfoxide (DMSO): Can be used as a co-solvent with DMF or NMP to disrupt secondary structures. A common mixture is DMF/DMSO (1:1).
-
Dichloromethane (DCM): Can also be used, particularly with certain coupling reagents like PyBroP.[4]
-
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help to disrupt hydrogen bonding and reduce peptide aggregation. A concentration of 0.5 M LiCl in the coupling solution can be effective.
-
Experimental Workflow Diagram
Caption: Troubleshooting workflow for low coupling yield with this compound.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is recommended as a starting point for achieving high coupling efficiency with N-methylated amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the resin is well-swollen in DMF and the previous amino acid's protecting group has been removed, followed by thorough washing with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Activation: Add DIPEA (8 equivalents) to the amino acid/HATU solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.[1]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitation: Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult sequences, this time can be extended.[1][4]
-
Monitoring: After the coupling time, take a small sample of the resin, wash it thoroughly, and perform a bromophenol blue test to check for completion.[4]
-
Washing: Once the coupling is complete (or if proceeding to a second coupling), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling Strategy
If the monitoring test from Protocol 1 indicates incomplete coupling, proceed immediately with a second coupling.
Procedure:
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Second Coupling: After washing the resin, repeat steps 2-7 of Protocol 1 with a fresh batch of activated this compound.
Mechanism of HATU Activation and Coupling
Caption: Simplified mechanism of HATU-mediated peptide coupling.
HATU functions by activating the carboxylic acid of the incoming amino acid to form a highly reactive OAt-ester.[5][12][13] This is achieved through the reaction of the carboxylate with the uronium salt. The resulting active ester is then highly susceptible to nucleophilic attack by the sterically hindered N-methyl amine of this compound, driving the reaction towards the formation of the desired amide bond. The 7-azabenzotriazole (HOAt) moiety is particularly effective at stabilizing the intermediate and promoting rapid coupling while minimizing racemization.[5]
References
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Google Patents. (2009). Microwave-assisted peptide synthesis.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Retrieved from [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Biron, E., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Grdeń, M., et al. (2020). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Lund University Publications. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
Katritzky, A. R., et al. (1997). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Reddit. (2023, November 15). SPPS for N Methylated Peptides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Chemical Society Reviews. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 10. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Technical Support Center: Preventing Racemization of Boc-N-methyl-D-norleucine During Coupling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenge of preventing racemization of Boc-N-methyl-D-norleucine during peptide coupling reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide
This section is designed to address specific problems you may encounter in your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: I'm observing significant racemization of my this compound after coupling. What are the likely causes and how can I fix this?
A1: The primary cause of racemization in N-alkoxycarbonyl-protected amino acids, such as this compound, is the formation of a 5(4H)-oxazolone intermediate upon activation of the carboxylic acid. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. The N-methylation of the amino acid introduces steric hindrance, which can slow down the desired coupling reaction, providing a larger window of opportunity for racemization to occur.
Here is a systematic approach to troubleshoot and mitigate this issue:
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization. Carbodiimides like DCC and DIC, when used without additives, can lead to significant racemization.[1] It is crucial to use them in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2] These additives react with the activated amino acid to form an active ester that is less susceptible to oxazolone formation.[3]
For sterically hindered N-methyl amino acids, phosphonium and aminium/uronium reagents are often more effective. However, even reagents like HBTU and HATU can cause racemization under non-optimal conditions.[3] For particularly challenging couplings involving N-methyl amino acids, consider using reagents like PyAOP or PyBrOP, which have shown good results in such cases.[4][5]
Step 2: Scrutinize the Base Used in the Reaction
The choice of base and its concentration are critical factors.[6] Strong, non-sterically hindered bases can accelerate racemization by promoting the abstraction of the alpha-proton.[7][8] While N,N-diisopropylethylamine (DIPEA) is commonly used, it can contribute to racemization.[3]
-
Solution: Consider switching to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a more sterically hindered base that can minimize racemization.[3][4] Use the minimum amount of base necessary for the reaction to proceed.[3]
Step 3: Control the Reaction Temperature
Higher temperatures accelerate the rate of most reactions, including racemization.[3]
-
Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C.[3] While microwave-assisted peptide synthesis can be efficient, elevated temperatures can increase racemization, especially for sensitive amino acids.[9] If using microwave synthesis, consider lowering the temperature.[3]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Solution: Where possible, using less polar solvents may help reduce racemization.[3] However, the choice of solvent is often limited by the solubility of the reagents and the swelling of the solid support in solid-phase peptide synthesis.[3]
Q2: My coupling reaction with this compound is sluggish and incomplete. When I try to force it with longer reaction times or higher temperatures, I see an increase in racemization. What's the best approach?
A2: This is a classic dilemma when dealing with sterically hindered amino acids. The slow reaction rate is due to the steric bulk of both the N-methyl group and the norleucine side chain. Forcing the reaction under harsh conditions will inevitably lead to increased racemization. The key is to enhance the reactivity of the coupling step without promoting the side reaction of racemization.
Recommended Strategy:
-
Optimize the Coupling Reagent: For N-methyl amino acids, standard coupling reagents may not be sufficient. HATU is a highly efficient coupling reagent that is often successful for coupling sterically hindered amino acids.[10][11] PyAOP is another excellent choice, particularly for coupling N-methyl amino acids.[5]
-
Pre-activation: A short pre-activation of the this compound with the coupling reagent and additive before adding it to the amine component can improve coupling efficiency.
-
Use a Hindered Base: As mentioned previously, a sterically hindered base like 2,4,6-collidine is recommended to minimize base-catalyzed racemization.[4]
-
Consider a Double Coupling: If the coupling remains incomplete after a reasonable time (e.g., 2-4 hours), it is often better to perform a second coupling with fresh reagents rather than extending the initial reaction time.
Frequently Asked Questions (FAQs)
Q3: What are the primary mechanisms of racemization during peptide synthesis?
A3: There are two main pathways for racemization during peptide bond formation:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[3] The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate can be deprotonated at the alpha-carbon by a base, leading to a loss of stereochemistry. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[3]
-
Direct Enolization (α-Proton Abstraction): A strong base can directly abstract the acidic proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate.[3] This intermediate is achiral, and subsequent protonation can lead to racemization.[3]
Caption: Primary mechanisms of racemization in peptide synthesis.
Q4: Which coupling reagents are best for minimizing racemization of this compound?
A4: The choice of coupling reagent is critical. Here is a comparison of common coupling reagents and their suitability for this specific application:
| Coupling Reagent | Pros | Cons for N-Methyl Amino Acids | Recommendation |
| DIC/Oxyma | Low cost, low racemization potential with Oxyma.[12] | Can be slow for sterically hindered couplings. | A good starting point, but may require longer reaction times or double coupling. |
| HBTU/HOBt | Widely used, generally efficient. | Less effective for N-methyl amino acids.[10] Can still cause racemization. | Not the first choice for this specific application. |
| HATU/HOAt | Highly efficient, even for sterically hindered couplings.[10][11] HOAt is a superior additive for suppressing racemization.[2] | More expensive. Can react with free amino groups if used in excess.[4] | Highly Recommended. One of the best choices for difficult couplings. |
| PyAOP | Particularly effective for coupling N-methyl amino acids.[5] | Expensive. | Highly Recommended. An excellent alternative to HATU. |
| PyBrOP | High reactivity, useful for very difficult couplings.[4] | Can lead to oxazolone formation and racemization if the reaction is prolonged.[4] | Use with caution and for short reaction times. |
| COMU | High coupling efficiency, reduced epimerization, and a better safety profile compared to HBTU/HATU.[13] | Relatively newer, may be less readily available. | A promising modern alternative. |
Q5: How does the choice of base impact racemization, and what are the best practices?
A5: The base plays a dual role: it deprotonates the incoming amine for the coupling reaction and can also abstract the alpha-proton of the activated amino acid, leading to racemization. The strength and steric hindrance of the base are key factors.[6][8]
-
Strong, non-hindered bases (e.g., Triethylamine - TEA): These should be avoided as they significantly increase the risk of racemization.
-
Commonly used bases (e.g., DIPEA): While widely used, DIPEA can still promote racemization, especially in challenging couplings.[3]
-
Weaker or sterically hindered bases (e.g., NMM, 2,4,6-collidine): These are the preferred choices for minimizing racemization.[3][4] Collidine is particularly effective due to its steric bulk, which disfavors the abstraction of the alpha-proton.[7][14]
Best Practices:
-
Use the weakest and most sterically hindered base that is effective for your reaction.
-
Use the minimum number of equivalents of base required. Typically, 2 equivalents are used for aminium/uronium salt-based couplings.
-
Add the base just before initiating the coupling reaction.
Experimental Protocols
Recommended Protocol for Coupling this compound with Minimal Racemization
This protocol is designed for solid-phase peptide synthesis (SPPS) and utilizes HATU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes.
-
Perform the N-terminal deprotection of the preceding amino acid according to your standard protocol.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF.
-
Add 2,4,6-collidine (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test suitable for secondary amines (e.g., bromophenol blue test). The Kaiser test will be negative for N-methylated amino acids.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times).
-
-
Double Coupling (if necessary):
-
If the monitoring test indicates incomplete coupling, repeat steps 2 and 3.
-
Caption: Recommended workflow for coupling this compound.
References
-
ResearchGate. (n.d.). Peptide Racemization. Retrieved from [Link]
- Schön, I., & Kisfaludy, L. (1986). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. International Journal of Peptide and Protein Research, 28(5), 475-484.
- D'Hondt, M., Gaggini, F., & Van den Mooter, G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017.
- Grant, G. A. (Ed.). (2002). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Methods in Molecular Biology, vol. 193: Peptide Synthesis Protocols (pp. 329-342). Humana Press.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
- D'Hondt, M., Gaggini, F., & Van den Mooter, G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017.
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-959.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Kent, S. B. H., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 118(13), e2024255118.
- Collins, J. M., et al. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Organic & Biomolecular Chemistry, 12(35), 6848-6856.
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
- Kumar, A., et al. (2015). A review on oxazolone, it's method of synthesis and biological activity. Journal of Drug Delivery and Therapeutics, 5(4), 1-8.
- Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. In Comprehensive Organic Synthesis II (pp. 587-630). Pergamon.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Jain, A. K., et al. (2012). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2969-2978.
- Al-Warhi, T., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Molecules, 26(22), 6969.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: N-Boc Deprotection of N-Methylated Amino Acids
Welcome to the technical support center for peptide and medicinal chemists. This guide provides in-depth troubleshooting for a common yet challenging issue: the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated amino acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve these issues effectively in your own lab.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Q1: I'm seeing significant starting material after my standard TFA deprotection of an N-methylated residue. What's the most likely cause?
The most common culprit is the inherent steric hindrance introduced by the N-methyl group. The standard acid-catalyzed Boc deprotection mechanism begins with the protonation of the carbamate carbonyl oxygen.[1] The N-methyl group, while small, provides enough steric bulk adjacent to the nitrogen to partially shield this carbonyl, slowing down the initial and rate-limiting protonation step. This increased steric hindrance makes the deprotection of N-methylated amino acids kinetically slower compared to their primary amine counterparts.[2][3] Incomplete reactions are often simply a result of insufficient reaction time or suboptimal conditions for these more demanding substrates.[4]
Q2: My trifluoroacetic acid (TFA) and dichloromethane (DCM) are from freshly opened bottles, but the reaction is still sluggish. What should I check next?
While fresh reagents are crucial, the most critical factor after steric hindrance is the presence of water. Anhydrous conditions are paramount for efficient Boc cleavage.[5] The mechanism proceeds through the formation of a stabilized tert-butyl cation.[6][7] If water is present, it can compete with the substrate for the acid, and also potentially hydrolyze the TFA, reducing its effective concentration. Always use anhydrous solvents and high-purity TFA. If you suspect water contamination, using freshly distilled DCM over calcium hydride and a new bottle of TFA is recommended.
Q3: How do I quickly check if the deprotection is complete before a major work-up?
Effective reaction monitoring is key. Two common methods are:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against your starting material. The deprotected product, now a free amine (often as a TFA salt), will have a different Rf value. Staining with ninhydrin is highly effective; the deprotected secondary amine will typically stain yellow or orange, while the Boc-protected starting material will not stain at all.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A small aliquot from the reaction can be quickly analyzed to check for the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[8]
In-Depth Troubleshooting Guides & Protocols
Issue 1: Standard TFA/DCM Protocol is Ineffective
If your standard protocol (e.g., 25-50% TFA in DCM for 30 minutes) fails, the first step is to intensify the conditions methodically. The increased stability of the Boc group on N-methylated residues requires a more forceful approach.[4]
-
Preparation: Dissolve the Boc-N-Me-amino acid substrate in anhydrous DCM (e.g., 0.1 M).
-
Acid Addition: Add TFA to the solution to a final concentration of 50-95% (v/v). For particularly stubborn cases, neat TFA can be used.[9][10]
-
Reaction: Stir the reaction at room temperature. Begin monitoring by TLC or LC-MS after 1 hour.
-
Troubleshooting: If the reaction is not complete after 2 hours, consider the following escalation steps:
-
Extend Reaction Time: Continue stirring and monitoring for up to 4 hours. Some hindered residues simply require more time.[11]
-
Increase Temperature: Gently warm the reaction to 30-40°C. Caution: This may increase side reactions.
-
-
Work-up: Once complete, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene or DCM can help remove residual acid.[8]
Issue 2: Side Reactions are Observed Upon Forcing Conditions
A major side reaction during Boc deprotection is the alkylation of nucleophilic side chains (like Tryptophan, Methionine, or Cysteine) by the liberated tert-butyl cation.[6][12] This becomes more prevalent when using higher concentrations of acid or elevated temperatures.
To prevent this, scavengers are added to the deprotection cocktail. These are molecules that are more nucleophilic than the amino acid side chains and will preferentially trap the tert-butyl cation.[5]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general cation scavenger | 2.5 - 5% | Very effective for preventing Trp alkylation and reducing other side products. |
| Water (H₂O) | Trp | 2.5 - 5% | Helps hydrolyze the t-butyl cation. Often used in combination with TIS. |
| Thioanisole | Met, Cys | 2 - 5% | Protects sulfur-containing residues from oxidation and alkylation. |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5% | Specifically used for protecting free thiols. |
Recommended General-Purpose Scavenger Cocktail: A standard and highly effective cocktail for most sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5) .[13]
Caption: A stepwise troubleshooting workflow for incomplete Boc deprotection.
Alternative Deprotection Strategies
Q4: I've tried everything with TFA and the reaction is still not clean or complete. What's a reliable alternative?
When TFA-based methods fail, switching the entire acid/solvent system is a powerful strategy. A very common and effective alternative is using hydrogen chloride (HCl) in an ethereal solvent.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like DCM or methanol if needed, then dilute with 1,4-dioxane.
-
Acid Addition: At 0°C (ice bath), add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[8] This method avoids the strong acidity of neat TFA and can sometimes provide cleaner reactions for sensitive substrates.
Q5: Are there any non-acidic methods I can try if my molecule has other acid-sensitive functional groups?
Yes, thermal deprotection is a viable, though less common, alternative for certain substrates. The Boc group is thermally labile and can be removed by heating, often in a high-boiling point solvent.[1]
Recent studies have shown that heating N-Boc protected amines in solvents like trifluoroethanol (TFE) or even a dioxane/water mixture can lead to clean deprotection.[14][15] Conditions typically involve heating to 150°C or higher, sometimes in a microwave reactor to shorten reaction times.[14][15] This method is particularly useful when you need to preserve other acid-sensitive groups like tert-butyl esters. However, the high temperatures can be detrimental to complex molecules, so this approach must be evaluated on a case-by-case basis.
Mechanism & Causality
Understanding the "why" is critical for effective troubleshooting. The entire process hinges on the stability of the tert-butyl cation.
Caption: Acid-catalyzed mechanism for Boc deprotection.
The N-methyl group sterically hinders the initial protonation of the carbonyl oxygen by the acid (TFA). This first step is crucial for weakening the C-O bond, allowing for the departure of the very stable tert-butyl cation. By slowing this step, the entire reaction cascade is impeded, requiring more forceful conditions to drive it to completion.
References
- Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Scavengers for Boc deprotection to prevent side reactions. Benchchem.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed.
- Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC - NIH.
- Boc deprotection conditions tested.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-N-methyl-D-norleucine
Welcome to the technical support center for scientists and researchers working with peptides incorporating Boc-N-methyl-D-norleucine. The inclusion of N-methylated amino acids is a powerful strategy to enhance the therapeutic potential of peptides by improving their metabolic stability, conformational rigidity, and bioavailability.[1][2][3][4] Specifically, this compound, a non-natural, N-methylated, and hydrophobic residue, is a valuable building block for tuning peptide properties.[5]
However, the very features that make this residue attractive also present significant challenges during chemical synthesis and purification, most notably a high propensity for peptide aggregation.[6][7] This guide provides in-depth troubleshooting advice and validated protocols to help you anticipate, diagnose, and overcome these aggregation-related issues, ensuring the successful synthesis and purification of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a synthetic amino acid derivative. The "Boc" (tert-butoxycarbonyl) group protects the alpha-amino group during the coupling reaction and is removed with a moderately strong acid like trifluoroacetic acid (TFA).[][9][10] The key features are the N-methyl group on the peptide backbone and the norleucine side chain.
-
N-methylation provides steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thus increasing the peptide's half-life in vivo.[3][4][5] It also restricts the conformational flexibility of the peptide backbone, which can be used to lock the peptide into a bioactive conformation.[3][11]
-
D-configuration further enhances proteolytic resistance.
-
The norleucine side chain is a linear, four-carbon alkyl group, making it a hydrophobic, non-polar residue.
Q2: How does the presence of an N-methylated residue like this compound promote peptide aggregation?
Aggregation is primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets.[6][12] N-methylation promotes aggregation through two main mechanisms:
-
Disruption of Internal Hydrogen Bonding: While N-methylation prevents the amide nitrogen from acting as a hydrogen bond donor, it disrupts the formation of stabilizing intrachain hydrogen bonds (like those in an alpha-helix). This can favor the formation of extended peptide chains that are more prone to stacking and forming intermolecular β-sheets.[6][13]
-
Increased Hydrophobicity: The addition of a methyl group increases the overall hydrophobicity of the peptide backbone.[3][6] In aqueous or polar environments, these hydrophobic regions tend to self-associate to minimize their exposure to the solvent, driving the aggregation process.
Q3: At what stage of solid-phase peptide synthesis (SPPS) does aggregation typically begin?
Aggregation is sequence-dependent but rarely occurs before the peptide chain reaches five or six residues in length.[12] As the peptide elongates, particularly with repeating hydrophobic residues, the likelihood of interchain association on the resin increases dramatically.
Q4: What are the common signs of on-resin peptide aggregation during SPPS?
The most common indicators of on-resin aggregation are:
-
Poor Resin Swelling or Shrinking: The resin beads may visibly shrink or fail to swell in the synthesis solvent. This is a strong indication that the peptide chains are collapsing onto themselves rather than being fully solvated.[12][14]
-
Slow or Incomplete Reactions: Both the deprotection (Boc removal) and coupling steps become sluggish or incomplete.
-
Inaccurate Colorimetric Tests: Qualitative tests like the ninhydrin or TNBS test may give false negative results because the aggregated peptide chains shield the N-terminal amines, making them inaccessible to the test reagents.
-
Flattened Deprotection Profiles: In continuous-flow synthesizers, aggregation is often detected by a flattening and broadening of the UV deprotection signal.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems you may encounter when working with peptides containing this compound.
Scenario 1: Incomplete Coupling Reaction
Question: My coupling reaction for this compound (or the subsequent amino acid) is failing. My monitoring test is positive, indicating unreacted free amines. What is the cause and how can I resolve it?
Root Cause Analysis: The N-methyl group on the terminal amine creates significant steric hindrance, which slows down the rate of acylation dramatically compared to a primary amine.[1][7] This, combined with potential on-resin aggregation, makes the coupling step a critical failure point.
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling.
Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very effective for sterically hindered couplings, including N-methylated residues.[1] |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A reliable and commonly used reagent, often more effective than standard carbodiimides. |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Another powerful reagent suitable for difficult sequences. |
| PyBroP® | Bromotripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methyl amino acids.[1] |
PyBOP® and PyBroP® are registered trademarks of Merck KGaA, Darmstadt, Germany.
Scenario 2: Peptide Precipitation After Cleavage
Question: After cleaving my peptide from the resin and precipitating with cold ether, I have a solid mass that will not dissolve in my standard HPLC solvents (Acetonitrile/Water). How can I solubilize my peptide for purification?
Root Cause Analysis: Peptides rich in hydrophobic and N-methylated residues often have extremely low solubility in aqueous solutions.[15] Once they aggregate and precipitate out of the cleavage cocktail, redissolving them can be exceptionally challenging as the intermolecular forces are very strong.
Workflow for Solubilizing Aggregated Peptides
Caption: Workflow for handling post-cleavage peptide precipitation.
Recommended Solvents for Aggregated Peptides
| Solvent System | Application Notes |
| NMP, DMSO | Useful for improving on-resin solvation during synthesis. Adding 25% DMSO to DMF can be effective.[12][16] |
| TFE, HFIP | Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are potent solvents for disrupting secondary structures.[16] HFIP is particularly effective for pre-treating a lyophilized or precipitated peptide before HPLC analysis. |
| Chaotropic Salts | Solutions of salts like LiCl, NaClO₄, or KSCN can be used for on-resin washes to break up hydrogen bonds.[12] These work by disrupting the structure of water.[17][18] |
| Guanidine-HCl, Urea | Strong denaturants used as a last resort for solubilizing highly intractable peptides for purification.[19][20] May need to be added to HPLC mobile phases. |
Scenario 3: Broad or Tailing Peaks in HPLC
Question: My peptide appears soluble, but the peak is very broad or tails significantly during reverse-phase HPLC purification. What is causing this, and how can I improve the peak shape?
Root Cause Analysis: This issue can stem from several factors related to the peptide's properties:
-
On-Column Aggregation: The peptide is soluble in the initial mobile phase but aggregates on the column as the concentration of the organic solvent changes during the gradient.
-
Slow Unfolding: The peptide may be injected in a folded or aggregated state, and it unfolds slowly on the column, leading to peak broadening.
-
Presence of Conformational Isomers: N-methylation can result in stable cis and trans isomers around the N-methylated peptide bond. These conformers can sometimes be resolved by HPLC, appearing as broadened or distinct, closely eluting peaks.[11]
Solutions:
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can provide enough energy to disrupt aggregates and speed up the interconversion of conformers, often resulting in sharper peaks.
-
Pre-treat with HFIP: Before injection, dissolve the crude peptide in a small amount of HFIP, sonicate, and then evaporate the HFIP under a stream of nitrogen.[21] This pre-treatment breaks up aggregates. Immediately redissolve the residue in the initial mobile phase for injection.
-
Modify Mobile Phase: Adding a small percentage of a different organic solvent (like isopropanol) or a chaotropic agent (like guanidine-HCl) to the mobile phase can sometimes improve peak shape by enhancing solubility.
Key Experimental Protocols
Protocol 1: Modified Coupling for this compound
This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.[1]
-
Deprotection: Perform the standard Boc deprotection step (e.g., with 50% TFA in DCM) and subsequent neutralization.[22]
-
Activation Mixture Preparation: In a separate vessel, dissolve 3 equivalents of the incoming Boc-amino acid and 2.9 equivalents of HATU in DMF or NMP.
-
Activation: Add 6 equivalents of diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitate the vessel continuously.
-
Monitoring: After the reaction, take a small sample of the resin and perform a quantitative monitoring test (e.g., Kaiser test for primary amines, or Bromophenol Blue test for the secondary amine of N-methyl-norleucine).
-
Wash: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and proceed to the next cycle.
Protocol 2: On-Resin Monitoring via Test Cleavage
For peptides longer than 15 residues, it is highly recommended to monitor the synthesis progress every 5-7 residues.
-
Sample Collection: After a coupling and wash step, remove a small sample of the peptide-resin (approx. 5-10 mg).
-
Drying: Dry the resin sample under vacuum for 15 minutes.
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane). Add approximately 200 µL of the cocktail to the dried resin in a microcentrifuge tube.
-
Incubation: Let the cleavage reaction proceed for 1.5-2 hours at room temperature.
-
Precipitation: Add 1 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.
-
Isolation: Centrifuge the tube, decant the ether, and allow the peptide pellet to air dry.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/Water) and analyze by LC-MS to confirm the mass of the desired product and identify any deletion sequences.
Protocol 3: Resolubilization of Aggregated Peptides Using HFIP
This protocol is designed to disaggregate a precipitated or lyophilized peptide powder before HPLC purification.[21]
-
Initial Treatment: Place the dried peptide pellet or powder into a glass vial.
-
HFIP Addition: Add a minimal volume of 100% hexafluoroisopropanol (HFIP) to just cover the peptide.
-
Dissolution: Vortex the sample to fully dissolve the material. If necessary, sonicate for 5 minutes in a bath sonicator. The solution should become clear.
-
Solvent Evaporation: Evaporate the HFIP under a gentle stream of nitrogen or argon gas. Alternatively, use a vacuum concentrator (e.g., SpeedVac). Ensure the peptide is completely dry.
-
Reconstitution: Immediately add your intended HPLC injection solvent (e.g., 1:1 Acetonitrile:Water with 0.1% TFA) to the dried residue. Vortex thoroughly.
-
Filtration & Injection: Filter the solution through a 0.22 µm syringe filter and inject it onto the HPLC system.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Custom Peptide Synthesis with Boc-N-Me-Nle-OH: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Modification of Aβ Peptide Aggregation via Covalent Binding of a Series of Ru(III) Complexes. PMC. [Link]
-
A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]
-
Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. PubMed. [Link]
-
Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. PMC. [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]
-
N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. PubMed. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
Chaotropic agent. Wikipedia. [Link]
-
Effective interactions between chaotropic agents and proteins. PubMed. [Link]
-
Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications (RSC Publishing). [Link]
-
Should My Peptide Be Methylated?. LifeTein. [Link]
-
Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Vydac. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]
-
Planning a Peptide Synthesis. AAPPTec. [Link]
-
N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. G-Biosciences. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
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- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. lifetein.com [lifetein.com]
- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 18. Effective interactions between chaotropic agents and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thomassci.com [thomassci.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chempep.com [chempep.com]
Technical Support Center: Solubility & Synthesis Optimization with Boc-N-methyl-D-norleucine
Status: Operational Ticket ID: SOL-NLE-001 Subject: Troubleshooting Hydrophobic Peptide Aggregation & Synthesis using N-Methylated Building Blocks
Introduction: The "Beta-Breaker" Strategy
Welcome to the Technical Support Center. You are likely here because your hydrophobic peptide is aggregating, precipitating during purification, or failing to synthesize due to "difficult sequence" phenomena.
Boc-N-methyl-D-norleucine is not just a building block; it is a structural disruptor. While it introduces a hydrophobic side chain (Norleucine), its primary function in solubility enhancement is backbone modification . By replacing the amide proton with a methyl group, you eliminate a hydrogen bond donor, effectively "capping" the ability of the peptide to stack into insoluble
This guide addresses the specific challenges of using this reagent in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .
Module 1: Mechanism & Strategic Design
Q: How can adding a hydrophobic residue (Norleucine) improve water solubility?
A: This is the "Hydrophobic Paradox." Solubility issues in peptides are often driven by secondary structure aggregation (intermolecular hydrogen bonding) rather than pure hydrophobicity.
-
The Aggregation Problem: Hydrophobic peptides tend to align into
-sheets, stabilized by a network of backbone amide H-bonds. These aggregates are insoluble and resistant to solvation. -
The N-Methyl Solution: The
-methyl group on this compound physically replaces the H-bond donor (NH). This creates a "kink" in the backbone and sterically clashes with adjacent chains, preventing the formation of the lattice. -
The D-Isomer Effect: The D-configuration further disrupts the native L-amino acid secondary structure, often inducing a turn that exposes polar residues to the solvent.
Visualization: The Beta-Sheet Disruption Mechanism
Figure 1: Mechanism of action. The N-methyl group eliminates the H-bond donor capability, disrupting the intermolecular network responsible for aggregation.[1]
Module 2: Synthesis Troubleshooting (Boc Chemistry)
Q: My coupling reaction onto the N-methyl-D-norleucine residue failed. Why?
A: This is the most common failure point. The secondary amine of an
Protocol: High-Efficiency Coupling for N-Methylated Termini
-
Reagent Choice: Switch to HATU/HOAt or PyBroP . These generate more reactive active esters (or acid bromides in the case of PyBroP) that can overcome the steric barrier.
-
Double Coupling: Always double couple the amino acid following the N-methyl residue.
-
Base Management: Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIEA if using acid halides to prevent racemization, though DIEA is acceptable with HATU.
Comparative Efficiency of Coupling Reagents:
| Coupling Reagent | Activation Type | Efficiency on N-Me Sites | Recommended Use |
| HBTU / TBTU | Uronium / Benzotriazole | Low | Standard couplings only. Avoid for N-Me. |
| HATU | Uronium / Aza-benzotriazole | High | Gold Standard for difficult couplings. |
| PyBroP | Phosphonium / Bromide | Very High | Use for extremely hindered couplings (e.g., N-Me to N-Me). |
| Triphosgene | Acid Chloride (in situ) | Maximum | Last resort. Generates highly reactive acid chlorides. |
Q: The Kaiser Test is negative, but the coupling was incomplete. How do I monitor this?
A: The Kaiser (Ninhydrin) test relies on primary amines to produce the characteristic blue color. It does not react with secondary amines (like deprotected N-methyl-D-norleucine).
Correct Monitoring Protocol: Use the Chloranil Test or Bromophenol Blue Test .
-
Chloranil Test: Acetaldehyde/Chloranil. A blue/green color indicates a free secondary amine (positive). No color indicates complete coupling.
-
Bromophenol Blue: Immediate blue color indicates free amines.
Module 3: Cleavage & Side Reactions
Q: I see a significant loss of peptide mass or "deletion sequences" after HF cleavage.
A: N-methylated peptides are prone to Diketopiperazine (DKP) formation .[2] This is a cyclization reaction where the N-terminal amine attacks the ester linkage to the resin (or the preceding amide bond), cleaving a dipeptide fragment.
Risk Factors:
-
Sequence: H2N-Xaa-Pro- or H2N-Xaa-(N-Me-AA)-.
-
Condition: Slow coupling of the third amino acid allows time for the DKP cyclization to occur.
Prevention Strategy:
-
Rapid Coupling: The third amino acid (after the N-Me residue) must be coupled immediately and rapidly.
-
Steric Bulk: Use a bulky protecting group or active ester to accelerate the forward reaction over the cyclization.
Q: Can I use standard HF cleavage?
A: Yes, this compound is stable in HF. However, ensure you use p-cresol and p-thiocresol as scavengers. The N-methyl group does not require special deprotection; it is a permanent modification.
Module 4: Analysis & Characterization
Q: My HPLC shows two peaks or a very broad peak. Is my peptide impure?
A: Not necessarily. This is a hallmark of N-methylated peptides: Cis/Trans Isomerization .
Unlike standard peptide bonds (which are >99% trans), N-methyl peptide bonds have a lower rotational energy barrier and often exist as a mixture of cis and trans isomers in slow exchange on the NMR/HPLC time scale.
Validation Protocol (Isomer vs. Impurity):
-
Variable Temperature HPLC: Run the column at 60°C.
-
Result: If the peaks coalesce into a single sharp peak, they are conformers. If they remain distinct, they are impurities.
-
-
Solvent Change: Change the gradient buffer (e.g., from MeOH to MeCN). Conformers often shift ratios significantly; impurities usually do not.
Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting workflow for synthesis and analysis anomalies.
References
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512–523. Link
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008).[3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[2] Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link
Sources
Technical Support Center: A Guide to Using Boc-N-methyl-D-norleucine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific challenges and side reactions encountered when incorporating Boc-N-methyl-D-norleucine into your peptide synthesis workflows. N-methylation is a powerful tool for enhancing the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability, but it introduces unique synthetic hurdles.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during synthesis, detailing their root causes and providing actionable solutions.
Problem: Low Coupling Efficiency & Deletion Sequences
Q: My mass spectrometry (MS) analysis shows a significant peak corresponding to a deletion of N-methyl-D-norleucine. My HPLC also shows multiple failed sequences. What's going wrong?
A: This is the most common issue when working with N-methylated amino acids. The primary cause is the steric hindrance imposed by the N-methyl group, which dramatically slows down the acylation reaction.[2] This sluggish kinetics leads to incomplete coupling, resulting in deletion sequences that are difficult to separate from the target peptide.
Root Causes & Mechanistic Insight:
-
Steric Hindrance: The N-methyl group on the backbone nitrogen physically blocks the approach of the activated carboxyl group of the incoming amino acid. This effect is compounded by the steric bulk of the norleucine side chain. Acylation of a secondary amine (N-methyl) is 10 to 100 times slower than that of a primary amine.[2]
-
Ineffective Activation: Standard coupling reagents may not be potent enough to overcome the high activation energy required for this sterically demanding reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the solid support, making the N-terminal amine even less accessible to reagents.[2]
Solutions & Protocols:
-
1. Employ High-Potency Coupling Reagents: Your choice of coupling reagent is critical. Carbodiimides like DCC or DIC alone are often insufficient. Phosphonium and aminium salts are the reagents of choice for these difficult couplings.[3][4] Among the most effective are HATU, HBTU, PyAOP, and COMU, which generate highly reactive activated esters.[4][5]
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Reagent Type Key Advantages Citation HATU Aminium Salt Highly efficient, especially with HOAt. Good for N-methyl amino acids. [3] PyAOP Phosphonium Salt Excellent for sterically hindered couplings, including N-methyl residues. [5] COMU Aminium Salt High efficiency comparable to HATU, with improved safety and solubility. [4] | BTC | Phosgene Derivative | Converts amino acids to highly reactive acid chlorides, effective for hindered couplings. |[5] |
-
2. Implement a Double Coupling Protocol: To drive the reaction to completion, a second coupling cycle is highly recommended.
Experimental Protocol: Double Coupling with HATU
-
Initial Coupling: Following standard Boc deprotection and neutralization, perform the first coupling of this compound using 4 equivalents of the amino acid, 3.95 equivalents of HATU, and 8 equivalents of DIPEA in DMF for 1-2 hours.
-
Wash: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Second Coupling: Repeat the coupling step with a fresh solution of the amino acid and reagents for another 1-2 hours.
-
Monitoring (Optional): After the second coupling, a small sample of resin can be cleaved and analyzed by LC-MS to confirm completion before proceeding with the synthesis.
-
-
3. Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate sluggish coupling reactions by increasing kinetic energy, driving difficult couplings to completion in shorter time frames.[6]
Troubleshooting Workflow: Low Coupling Efficiency
Below is a logical workflow for diagnosing and resolving incomplete coupling reactions.
Caption: Troubleshooting workflow for low coupling efficiency.
Problem: Potential for Epimerization
Q: I'm concerned about maintaining the D-configuration of norleucine. How can I prevent epimerization during the coupling step?
A: Epimerization is a critical side reaction that compromises the stereochemical integrity of your peptide, potentially altering its bioactivity. The risk is highest during the carboxyl group activation step, where the α-proton can be abstracted by base.
Root Causes & Mechanistic Insight:
Epimerization proceeds through the formation of an oxazolone intermediate. The presence of a strong, non-sterically hindered base can abstract the α-proton of the activated amino acid, leading to a loss of chirality. While the urethane-based Boc protecting group helps suppress this, the risk is not eliminated, especially with prolonged exposure to base or highly activating conditions.[5]
Solutions & Protocols:
-
1. Judicious Choice of Base: The type and amount of base used are critical. While DIPEA is common, it can promote racemization. Weaker, more sterically hindered bases are preferred.
-
Recommendation: Use N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA. These bases are sufficient to facilitate the reaction while minimizing α-proton abstraction.[4]
-
-
2. Minimize Pre-Activation Time: Do not let the mixture of amino acid, coupling reagent, and base sit for extended periods before adding it to the resin. The activated species is most vulnerable to epimerization.
-
Protocol: Add the coupling reagent (e.g., HATU) to the dissolved amino acid first, then add the base immediately before transferring the solution to the reaction vessel containing the deprotected resin-bound peptide.
-
-
3. Use Racemization-Suppressing Additives: Modern coupling cocktails often include additives that suppress racemization. Oxyma Pure, for example, is incorporated into reagents like COMU and can be used with carbodiimides to form less reactive, more stable activated esters that are less prone to epimerization.[2]
Epimerization Mechanism
The diagram below illustrates the base-catalyzed mechanism leading to epimerization.
Caption: Base-catalyzed epimerization of an activated amino acid.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I monitor the completion of a coupling reaction for an N-methylated amino acid?
A: The traditional ninhydrin (Kaiser) test will not work because it relies on a primary amine to produce the characteristic blue color. The secondary amine of N-methyl-D-norleucine does not react. You must use a test that detects secondary amines, such as the chloranil test or the Isatin test . However, the most reliable method is to perform a small-scale test cleavage on a few beads of resin, followed by LC-MS analysis to check for the presence of unreacted starting material or deletion products.
Q2: My final, purified N-methylated peptide shows two closely eluting peaks on the HPLC chromatogram, but the mass is correct for both. What is happening?
A: This is a well-documented phenomenon for N-methylated peptides.[5] The N-methyl group restricts rotation around the amide bond, leading to the presence of stable cis and trans conformers (rotamers). These conformers can interconvert slowly on the HPLC timescale, resulting in peak broadening or the appearance of two distinct peaks. To confirm this, you can collect both fractions, let them sit at room temperature for several hours, and re-inject them. You will often see that each fraction has re-equilibrated to form the other, confirming they are conformers of the same molecule.
Q3: What are the main differences in strategy between Boc-SPPS and Fmoc-SPPS for N-methylated amino acids?
A: Both strategies face the same core challenge of steric hindrance during coupling. However, the deprotection steps differ significantly. In Boc-SPPS , the repeated use of strong acid (TFA) for deprotection can lead to side reactions if not managed with scavengers.[7][8] In Fmoc-SPPS , the repeated use of a base (piperidine) for deprotection is milder on the peptide backbone but requires that the N-methylated amino acid be introduced with an Fmoc protecting group, which can be expensive. The final cleavage in Fmoc chemistry is still performed with a strong acid cocktail, similar to Boc chemistry.
Q4: Is it better to use commercially available this compound or to perform N-methylation on the resin?
A: Using the pre-formed monomer is generally more reliable and leads to a cleaner product. On-resin methylation is a viable alternative, often using a two-step procedure involving sulfonamide formation followed by methylation (e.g., the Fukuyama-Mitsunobu reaction).[9][10] However, this on-resin method adds complexity, requires careful optimization to avoid side reactions (like methylation of side chains), and may not proceed to 100% completion, leading to a mixed population of methylated and non-methylated peptides.[9][11] For critical applications, using the pre-synthesized building block is recommended.
Part 3: Key Protocols & Data
Protocol: Final Cleavage from Resin & Deprotection
The final cleavage step uses a strong acid to remove the Boc group and any side-chain protecting groups, and to cleave the peptide from the resin. A scavenger cocktail is essential to prevent side reactions from reactive cations generated during this process.[12]
-
Preparation: Place the dried peptide-resin (approx. 100 mg) in a suitable reaction vessel.
-
Scavenger Cocktail: Prepare a cleavage cocktail appropriate for your sequence. A standard "Reagent K" cocktail is robust for most peptides:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 5-10 mL per 100 mg of resin). Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. Note: Prolonged cleavage times can increase fragmentation of N-methylated backbones.[5]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a large volume of cold (0°C) diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture) and purify by preparative RP-HPLC.
Table 2: Mass Spectrometry Fingerprints of Common Side Products
| Side Product | Description | Mass Difference from Target (Da) | Probable Cause |
| Deletion Sequence | Missing N-methyl-D-norleucine residue. | -157.23 | Incomplete coupling. |
| +56 Adduct | tert-butylation of Trp, Cys, or Met. | +56.11 | Insufficient scavengers during TFA cleavage.[8] |
| Epimerized Peptide | Diastereomer of the target peptide. | 0 | Base-catalyzed epimerization during coupling. |
| Backbone Fragmentation | Cleavage of the peptide bond, often C-terminal to the N-methyl residue. | Varies | Harsh or prolonged acid exposure during final cleavage.[5] |
References
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]
-
Organic Chemistry (UK). Epimerisation in Peptide Synthesis. OUCI. [Link]
-
Sarma, B. K., & Mugesh, G. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 198. [Link]
-
LifeTein. Overview of Custom Peptide Synthesis. [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Bionda, N., & Cudic, P. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 245-257). Humana Press. [Link]
-
LibreTexts Chemistry. 26.7: Peptide Synthesis. [Link]
-
Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Journal of Organic Chemistry, 88(12), 8117-8124. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chatterjee, J., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(16), 7702-7707. [Link]
-
Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882. [Link]
Sources
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
Optimizing cleavage of peptides with multiple N-methylated residues.
<Technical Support Center: Optimizing Cleavage of N-Methylated Peptides>
Introduction
Welcome to the Technical Support Center for optimizing the cleavage of peptides containing multiple N-methylated residues. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these modified peptides. N-methylation, a critical modification in many natural and synthetic peptides, can significantly enhance properties like metabolic stability and membrane permeability.[1] However, it also introduces substantial steric hindrance, which can dramatically reduce the efficiency of standard enzymatic and chemical cleavage protocols.[2]
This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to make informed decisions in your experiments.
I. The Challenge of N-Methylation in Peptide Cleavage
The primary obstacle in cleaving N-methylated peptides is the steric hindrance imposed by the methyl group on the amide nitrogen. This modification can:
-
Disrupt Enzyme-Substrate Recognition: Proteases like trypsin, which are staples in proteomics, rely on specific recognition sequences.[3] N-methylation can alter the local conformation of the peptide backbone, preventing the enzyme from binding effectively to its cleavage site.
-
Hinder Chemical Reagent Access: Chemical cleavage methods, such as cyanogen bromide (CNBr) cleavage at methionine residues, can also be impeded. The methyl group can shield the target residue, reducing the accessibility of the chemical reagent.
The following sections will address common issues and provide actionable solutions to overcome these challenges.
II. Troubleshooting Guides & FAQs
FAQ 1: My trypsin digestion of a multi-N-methylated peptide is incomplete. What are my options?
This is a very common issue. Trypsin's preference for cleaving at the C-terminus of lysine and arginine is severely hampered by N-methylation.[3]
Troubleshooting Steps:
-
Increase Enzyme-to-Substrate Ratio: For standard peptides, a 1:20 to 1:100 (w/w) enzyme-to-substrate ratio is often sufficient.[4] For N-methylated peptides, consider increasing this to 1:10 or even 1:5. Be mindful that higher enzyme concentrations can lead to an increase in non-specific cleavage.[5]
-
Extend Digestion Time: A standard overnight digestion may not be sufficient. Try extending the incubation period to 24 or even 48 hours. Monitor the digestion progress by taking aliquots at different time points and analyzing them by mass spectrometry.
-
Elevate Digestion Temperature: While standard trypsin digestions are performed at 37°C, modified trypsin variants are active at higher temperatures (50-55°C).[6] This can help to partially denature the peptide, making cleavage sites more accessible.
-
Incorporate Denaturants or Organic Solvents: The addition of denaturants like urea (up to 2 M) or organic solvents such as acetonitrile (up to 20%) can help to unfold the peptide and improve enzyme access.[4] It's crucial to ensure that the chosen concentration does not irreversibly inactivate the trypsin.
Data Presentation: Recommended Starting Conditions for Trypsin Digestion of N-Methylated Peptides
| Parameter | Standard Peptides | N-Methylated Peptides (Starting Point) |
| Enzyme:Substrate (w/w) | 1:50 - 1:100 | 1:20 - 1:10 |
| Temperature | 37°C | 37°C - 50°C |
| Duration | 12 - 18 hours | 24 - 48 hours |
| Additives | None | 1-2 M Urea or 10-20% Acetonitrile |
FAQ 2: Trypsin is still not working. What are some alternative proteases for cleaving N-methylated peptides?
When trypsin fails, turning to alternative proteases with different cleavage specificities is a logical next step.[4]
Recommended Alternative Proteases:
-
Glu-C (from Staphylococcus aureus V8): This protease cleaves at the C-terminus of glutamic acid (and sometimes aspartic acid) residues.[7][8] Its specificity can be modulated by the buffer system used. In ammonium bicarbonate or acetate buffers, it is more specific for glutamic acid.[8]
-
Asp-N (from Pseudomonas fragi): Asp-N cleaves at the N-terminus of aspartic acid residues.[4][9] A sequential digest with trypsin and Asp-N has been shown to increase the number of identified peptides in mass spectrometry analysis.[3]
-
Chymotrypsin: This protease cleaves at the C-terminus of aromatic amino acids (phenylalanine, tyrosine, tryptophan).[10]
Experimental Protocol: Glu-C Digestion of an N-Methylated Peptide
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the peptide in 8 M urea, 50 mM Tris-HCl, pH 8.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
-
Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.[4]
-
-
Dilution:
-
Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
-
Digestion:
-
Add Glu-C at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 18-24 hours.
-
-
Quenching:
-
Stop the reaction by adding formic acid to a final concentration of 1%.
-
FAQ 3: I am using a chemical cleavage method (e.g., CNBr) and observing low yield. How can I optimize this?
Cyanogen bromide (CNBr) cleaves at the C-terminus of methionine residues.[11] Similar to enzymatic methods, its efficiency can be reduced by the steric hindrance of N-methylation.
Troubleshooting Steps:
-
Increase Reagent Concentration: A significant molar excess of CNBr over methionine is typically required.[11] For N-methylated peptides, you may need to increase this excess further.
-
Optimize Reaction Time and Temperature: While standard protocols often suggest room temperature for a few hours, extending the reaction time or slightly increasing the temperature (with caution, in a well-ventilated fume hood) may improve yields.
-
Solvent Considerations: The reaction is typically carried out in 70% formic acid.[11] Ensuring the peptide is fully solubilized is critical for efficient cleavage.
-
Consider Neighboring Residues: The efficiency of CNBr cleavage can be affected by the residue following methionine. For example, Met-Ser and Met-Thr bonds can be more resistant to cleavage.[12]
Diagram: Decision-Making Workflow for Cleavage Strategy
Caption: A decision tree for selecting a cleavage strategy for N-methylated peptides.
FAQ 4: Are there any side reactions I should be aware of during the cleavage of N-methylated peptides?
Yes, particularly with N-terminally N-methylated peptides, side reactions can occur during acidic cleavage from a resin.
-
Deletion of the N-terminal N-methylated residue: Under strong acidic conditions, such as those used for cleavage from the resin, the N-terminal acetylated N-methylated amino acid can be lost.[13]
-
Modification of side chains: The conditions used for both enzymatic and chemical cleavage can potentially lead to modifications of sensitive amino acid side chains (e.g., oxidation of methionine).
Mitigation Strategies:
-
Optimize Cleavage Cocktails: If you are observing the loss of an N-terminal N-methylated residue during resin cleavage, experiment with different cleavage cocktails and shorter cleavage times.[14][15]
-
Protect Sensitive Residues: Ensure that appropriate protecting groups are used for sensitive side chains during peptide synthesis and that they are stable to the chosen cleavage conditions.
III. Concluding Remarks
Optimizing the cleavage of peptides with multiple N-methylated residues requires a systematic and informed approach. By understanding the underlying principles of steric hindrance and being willing to deviate from standard protocols, researchers can significantly improve their cleavage efficiencies. This guide provides a starting point for troubleshooting, but empirical determination of the optimal conditions for your specific peptide is always recommended.
References
-
Promega Connections. (2021). How Can You Improve Protein Digests for Mass Spectrometry Analysis? Retrieved from [Link]
-
De-en, Z., et al. (2021). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS, 118(11), e2022224118. Retrieved from [Link]
-
Weglinska, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. Retrieved from [Link]
-
Wang, Y., et al. (2022). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 663, 497-521. Retrieved from [Link]
-
University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]
-
Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Science, 14(5), 626-633. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Protein Digestion. Retrieved from [Link]
-
NPTEL. (2020). Lecture 6 : Selective peptide bond cleavage: Enzymatic and Non-enzymatic methods. Retrieved from [Link]
-
Kaiser, E. T., & Kézdy, F. J. (1984). Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds. Analytical Biochemistry, 136(1), 6-11. Retrieved from [Link]
-
Gross, E., & Witkop, B. (1962). Cleavage at Met-X Bonds by Cyanogen Bromide. Journal of Biological Chemistry, 237(6), 1856-1860. Retrieved from [Link]
-
Larsen, B. D., et al. (2019). Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications. Proteomics, 19(15), e1800473. Retrieved from [Link]
-
Shomu's Biology. (2013). Trypsin digestion. YouTube. Retrieved from [Link]
-
Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. Biochemistry, 16(8), 1635-1641. Retrieved from [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 5. Enhanced trypsin on a budget: Stabilization, purification and high-temperature application of inexpensive commercial trypsin for proteomics applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Glu-C Sequencing Grade Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. UWPR [proteomicsresource.washington.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of N-Methylated Peptides
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of peptides containing N-methylated amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter specific obstacles during the purification process. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to enhance the purity, yield, and characterization of your N-methylated peptides.
Introduction: The Double-Edged Sword of N-Methylation
N-methylation of peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, membrane permeability, and oral bioavailability.[1] This modification, however, introduces significant hurdles during purification, primarily by altering the peptide's physicochemical properties. The substitution of an amide proton with a methyl group increases hydrophobicity and introduces conformational rigidity, which can complicate standard purification protocols.[2][3] This guide will equip you with the knowledge to anticipate and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of N-methylated peptides during purification.
Q1: Why does my N-methylated peptide have a significantly longer retention time on reverse-phase HPLC compared to its non-methylated analog?
A: The introduction of a methyl group to the peptide backbone increases the molecule's overall hydrophobicity.[2] In reverse-phase high-performance liquid chromatography (RP-HPLC), where separation is based on hydrophobicity, the N-methylated peptide will have a stronger interaction with the non-polar stationary phase (e.g., C18).[2] This results in a longer retention time compared to the non-methylated version.[4] The extent of this retention shift depends on the number and position of N-methylated residues.
Q2: My N-methylated peptide shows a very broad or split peak in the HPLC chromatogram. What is the cause?
A: Peak broadening or splitting is a frequent issue with N-methylated peptides and can be attributed to the slow interconversion between cis and trans conformers of the N-methylated amide bond on the HPLC timescale.[2][5] This conformational isomerism results in multiple species that are resolved as a broad peak or even distinct, overlapping peaks.[6]
Q3: Can I use standard C18 columns for the purification of highly hydrophobic N-methylated peptides?
A: While C18 columns are the standard for peptide purification, highly hydrophobic N-methylated peptides may be too strongly retained, leading to poor peak shape and recovery. In such cases, alternative stationary phases with lower hydrophobicity, such as C8, C4, or diphenyl columns, can be beneficial.[7]
Q4: What are the most common synthesis-related impurities I should look for when purifying N-methylated peptides?
A: The synthesis of N-methylated peptides can be challenging, leading to specific impurities. Due to the steric hindrance of the N-methyl group, incomplete couplings are more common, resulting in deletion sequences.[5] Other potential side reactions include racemization and, in some cases, side-chain modifications if the methylation conditions are not optimized.[8] During cleavage from the resin, trifluoroacetylation of the N-terminus can also occur.[5]
Q5: How does mass spectrometry help in characterizing my purified N-methylated peptide fractions?
A: Mass spectrometry (MS) is an indispensable tool for the characterization of N-methylated peptides.[9] It confirms the molecular weight of the desired peptide, with each N-methylation adding 14 Da.[10] Tandem MS (MS/MS) is crucial for confirming the peptide sequence and pinpointing the exact location of the N-methylation.[10] Techniques like Electron Transfer Dissociation (ETD) are particularly useful as they preserve the labile N-methyl group during fragmentation, providing clearer sequencing data compared to Collision-Induced Dissociation (CID).[10]
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the purification of N-methylated peptides.
Troubleshooting Guide 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Poor peak shape is a primary indicator of underlying issues in the purification of N-methylated peptides. The following workflow will guide you through diagnosing and resolving these problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Minimizing deletion sequences in peptides with Boc-N-methyl-D-norleucine.
Topic: Minimizing Deletion Sequences with Boc-N-methyl-D-norleucine
Executive Summary
Incorporating This compound (Boc-N-Me-D-Nle) into peptide sequences presents a dual challenge: the steric hindrance of the N-methyl group and the conformational rigidity introduced by the D-isomer. These factors significantly reduce the kinetics of acylation, leading to deletion sequences —impurities where one or more amino acids are missing from the final chain.
This guide addresses the specific troubleshooting steps required to maximize coupling efficiency, prevent diketopiperazine (DKP) formation, and accurately monitor reaction progress when standard colorimetric tests fail.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing a significant deletion of the residue immediately following the Boc-N-Me-D-Nle. Why is this happening?
Diagnosis: This is the classic "difficult coupling" scenario associated with N-methylated amino acids. Root Cause: Once Boc-N-Me-D-Nle is coupled to the resin, the terminal amine is a secondary amine . It is sterically hindered by both the N-methyl group and the bulky norleucine side chain. Standard coupling reagents (like DIC/HOBt) often lack the activation power to drive acylation of this hindered nucleophile to completion. Solution:
-
Switch Reagents: Transition to HATU/HOAt or PyAOP . PyAOP is particularly effective for coupling toN-methylated residues because the nitrogen in the pyridine ring of the leaving group (HOAt/HOAz) assists in proton transfer, accelerating the reaction.
-
Elevate Temperature: Use microwave irradiation (or a heated water bath) at 50°C - 75°C for this specific step. The thermal energy helps overcome the activation energy barrier imposed by steric hindrance.
-
Double Couple: Perform the coupling twice. The first coupling should use a strong activator (HATU); the second can use a different mechanism (e.g., symmetric anhydride or BTC) to target unreacted sites.
Q2: My Kaiser (Ninhydrin) test is negative, but mass spec shows the coupling failed. Is the test broken?
Diagnosis: False negative on monitoring. Root Cause: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce Ruhemann's purple. Boc-N-Me-D-Nle has a secondary amine (N-H-CH3) after deprotection. Ninhydrin does not react with secondary amines to produce the characteristic blue/purple color; it may stay yellow or turn slightly reddish, which is easily mistaken for a "negative" (complete coupling) result. Solution:
-
Stop using Kaiser for this step.
-
Use the Chloranil Test: This test uses acetaldehyde and chloranil.[1][2] It turns blue/green in the presence of secondary amines.
-
Gold Standard: Use the "Mini-Cleave" method . Cleave a few milligrams of resin with HF (or TFMSA/TFA cocktail for Boc) and analyze by LC-MS to quantitatively determine coupling efficiency.
Q3: I am losing the peptide chain entirely (low yield) after adding Boc-N-Me-D-Nle.
Diagnosis: Diketopiperazine (DKP) formation. Root Cause: If Boc-N-Me-D-Nle is the second or third residue from the C-terminus, it is highly prone to cyclization. The N-methyl group favors the cis-amide bond conformation, which positions the free amine to attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic DKP byproduct. Solution:
-
Avoid Base: Minimize exposure to base (neutralization steps) after deprotection.
-
In-Situ Neutralization: Do not perform a separate DIEA wash. Add the next activated amino acid simultaneously with the base. This ensures the amine is acylated (coupled) faster than it can cyclize.
-
Bulky Resins: Use a sterically hindered resin (e.g., Trityl or 2-Chlorotrityl, if compatible with Boc cleavage strategies, though PAM/MBHA are standard for Boc) to discourage the back-biting attack.
Part 2: Optimized Protocols
Protocol A: High-Efficiency Coupling for N-Methylated Residues
Use this protocol when coupling ONTO the N-Me-D-Nle residue.
| Parameter | Standard Condition | Optimized Condition (Difficult) |
| Coupling Reagent | HBTU or DIC/HOBt | HATU (0.95 eq) or PyAOP (0.95 eq) |
| Base | DIEA (2.0 eq) | HOAt (1.0 eq) + DIEA (2.0 eq) |
| Excess | 3-fold | 5-fold to 10-fold excess of AA |
| Solvent | DMF | NMP (N-methylpyrrolidone) - improves swelling |
| Reaction Time | 1 hour | 2 x 2 hours (Double Coupling) |
| Temperature | Room Temp (25°C) | 50°C - 75°C (Microwave preferred) |
Step-by-Step Workflow:
-
Swell Resin: Wash resin with NMP (3x).
-
Deprotection: Remove Boc group (50% TFA/DCM). Wash thoroughly with DCM.[2]
-
Neutralization (Critical):
-
Standard: 5% DIEA/DCM wash.
-
DKP Risk: Skip wash.[3] Proceed to Step 4 immediately (In-situ neutralization).
-
-
Activation: Dissolve Amino Acid (5 eq) and HATU (4.9 eq) in NMP. Add DIEA (10 eq).
-
Coupling: Add activated solution to resin immediately. Shake for 2 hours at 50°C.
-
Monitoring: Perform Chloranil Test .
-
Blue/Green Beads: Incomplete. Repeat Step 4-5.
-
Colorless/Yellow Beads: Complete.
-
-
Capping (Mandatory): Acetylate unreacted amines with Acetic Anhydride/Pyridine to terminate deletion sequences.
Protocol B: The Chloranil Test (For Secondary Amines)
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes at room temperature.
-
Observation:
-
Dark Blue/Green: Positive (Secondary amine present -> Coupling Incomplete).
-
Amber/Red/Transparent: Negative (Secondary amine acylated -> Coupling Complete).
-
Part 3: Visual Troubleshooting & Logic
Figure 1: Troubleshooting Decision Tree for N-Methyl Couplings
Caption: Logical workflow for diagnosing and resolving coupling failures at N-methylated sites.
Figure 2: Optimized SPPS Cycle for Boc-N-Me-D-Nle
Caption: Modified synthesis cycle emphasizing in-situ neutralization and aggressive coupling conditions.
References
-
Biotage. (2023).[4] What do you do when your peptide synthesis fails? Retrieved from [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[5] Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides.[5] Journal of Peptide Science.[6] Retrieved from [Link]
-
AAPPTec. Coupling Reagents: Mechanism and Selection. Retrieved from [Link]
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[1][7] Peptide Research, 8(4), 236-237. (Basis for Chloranil Test protocols).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. biotage.com [biotage.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Boc-N-methyl-D-norleucine Cleavage
Optimizing Scavenger Selection for High-Purity N-Methylated Peptides
Welcome to our dedicated technical support guide for scientists and researchers in the field of drug development and peptide chemistry. This resource, curated by a Senior Application Scientist, provides in-depth, experience-driven advice on a critical step in solid-phase peptide synthesis (SPPS): the cleavage of Boc-N-methyl-D-norleucine. Our focus is to equip you with the chemical rationale and practical protocols to overcome common challenges and ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a persistent impurity with a +57 Da mass addition in my LC-MS analysis after cleaving a peptide containing N-methyl-D-norleucine. What is causing this, and how can I eliminate it?
This is a well-documented side reaction and a common hurdle in the synthesis of N-methylated peptides. The +57 Da mass shift corresponds to the unwanted alkylation of the N-methyl group of your norleucine residue by a tert-butyl carbocation.
The Underlying Chemistry:
During the cleavage of the Boc protecting group with a strong acid like trifluoroacetic acid (TFA), the Boc group fragments, generating a highly reactive tert-butyl carbocation.[1][2] The secondary amine of the N-methylated norleucine is significantly more nucleophilic than a primary amine on a non-methylated residue. This increased nucleophilicity makes it a prime target for the electrophilic tert-butyl carbocation, leading to the formation of a stable, but undesired, N-alkylated side product. Standard scavenger protocols are often insufficient to effectively trap this reactive carbocation before it modifies your peptide.
To prevent this, it is crucial to employ a highly efficient scavenger in your cleavage cocktail that can rapidly and irreversibly trap the tert-butyl carbocation.
Q2: Which scavengers are most effective for preventing the tert-butylation of N-methyl-D-norleucine, and why?
The choice of scavenger is paramount for the successful cleavage of peptides containing N-methylated amino acids. While several scavengers are available, their efficacy in this specific context varies.
-
Triethylsilane (TES): TES is a superior scavenger for preventing tert-butylation of N-methylated residues. It functions as a hydride donor, reducing the tert-butyl carbocation to the inert gas isobutane. This reaction is rapid and irreversible, making TES highly effective.
-
Triisopropylsilane (TIS): TIS is a commonly used scavenger, but it is sterically bulkier and a less reactive hydride donor compared to TES.[3] Consequently, it is less efficient at scavenging the tert-butyl carbocation, especially when a highly nucleophilic N-methyl amine is present.
-
1,2-Ethanedithiol (EDT): EDT is an excellent scavenger for protecting tryptophan residues from modification and can also trap tert-butyl carbocations.[4] However, its primary role is often for the protection of other sensitive side chains, and its strong, unpleasant odor can be a significant drawback.
-
Thioanisole: Similar to EDT, thioanisole is effective in protecting tryptophan and can scavenge carbocations.[5][6]
Expert Recommendation: For peptides containing N-methyl-D-norleucine without other sensitive residues, a cleavage cocktail of TFA/TES/Water (95:2.5:2.5) is a highly effective starting point. The higher reactivity of TES makes it the preferred choice over TIS for this application.
Q3: My peptide contains both N-methyl-D-norleucine and tryptophan. Can I use a simple TFA/TES/Water cocktail?
This is a critical consideration that underscores the importance of a holistic view of your peptide sequence. While TES is excellent for preventing N-alkylation, it does not offer adequate protection for the indole side chain of tryptophan, which is susceptible to oxidation and other modifications during acidic cleavage.
In such cases, a more comprehensive scavenger cocktail is necessary to protect all sensitive residues.
Recommended Cocktail for Peptides with N-methyl-D-norleucine and Tryptophan:
-
TFA/Thioanisole/EDT/Anisole (90:5:3:2) (Reagent R)[7]
This combination provides multi-faceted protection. Thioanisole and EDT effectively scavenge the tert-butyl carbocation while concurrently shielding the tryptophan residue from degradation.
Troubleshooting Guide
Problem: Incomplete Cleavage of the Peptide
Symptoms:
-
LC-MS analysis reveals a significant peak corresponding to the fully protected or partially deprotected peptide.
Possible Causes:
-
Insufficient Reaction Time: The steric hindrance of the N-methyl group can slow down the cleavage kinetics.
-
Aged or Low-Quality TFA: The concentration and purity of TFA are critical for efficient cleavage.
-
Inadequate Resin Swelling: Poor penetration of the cleavage cocktail into the resin matrix can lead to incomplete reaction.
Solutions:
-
Extend Cleavage Duration: Increase the cleavage time from the standard 2 hours to 3-4 hours and monitor the reaction progress.[8]
-
Use Fresh, High-Purity TFA: Always use fresh, unopened TFA for preparing your cleavage cocktail.
-
Pre-Swell the Resin: Before adding the cleavage cocktail, ensure the resin is adequately swollen by washing with dichloromethane (DCM).
Problem: Observation of Unidentified Side Products
Symptoms:
-
Multiple unexpected peaks in the LC-MS chromatogram.
-
Reduced yield of the target peptide.
Possible Causes:
-
Oxidation of Sensitive Residues: Methionine and cysteine are prone to oxidation during cleavage if not properly protected.
-
Aspartimide Formation: Peptide sequences containing Asp-Gly or Asp-Ser motifs are susceptible to the formation of a cyclic imide side product.
Solutions:
-
Include Specific Scavengers: For peptides containing methionine or cysteine, include EDT or dithiothreitol (DTT) in the cleavage cocktail to prevent oxidation.[6]
-
Modify Cleavage Conditions: To minimize aspartimide formation, consider using a milder cleavage cocktail or performing the cleavage at a reduced temperature (e.g., 4°C).
Experimental Protocols
Protocol 1: High-Efficiency Cleavage of Peptides Containing N-methyl-D-norleucine
This protocol is optimized for peptides containing N-methylated residues where tert-butylation is the primary concern.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), high purity
-
Triethylsilane (TES)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Transfer the peptide-bound resin to a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 minute) to remove any residual solvents and swell the resin.
-
Prepare the cleavage cocktail: TFA/TES/Water (95:2.5:2.5 v/v/v) . Safety Precaution: Prepare the cocktail in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
-
Add the cleavage cocktail to the resin (a minimum of 10 mL per gram of resin is recommended).[9]
-
Incubate the mixture at room temperature with gentle agitation for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold MTBE.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the MTBE and wash the peptide pellet with cold MTBE (2 additional times).
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) for LC-MS analysis and purification.
Protocol 2: Comprehensive Cleavage for Peptides with N-methyl-D-norleucine and Tryptophan
This protocol is designed for peptides containing multiple types of sensitive residues requiring a broader range of protection.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), high purity
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Dichloromethane (DCM)
-
Cold methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Prepare the cleavage cocktail (Reagent R): TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v/v/v) .[7] Safety Precaution: This mixture has a strong odor. Ensure it is prepared and used in a well-ventilated fume hood.
-
Follow steps 4-12 from Protocol 1.
Data & Visualizations
Table 1: Comparative Efficacy of Scavengers for this compound Cleavage
| Scavenger | Primary Role | Relative Efficacy for Preventing N-alkylation | Key Considerations |
| Triethylsilane (TES) | Hydride donor, reduces tert-butyl carbocation | High | The most effective choice for preventing tert-butylation of N-methylated amines. |
| Triisopropylsilane (TIS) | Hydride donor, reduces tert-butyl carbocation | Moderate | Less reactive than TES due to steric hindrance; may not be sufficient for complete prevention of N-alkylation. |
| 1,2-Ethanedithiol (EDT) | Traps carbocations, protects Trp, Cys, Met | Moderate to High | Very effective for protecting other sensitive residues; strong odor is a major drawback. |
| Thioanisole | Traps carbocations, protects Trp | Moderate to High | Excellent for protecting tryptophan; often used in combination with other scavengers. |
Diagram 1: this compound Cleavage and the Protective Role of Scavengers
Caption: The competitive pathways of successful scavenging versus side product formation during Boc deprotection.
Sources
- 1. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids | MDPI [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
Impact of steric hindrance from Boc-N-methyl-D-norleucine on synthesis.
This guide functions as a specialized Technical Support Center for peptide chemists encountering difficulties with Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) . It addresses the unique steric and electronic challenges imposed by this residue during solid-phase (SPPS) or solution-phase synthesis.
Ticket Subject: Overcoming Steric Hindrance with this compound Status: Open Severity: High (Synthesis Halted/Low Yield)
The Core Challenge: The "Steric Brick" Effect
This compound represents a "perfect storm" of synthetic difficulty. It combines three distinct hindrance factors:
-
N-Methylation: Removes the amide proton (H-bond donor), forcing the peptide backbone into a cis-conformation preference and drastically reducing the nucleophilicity of the amine.
-
D-Configuration: Induces reverse-turn structures that can bury the N-terminus, making it inaccessible to incoming reagents.
-
Boc Group: The tert-butyl moiety adds significant bulk compared to Fmoc, further shielding the nitrogen during the coupling of this residue.
Troubleshooting Guide (FAQ & Solutions)
Q1: Why is the coupling to the N-methylated residue failing (Low Yield)?
Diagnosis: You are likely trying to couple an amino acid onto the N-terminus of N-Me-D-Nle. This is the most difficult step. Root Cause: The methyl group on the nitrogen creates a massive steric wall. Furthermore, secondary amines are electronically less nucleophilic than primary amines. Standard reagents (HBTU, HCTU) rely on rapid kinetics that simply do not exist here. Solution:
-
Switch Reagents: Abandon carbodiimides (DCC/DIC) or standard uroniums (HBTU). You must use HATU , PyAOP , or COMU . These generate more reactive active esters (7-azabenzotriazole or oxyma-based) that are less sensitive to steric bulk.
-
Double Coupling: This is mandatory. Perform the first coupling for 2 hours, filter, and repeat with fresh reagents for another 2–16 hours.
Q2: I suspect racemization when coupling Boc-N-Me-D-Nle-OH to the chain. Why?
Diagnosis: Loss of chiral integrity at the
-
Base Control: Use DIPEA (Diisopropylethylamine) rather than NMM (N-methylmorpholine).
-
Pre-activation Limit: Do not pre-activate the amino acid for more than 30 seconds before adding it to the resin. Prolonged contact with base in the absence of the amine nucleophile promotes oxazolonium formation.
-
Use Oxyma/COMU: These reagents show lower racemization rates compared to HOBt-based methods.
Q3: My Kaiser Test is negative (yellow), but MS shows a deletion.
Diagnosis: False negative on coupling monitoring. Root Cause: The Kaiser (Ninhydrin) test relies on the formation of Ruhemann’s Purple, which requires a primary amine. N-Me-D-Nle has a secondary amine; it will not react to form the purple color, leading you to believe the previous coupling was complete when it wasn't.[1] Solution:
-
Chloranil Test: Use the Chloranil or Acetaldehyde/Chloranil test.[2] It turns blue/green in the presence of secondary amines.[3]
-
Mini-Cleavage: The only 100% reliable method is to cleave a few beads and run LC-MS.
Visualizing the Steric Barrier
The following diagram illustrates the kinetic barrier caused by the N-methyl group and the decision matrix for overcoming it.
Figure 1: Mechanistic bottlenecks in N-methyl peptide synthesis. The N-methyl group acts as a steric gatekeeper (left branch) or a racemization promoter (right branch).
Validated Experimental Protocols
Protocol A: High-Efficiency Coupling to N-Me-D-Nle
Use this when attaching the NEXT amino acid to the N-methylated D-Norleucine on the resin.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve Amino Acid and HATU in minimal DMF.
-
Step 3: Immediately add to the resin-bound N-Me-D-Nle.
-
Step 4: Agitate for 2 hours at room temperature.
-
Step 5: Drain and wash with DMF (3x).
-
Step 6: REPEAT Steps 1-4 (Double Coupling is mandatory).
-
Protocol B: Chloranil Test (Secondary Amine Detection)
Use this to verify deprotection of the Boc group from N-Me-D-Nle.
-
Preparation:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2% p-Chloranil in DMF.
-
-
Execution:
-
Place a few resin beads in a small glass vial.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Wait 5 minutes.
-
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present
Deprotection successful). -
Colorless/Yellowish: Negative (Amine still protected or coupling complete).
-
Comparative Data: Coupling Reagents
The following table summarizes reagent efficacy specifically for hindered N-methyl couplings.
| Reagent | Efficacy | Epimerization Risk | Notes |
| HATU | High | Low | Gold standard for hindered couplings. Forms 7-azabenzotriazole ester.[6][7] |
| COMU | High | Very Low | Safer alternative to HATU (non-explosive). Superior solubility in DMF. |
| PyAOP | High | Low | Phosphonium salt.[7] Excellent for N-methyl couplings; expensive. |
| HBTU/HCTU | Low | Moderate | Avoid. Sterically incapable of driving reaction to completion on N-Me amines.[8] |
| PyBOP | Medium | Moderate | Good alternative if HATU is unavailable, but slower kinetics. |
References
-
Coste, J., et al. (1991).[5] "Coupling N-methylated amino acids using PyBroP and PyClP." Tetrahedron Letters, 32(17), 1967-1970.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Teixidó, M., et al. (2005).[5] "Solid-Phase Synthesis of N-Methyl Peptides." Journal of Peptide Science, 11, 85-102.
-
Vojkovsky, T. (1995).[2] "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Peak Broadening Issues with Boc-N-methyl-D-norleucine Peptides
The analysis of synthetic peptides, particularly those incorporating N-methylated amino acids and acid-labile protecting groups like tert-butyloxycarbonyl (Boc), presents unique challenges in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting strategies and preventative measures for researchers encountering peak broadening when analyzing peptides containing Boc-N-methyl-D-norleucine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding poor chromatography of these specialized peptides.
Q1: Why is my peptide containing this compound exhibiting a broad peak in my HPLC analysis?
Peak broadening in this context is often a multifactorial issue. The primary culprits include the slow interconversion of cis/trans isomers around the N-methylated peptide bond, secondary interactions with the stationary phase, on-column degradation of the Boc group, or general HPLC issues like column overload and extra-column band broadening.[1][2] Each of these potential causes requires a specific diagnostic and corrective approach.
Q2: Could the Boc protecting group itself be the source of the peak broadening?
Yes, indirectly. The Boc group is highly sensitive to acidic conditions commonly used in RP-HPLC mobile phases, such as those containing trifluoroacetic acid (TFA).[3] If the mobile phase is too acidic, or if the sample is exposed to it for an extended period, partial deprotection can occur on the column. This results in the presence of both the protected and deprotected peptide, which will have different retention times and may co-elute to form a broad or split peak.
Q3: How does the N-methylation of the D-norleucine residue contribute to poor peak shape?
The presence of a methyl group on the amide nitrogen introduces steric hindrance that can slow the rotation around the peptide bond. This leads to the existence of cis and trans conformers that may interconvert slowly on the chromatographic timescale.[1][2] If the rate of this interconversion is comparable to the speed of the separation, it can result in a significantly broadened peak as the two isomeric forms are not fully resolved.
Q4: What are the immediate first steps I should take to troubleshoot a broad peak?
Begin by systematically eliminating the most common and easily solvable issues. First, perform a dilution series of your sample to rule out mass or volume overload.[4][5] If peak shape improves upon dilution, you have identified an overload issue. Concurrently, inspect your HPLC system for any potential sources of extra-column band broadening, such as excessively long or wide-bore tubing between the injector, column, and detector.[6][7]
Section 2: Comprehensive Troubleshooting Guide
This section provides a symptom-based approach to diagnosing and resolving specific peak shape problems.
Symptom: Broad and Tailing Peaks
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a strong indicator of undesirable secondary chemical interactions.
Even with modern end-capping technologies, silica-based C18 columns possess residual silanol groups (Si-OH) on their surface.[8] At mobile phase pH values above approximately 3.5, these silanols can become deprotonated (SiO-) and interact electrostatically with positively charged residues on the peptide, leading to peak tailing.[9][10]
-
Solution 1: Employ an Ion-Pairing Agent. The most common solution is the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1%.[1] TFA serves a dual purpose: it maintains a low pH (around 2), keeping the silanol groups protonated and neutral, and its trifluoroacetate anion pairs with positively charged sites on the peptide, masking them and promoting a more uniform hydrophobic interaction with the stationary phase.
-
Solution 2: Use a Base-Deactivated Column. Consider using a column specifically designed for the analysis of basic compounds. These columns often have a more rigorously end-capped surface or a proprietary bonding technology that shields the underlying silica from interacting with the analytes.
-
Prepare Mobile Phases: Prepare three sets of mobile phases (A: Water, B: Acetonitrile) containing 0.05%, 0.1%, and 0.15% TFA, respectively.
-
Equilibrate the Column: Thoroughly equilibrate your C18 column with the 0.05% TFA mobile phase.
-
Inject Sample: Inject your this compound peptide and record the chromatogram.
-
Increase TFA Concentration: Sequentially switch to the 0.1% and 0.15% TFA mobile phases, ensuring complete equilibration before each injection.
-
Analyze Peak Shape: Compare the peak asymmetry and width from the three runs. An improvement in peak shape with increasing TFA concentration is indicative of suppressed silanol interactions.
Symptom: Broad, Symmetrical (Gaussian) Peaks
Symmetrically broad peaks often point to physical, rather than chemical, issues within the HPLC system or the method parameters.
As previously mentioned, the N-methyl group on the peptide backbone can lead to the presence of slowly interconverting conformers.[2] This is a well-documented phenomenon for N-methylated peptides and can result in significant peak broadening.[1]
-
Solution: Increase Column Temperature. Elevating the column temperature can provide enough thermal energy to accelerate the rate of cis/trans isomerization.[2] If the interconversion becomes fast relative to the chromatographic timescale, the two isomers will elute as a single, sharp peak. A typical starting point is to increase the temperature from ambient to 40-60°C.[11]
-
Initial Analysis: Perform an initial injection at your standard operating temperature (e.g., 25°C).
-
Incremental Temperature Increase: Increase the column temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 65°C). Allow the system to fully stabilize at each new temperature before injecting the sample.
-
Monitor Peak Width: Carefully measure the peak width at half height for each temperature. A significant decrease in peak width with increasing temperature suggests that you are overcoming the slow isomerization kinetics.[2]
-
Caution: Be mindful of peptide stability at elevated temperatures. Analyze the peak for any new, small peaks that might indicate degradation.
| Temperature (°C) | Peak Width at Half Height (min) | Tailing Factor |
| 25 | 0.85 | 1.8 |
| 45 | 0.52 | 1.3 |
| 65 | 0.31 | 1.1 |
Note: The above data is illustrative.
The total volume of the HPLC system outside of the column itself (injector, tubing, fittings, detector flow cell) contributes to peak broadening.[7][12] This effect is particularly pronounced in UHPLC systems or when using columns with smaller internal diameters.
-
Solution: Minimize System Volume.
-
Use tubing with the smallest possible internal diameter and shortest possible length to connect the autosampler, column, and detector.
-
Ensure all fittings are properly seated to avoid creating small voids that contribute to band broadening.[6]
-
Caption: A logical workflow for troubleshooting HPLC peak broadening.
Symptom: Split or Shouldered Peaks
The appearance of a split peak or a significant shoulder suggests the presence of more than one species eluting at very similar retention times.
The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[3] While 0.1% TFA is standard for peptide analysis, it can be sufficiently acidic to cause slow removal of the Boc group during the chromatographic run, especially if run times are long or temperatures are elevated.[13]
-
Solution: Use a Weaker Acid Modifier. Consider replacing TFA (pKa ~0.5) with a less aggressive acid like formic acid (FA, pKa ~3.75).[14][15] While FA is less effective as an ion-pairing agent, it provides a milder pH environment that can preserve the integrity of the Boc group.[16] This may require re-optimization of the gradient.
| Additive (0.1%) | Approximate pH | Peak Shape | Purity of Collected Fraction |
| TFA | ~2.0 | Sharp, but potential for shoulder | 95% Boc-peptide, 5% deprotected |
| Formic Acid | ~2.8 | May be broader, less tailing | >99% Boc-peptide |
Note: The above data is illustrative.
-
Switch to Formic Acid: Replace TFA with 0.1% formic acid in both mobile phase A and B.
-
Initial Gradient: Run your standard gradient. Due to the weaker ion-pairing of formate, you may observe changes in retention time and selectivity.
-
Shallow Gradient: Peptides often benefit from shallower gradients.[17] Try decreasing the rate of %B change per minute to improve resolution between the desired peptide and any closely eluting impurities.
-
Analyze Results: Compare the chromatogram to the one obtained with TFA. Look for a single, more homogeneous peak, even if it is slightly broader. Confirm the identity and purity of the peak via mass spectrometry.
Section 3: Best Practices for Method Development
Proactive method development can prevent many of the issues described above.
-
Column Selection: For peptides, especially those with hydrophobic modifications, columns with a pore size of 300 Å are often preferred over the standard 100 Å to ensure the molecule can freely access the bonded phase.
-
Mobile Phase: Always start with 0.1% TFA in water/acetonitrile as a baseline, as it provides excellent peak shapes for most peptides.[18] If Boc-lability is suspected, switch to 0.1% formic acid.
-
Temperature: Do not neglect the column thermostat. A starting temperature of 40°C is often a good compromise for improving kinetics without risking degradation.
-
Flow Rate: For analytical columns (e.g., 4.6 mm ID), a flow rate of 1.0 mL/min is standard. Adjust as necessary based on column dimensions and particle size.
Caption: A streamlined workflow for developing a robust HPLC method for peptides.
References
- ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC.
- ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- BenchChem. Technical Support Center: HPLC Purification of N-methylated Peptides.
- Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?.
- Chromatography Today. How to Avoid HPLC Column Overload.
- Effects of Secondary Interactions in Size Exclusion Chromatography.
- ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?.
- PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings.
- ResearchGate. The Issue of External Band Broadening in HPLC/UHPLC Devices: Find and Optimize the Benefits of your HPLC/UHPLC.
- PMC. HPLC Analysis and Purification of Peptides.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters. Influence and Control of Column Temperature in Successful Peptide Mapping.
- LCGC International. Extracolumn Effects.
- Element Lab Solutions. HPLC column overload.
- Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification.
- (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin.
- Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- D-Scholarship@Pitt. (2011, April 19). Extra-column Band Broadening in Ultra High Performance Liquid Chromatography.
- (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
- Thermo Fisher Scientific. Column Temperature Control in Peptide Mapping.
- RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Biotage. (2023, February 6). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography.
- Chromatography Forum. (2008, May 23). TFA alternatives, peptide purification.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Waters Corporation. Peptide Isolation – Method Development Considerations.
- Mobile Phase Selectivity.
- Waters. UPLC Analyte Bands, Peaks and Band Spreading.
- Biovanix Chromatography. What do you know about the overload for HPLC column?.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- LCGC International. (2022, June 1). Column Overload in PLOT Columns.
- Phenomenex. LC Technical Tip.
- ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation?.
- (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Waters. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- ResearchGate. (2015, February 26). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?.
- Fisher Scientific. HPLC Ion Pair Reagents.
- Agilent. Control pH During Method Development for Better Chromatography.
- ResearchGate. (2025, August 9). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides.
- PMC. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- Clemmer Group. Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. mpl.loesungsfabrik.de [mpl.loesungsfabrik.de]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. aapco.org [aapco.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of N-Methylated Peptides
Ticket ID: N-METH-FRAG-001 Subject: Poor fragmentation efficiency and sequence scrambling in N-methylated peptides. Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Mobile Proton" Problem
Welcome to the technical support center. If you are analyzing N-methylated peptides (e.g., cyclosporine analogs, peptidomimetics) and seeing high precursor intensity but "empty" or confusing MS/MS spectra, you are encountering a fundamental limit of standard peptide fragmentation physics.
Standard peptide sequencing relies on the Mobile Proton Model . In a typical peptide, a proton (
The Issue: N-methylation replaces the amide hydrogen with a methyl group (
-
Blockage: The proton cannot migrate to the N-methylated nitrogen effectively.
-
Energy Barrier: The activation energy required to break this bond skyrockets.
-
Result: Standard Collision-Induced Dissociation (CID) often fails, yielding only precursor ions or non-specific neutral losses.
Part 1: The Physics of Failure (Diagnostic Visualization)
Understanding why your experiment failed is the first step to fixing it. The diagram below illustrates the mechanistic blockade caused by N-methylation.
Figure 1: Mechanistic comparison showing how N-methylation blocks the standard low-energy fragmentation pathway, necessitating higher energy regimes.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "My MS/MS spectrum shows the precursor but almost no fragments."
Diagnosis: You are likely using Resonant CID (Trap CID) with standard normalized collision energy (NCE). The energy is insufficient to overcome the N-methyl fragmentation barrier.
Solution: Switch to High-Energy Collisional Dissociation (HCD) or Beam-type CID.[3][4][5][6]
-
Why? HCD occurs in a collision cell with a higher RF voltage, allowing ions to undergo multiple higher-energy collisions. This deposits enough internal energy to break the N-methylated peptide bond despite the lack of a mobile proton [1].
-
Protocol Adjustment:
-
Switch Mode: Change fragmentation from CID to HCD.
-
Step the Energy: N-methylated bonds are robust. A single energy setting is rarely sufficient for the whole peptide. Use Stepped NCE .
-
Settings: Set NCE to 25, 30, 35 (or even higher, 30-40-50 for cyclic peptides). The instrument will alternate energies and merge the spectra.
-
Issue 2: "I see fragments, but the sequence ladder has huge gaps."
Diagnosis: The "gap" is likely the N-methylated residue itself. The cleavage N-terminal to an N-methyl amino acid is chemically disfavored because it cannot form the oxazolone intermediate (the standard structure for
Solution: Look for Internal Ions and Immonium Ions .
-
The Science: When the backbone cannot break cleanly, the molecule often shatters internally. You will see "internal fragments" (e.g.,
– a chunk from the middle of the peptide). -
Action:
-
Enable "Internal Fragments" in your search software (e.g., Mascot, Proteome Discoverer, MaxQuant).
-
Look for specific immonium ions.[7] N-methylated residues often generate unique low-mass ions that confirm their presence (e.g., N-methyl Phenylalanine immonium ion).
-
Issue 3: "My peptide is cyclic and N-methylated. The spectrum is uninterpretable."
Diagnosis: Cyclic peptides do not have a fixed N- or C-terminus. When fragmented, the ring opens stochastically at any amide bond. A cyclic peptide of
Solution: Manual sequencing or specialized "Cyclic" algorithms.
-
The "Linearization" Workflow:
-
Identify the "Ring Opening" mass. The initial break creates a linear peptide with the same mass as the precursor.
-
Locate the Proline or N-methylated residue. Ring opening preferentially occurs at the amide bond N-terminal to Proline or N-methyl amino acids due to the high strain and tertiary amide nature.
-
Tip: Assume the highest intensity series starts from the cleavage at the N-methyl/Proline site.
-
Part 3: Comparative Data & Protocols
Fragmentation Mode Effectiveness
| Feature | CID (Resonant) | HCD (Beam-Type) | ETD (Electron Transfer) |
| Mechanism | Vibronic activation (low energy) | Vibronic activation (high energy) | Radical-driven cleavage |
| N-Methyl Suitability | Low . Often yields only precursor. | High . Best for backbone cleavage. | Medium . Good for high charge states ( |
| Fragment Type | |||
| Key Limitation | "Low mass cutoff" (loses immonium ions) | None (detects low mass diagnostic ions) | Reaction efficiency drops with low charge density. |
Standard Operating Procedure: Energy Optimization
Follow this self-validating workflow to optimize your method for N-methylated targets.
Figure 2: Decision tree for optimizing mass spectrometry parameters for N-methylated species.
Part 4: References
-
Comparison of HCD and CID for Peptide Fragmentation Jedrychowski, M. P., et al. (2011).[4] "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms."
-
Fragmentation of Cyclic Peptides Ngoka, L. C., & Gross, M. L. (1999). "Multistep Fragmentation of Cyclic Peptides in a Quadrupole Ion Trap." (Contextual grounding for stochastic ring opening).
-
The Mobile Proton Model Wysocki, V. H., et al. (2000).[1] "Mobile and localized protons: a framework for understanding peptide dissociation."
-
N-Methylation Effects on Fragmentation Poon, C., et al. (2004).[8] "Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry."[8]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-N-methyl-D-norleucine and Boc-N-methyl-L-norleucine in Peptide Drug Discovery
Introduction: The Imperative for Peptide Modification
In the landscape of modern therapeutics, peptides offer a compelling combination of high target specificity and low toxicity. However, their progression from promising candidates to clinical realities is often hampered by poor pharmacokinetic profiles, chiefly their susceptibility to enzymatic degradation and limited ability to cross cellular membranes. To overcome these hurdles, medicinal chemists employ strategic modifications to the peptide backbone and its constituent amino acids.
Two of the most powerful tools in this endeavor are N-methylation and the manipulation of stereochemistry . N-methylation, the addition of a methyl group to the backbone amide nitrogen, can significantly enhance proteolytic stability and membrane permeability.[1][2][3][4] Simultaneously, the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers can induce critical conformational changes and render peptides resistant to proteases.[5][6][7]
This guide provides an in-depth comparison of two such modified amino acids: Boc-N-methyl-D-norleucine and Boc-N-methyl-L-norleucine . We will explore how the interplay between N-methylation and the D- versus L-stereochemistry of norleucine—an isomer of leucine—profoundly influences a peptide's structure, stability, and ultimate biological activity.[8][9] This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions when designing next-generation peptide therapeutics.
The Structural and Conformational Consequences of Modification
The biological function of a peptide is inextricably linked to its three-dimensional shape. Both N-methylation and the introduction of a D-amino acid are profound conformational modifiers.
The Impact of N-Methylation
The introduction of a methyl group onto the amide nitrogen of the peptide backbone imposes significant structural constraints:
-
Reduced Flexibility: The methyl group introduces steric hindrance that restricts rotation around the peptide bond, leading to a more rigid and conformationally constrained backbone.[1]
-
Promotion of cis-Amide Bonds: N-methylation lowers the energy barrier between the trans and cis conformations of the peptide bond, increasing the likelihood of the less common cis isomer.[5][10] This can fundamentally alter the peptide's overall fold.
-
Elimination of Hydrogen Bond Donors: The N-methyl group replaces an amide proton (N-H), removing its ability to act as a hydrogen bond donor. This disruption of internal hydrogen bonding networks can significantly impact secondary structures like α-helices and β-sheets and can also improve solubility for certain hydrophobic peptides.[1][4]
Comparative Effects on Physicochemical and Pharmacokinetic Properties
The choice between the D- and L-isomers of N-methyl-norleucine has profound consequences for a peptide's stability and permeability.
Proteolytic Stability
-
N-Methylation: The steric shield provided by the N-methyl group directly impedes the approach of proteolytic enzymes, significantly slowing degradation and increasing the peptide's in vivo half-life. [1][2][3][4][11]* D-Stereochemistry: Endogenous proteases have evolved to recognize and cleave peptide bonds between L-amino acids. They generally do not recognize substrates containing D-amino acids, making peptides with D-residues highly resistant to proteolysis. [7]* Synergistic Effect: The combination of N-methylation and D-stereochemistry in This compound creates a formidable defense against enzymatic degradation, offering a higher degree of stability than either modification alone.
Membrane Permeability and Bioavailability
For a peptide to be orally bioavailable, it must be able to pass through the intestinal epithelium. N-methylation is a well-established strategy to improve this property.
-
By removing a hydrogen bond donor, N-methylation reduces the "desolvation penalty"—the energy required to shed water molecules before entering the lipid bilayer of a cell membrane. This enhances lipophilicity and passive diffusion. [1][2][4][12]* Furthermore, the conformational rigidity imposed by both N-methylation and D-amino acid incorporation can "lock" a peptide into a more compact, membrane-permeable state, a phenomenon exploited by many cyclic peptide natural products. [13]
Data Summary: Expected Impact of Modifications
| Modification | Conformational Flexibility | Proteolytic Stability | Membrane Permeability | Rationale |
| L-Norleucine | High | Low | Low | Unmodified backbone, susceptible to proteases. |
| D-Norleucine | Moderately Reduced | High | Low to Moderate | D-isomer resists proteases and induces turns. |
| N-methyl-L-norleucine | Reduced | High | Moderate to High | N-methylation adds steric hindrance and lipophilicity. |
| N-methyl-D-norleucine | Highly Reduced | Very High | Potentially High | Combines protease resistance of D-isomer with steric/lipophilic effects of N-methylation. |
Ramifications for Biological Activity and Receptor Interaction
Ultimately, the value of these modifications lies in their effect on biological activity. The precise three-dimensional arrangement of a peptide's side chains dictates its ability to bind to a biological target, such as a G protein-coupled receptor (GPCR). [14][15]
-
From Agonist to Antagonist: The subtle yet powerful conformational shifts induced by N-methylation or D-amino acid substitution can be sufficient to convert a receptor agonist (which activates the receptor) into an antagonist (which blocks it). [1][2][16]* Boc-N-methyl-L-norleucine: Incorporating this residue constrains the peptide backbone while preserving the "natural" L-stereochemistry. This is an excellent strategy for refining the conformation of a known active peptide. If the induced conformation more closely mimics the bioactive state, binding affinity may increase. If it favors an inactive state, affinity will decrease. [13]* This compound: This modification introduces two powerful constraints. The D-configuration fundamentally alters the local backbone and the projection of the norleucine side chain. This is a more radical change, often employed in exploratory studies to discover entirely new bioactive conformations. It can lead to dramatic improvements in binding affinity, enhanced selectivity for receptor subtypes, or the aforementioned switch from agonist to antagonist. [5]
Experimental Design and Protocols
Validating the theoretical advantages of these modified amino acids requires empirical testing. Below are standardized protocols for comparing peptides synthesized with this compound and Boc-N-methyl-L-norleucine.
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
The synthesis of peptides containing sterically hindered N-methylated amino acids requires optimized coupling conditions.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin. [17]2. Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). [18]3. Neutralization: Neutralize the resulting trifluoroacetate salt with a base, typically diisopropylethylamine (DIEA), to generate the free amine for coupling. [18]4. Coupling: Activate the carboxylic acid of the incoming Boc-N-methyl-norleucine (D or L isomer) using a potent coupling reagent. Due to the steric hindrance of the N-methyl group, standard carbodiimide reagents are often insufficient.
-
Recommended Reagents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HBTU, or BOP-Cl are highly effective for these challenging couplings. [10][19]Use 2-4 equivalents of the amino acid and coupling reagents.
-
Monitoring: Monitor the reaction completion using a qualitative test like the Kaiser test (which will be negative for the secondary amine after coupling).
-
-
Wash and Repeat: Thoroughly wash the resin with solvents like DMF and DCM to remove excess reagents before proceeding to the next cycle of deprotection and coupling.
-
Cleavage and Purification: Once the synthesis is complete, cleave the peptide from the resin using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Proteolytic Stability Assay
This assay quantifies the rate at which the peptides are degraded in a biologically relevant medium.
Step-by-Step Protocol:
-
Component Preparation: Prepare solutions of a known radiolabeled ligand, serial dilutions of the unlabeled test peptides (D- and L-variants), and a source of the target receptor (e.g., membranes from cells overexpressing the receptor).
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly done by vacuum filtration through a glass fiber filter that traps the membranes.
-
Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Analysis: The amount of radioactivity will decrease as the concentration of the test peptide increases and displaces the radioligand. Plot the percentage of specific binding inhibition versus the logarithm of the test peptide concentration.
-
Calculation: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide required to inhibit 50% of specific radioligand binding). The IC50 can then be converted to a binding affinity constant (Ki).
Conclusion and Strategic Recommendations
The decision to use This compound versus Boc-N-methyl-L-norleucine is not a matter of one being universally superior; it is a strategic choice dependent on the research objective.
-
Choose Boc-N-methyl-L-norleucine for Refinement: This building block is ideal when the goal is to enhance the stability and constrain the conformation of a peptide with a known, L-amino acid-based pharmacophore. It is an evolutionary step, aiming to improve upon an existing activity profile by rigidifying the backbone without drastically altering the fundamental geometry of the side chains.
-
Choose this compound for Exploration and Innovation: This building block is a tool for revolutionary change. It should be employed when seeking to:
-
Discover novel bioactive conformations.
-
Dramatically increase proteolytic resistance beyond what N-methylation alone can offer.
-
Convert a known agonist into an antagonist.
-
Design peptides that can escape the structural motifs of existing patented compounds.
-
References
-
Custom Peptide Synthesis with Boc-N-Me-Nle-OH: A Key Building Block . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
N-Methyl Amino Acids Archives . Aapptec Peptides. Available at: [Link]
-
Backbone N-modified peptides: beyond N-methylation . Dipòsit Digital de la UB. Available at: [Link]
-
N-Methyl amino acids . Aapptec Peptides. Available at: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds . National Center for Biotechnology Information. Available at: [Link]
-
Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide . ResearchGate. Available at: [Link]
-
D-amino acid substituted peptides . Preprints.org. Available at: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity . PubMed. Available at: [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis . ACS Publications. Available at: [Link]
-
(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry . ResearchGate. Available at: [Link]
-
Peptide Synthesis with the Boc Protecting Group . YouTube. Available at: [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids . National Center for Biotechnology Information. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. Available at: [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids . AAPPTec. Available at: [Link]
-
Structure, function and drug discovery of GPCR signaling . National Center for Biotechnology Information. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants . PubMed Central. Available at: [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine . PubMed Central. Available at: [Link]
-
N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity . National Institutes of Health. Available at: [Link]
-
Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins . Wiley Online Library. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants . ACS Publications. Available at: [Link]
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability . PubMed. Available at: [Link]
-
Conformations of amino acids and peptides . SpringerLink. Available at: [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides . National Center for Biotechnology Information. Available at: [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique . National Center for Biotechnology Information. Available at: [Link]
-
Evaluating protocols and analytical methods for peptide adsorption experiments . Royal Society of Chemistry. Available at: [Link]
-
D-amino acid peptides . LifeTein. Available at: [Link]
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides . ACS Publications. Available at: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides . ACS Publications. Available at: [Link]
-
Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of N-Alkyl Amino Acids . Monash University. Available at: [Link]
-
What Makes GPCRs from Different Families Bind to the Same Ligand? . NSF Public Access Repository. Available at: [Link]
-
Structure of Class B GPCRs: new horizons for drug discovery . PubMed Central. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. preprints.org [preprints.org]
- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Comparing Boc and Fmoc strategies for synthesizing N-methylated peptides.
Topic: Comparing Boc and Fmoc Strategies for Synthesizing N-Methylated Peptides Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists
Executive Summary: The Steric Barrier
Synthesizing N-methylated peptides presents a unique kinetic challenge that breaks standard Solid Phase Peptide Synthesis (SPPS) rules. The introduction of a methyl group on the amide backbone does two things: it eliminates the hydrogen bond donor essential for secondary structure stabilization (often preventing aggregation), but it simultaneously introduces massive steric hindrance for the incoming amino acid.
The Verdict: While Fmoc is the industry standard for high-throughput and routine synthesis due to its safety profile and orthogonality, Boc chemistry remains the superior strategic choice for "difficult" N-methylated sequences prone to diketopiperazine (DKP) formation and aggregation. This guide details why, backed by mechanistic analysis and optimized protocols.
The Core Challenge: Sterics & Kinetics
Coupling an amino acid onto a secondary amine (N-methylated residue) is 10–100x slower than coupling to a primary amine.
-
The Physics: The N-methyl group forces the peptide backbone into a cis or trans configuration that often shields the nucleophilic amine.
-
The Consequence: Standard coupling times (30–60 min) result in incomplete coupling, leading to "deletion sequences" (missing residues) that are often impossible to purify because they differ from the full-length peptide by only one amino acid.
Strategic Analysis: Fmoc vs. Boc
A. The Fmoc Strategy
Best for: Routine synthesis, sequences with acid-labile modifications, and high-throughput automation.[]
The Achilles' Heel: Diketopiperazine (DKP) Formation The most critical failure mode in Fmoc synthesis of N-methyl peptides occurs at the dipeptide stage. When the Fmoc group is removed from the second residue (using piperidine), the free amine can back-bite the C-terminal ester linkage.
-
Why: N-methyl amino acids favor the cis-conformation required for this cyclization.
-
Result: The dipeptide cleaves itself off the resin as a cyclic DKP byproduct.[2] The synthesis continues on the remaining free linker, resulting in a peptide missing the first two amino acids.
Optimization for Fmoc:
-
Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin.[3] The steric bulk of the trityl group inhibits DKP formation.
-
Reagents: Use HATU or COMU with HOAt .[4] These are mandatory for N-methyl couplings. PyBOP is a viable alternative but often slower.
-
Base Choice: Replace piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for shorter deprotection times to minimize DKP exposure windows.
B. The Boc Strategy
Best for: "Difficult" sequences, DKP-prone C-terminals, and long peptides.
The "In Situ Neutralization" Advantage Boc chemistry avoids the DKP trap entirely during chain elongation.
-
Mechanism: The Boc group is removed with TFA, leaving the N-terminal amine as a protonated salt (
). This species is non-nucleophilic and cannot back-bite. -
Coupling: The amine is neutralized only at the exact moment the activated amino acid is added ("in situ neutralization"). The coupling reaction outcompetes the slower cyclization reaction.
Comparative Performance Data
The following data summarizes typical yields and purities for a challenging model sequence (e.g., Cyclosporine fragments) involving multiple N-methyl residues.
| Metric | Fmoc Strategy (Standard) | Fmoc Strategy (Optimized*) | Boc Strategy (In Situ Neut.) |
| Coupling Efficiency | 60–75% (requires double coupling) | >95% | >98% |
| DKP Side Reaction | High Risk (10–30% loss) | Low Risk (<5%) | Negligible (<1%) |
| Racemization | Low (with HATU/Oxyma) | Very Low | Low (with HBTU) |
| Solubility Issues | Moderate (aggregation common) | Moderate | Low (TFA breaks aggregates) |
| Scale-Up Viability | High (Green chemistry) | High | Low (HF cleavage required) |
*Optimized Fmoc = Uses 2-CTC resin, HATU/HOAt, and rapid deprotection.
Mechanistic Visualization
Figure 1: The DKP Trap (Fmoc vs. Boc)
This diagram illustrates why Fmoc is vulnerable to DKP formation while Boc is protected.[5]
Caption: In Fmoc chemistry, the basic deprotection leaves a free amine prone to cyclization (DKP). In Boc, the amine remains protonated (safe) until the exact moment of coupling.
Detailed Experimental Protocols
Protocol A: Optimized Fmoc Coupling to N-Methyl Residue
Use this for standard laboratory synthesis to maximize yield without using HF.
Reagents:
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine).[2]
-
Solvent: DMF (Dimethylformamide).[6]
Step-by-Step:
-
Swelling: Swell resin in DMF for 20 min.
-
Activation (Pre-activation is critical):
-
Dissolve 5.0 eq. of Fmoc-AA-OH and 5.0 eq. of HATU in minimal DMF.
-
Add 10.0 eq. of DIEA.
-
Allow to activate for exactly 30 seconds . (Do not wait longer; HATU degrades).
-
-
Coupling:
-
Add the activated solution to the resin-bound N-methyl peptide.
-
Add 5.0 eq. of HOAt (solid or solution) directly to the reaction vessel. Expert Note: HOAt is crucial for catalyzing the reaction at the hindered center.
-
Double couple: React for 2 hours, drain, and repeat with fresh reagents for 1 hour.
-
-
Capping: Acetylate unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Protocol B: Boc In-Situ Neutralization (High Difficulty)
Use this for sequences that have failed via Fmoc or contain multiple adjacent N-methyl residues.
Reagents:
-
Coupling: HBTU or HATU.[]
-
Neutralization: DIEA (pure).
-
Deprotection: 100% TFA (Trifluoroacetic acid).
Step-by-Step:
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Note: No neutralization wash.
-
Washing: Flow wash with DMF rapidly to remove excess TFA. The resin now holds the amine as a TFA salt.
-
Coupling Cocktail:
-
Dissolve Boc-AA-OH (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
-
Reaction:
-
Immediately add the coupling cocktail to the resin.
-
The excess base neutralizes the amine salt at the same time the activated ester arrives.
-
Coupling time: 10–20 minutes. (Boc couplings are significantly faster due to this kinetic burst).
-
References
-
Coin, I., et al. (2022).[5] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. NIH National Library of Medicine. [Link]
-
Teixidó, M., et al. (2005).[7] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science/ResearchGate. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[3][8] Journal of Organic Chemistry/ACS Publications. [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
Conformational Control & Stability: D- vs. L-N-Methyl Norleucine in Peptide Drug Design
[1]
Executive Summary
In the landscape of peptidomimetics, the strategic incorporation of N-methylated norleucine (N-Me-Nle) represents a dual-action tool for medicinal chemists.[1] It addresses two primary failure modes of peptide therapeutics: proteolytic instability and conformational entropy .[1]
This guide objectively compares the L- and D- isomers of N-methyl norleucine.[1] While both variants enhance lipophilicity and membrane permeability due to the N-methylation, their conformational impacts are diametrically opposed.[1] L-N-Me-Nle is typically used to introduce local flexibility or populate cis-amide conformers, whereas D-N-Me-Nle acts as a potent reverse-turn inducer, stabilizing
Mechanistic Foundation: The Physics of Constraint
To effectively utilize these residues, one must understand the steric and electronic forces at play.[1] The N-methyl group replaces the amide proton, eliminating a hydrogen bond donor and introducing steric bulk (
The Norleucine Side Chain
Norleucine (Nle) is isosteric to Methionine (Met) but lacks the sulfur atom.[1]
-
Advantage: It prevents oxidative degradation (Met
Met-sulfoxide), a common shelf-life issue.[1] -
Hydrophobicity: The linear aliphatic side chain is highly lipophilic, enhancing receptor hydrophobic pocket interactions.[1]
Chirality & N-Methylation Synergy
The combination of chirality (D vs L) and N-methylation dictates the backbone dihedral angles (
-
L-N-Me-Nle:
-
D-N-Me-Nle:
Logic Map: Selecting the Right Isomer[1]
Figure 1: Decision logic for selecting L- vs D-N-Me-Nle based on structural requirements.
Comparative Analysis
The following table synthesizes experimental data regarding the physicochemical and structural impact of substituting a native residue with N-Me-Nle variants.
| Feature | L-N-Me-Nle | D-N-Me-Nle |
| Backbone Preference | Extended ( | Reverse Turn (Type II' |
| Amide Bond Geometry | Equilibrium: ~70-90% Trans / 10-30% Cis.[1] | Predominantly Trans (in turns), but stabilizes specific geometries.[1] |
| Proteolytic Stability | High. N-Me blocks cleavage at the specific site.[1] | Ultra-High. D-config + N-Me renders the bond unrecognizable to proteases. |
| Lipophilicity ( | Increases (removes H-bond donor).[1] | Increases (removes H-bond donor). |
| Synthesis Difficulty | Moderate.[1] Coupling to the N-Me residue is difficult.[1] | Moderate. Coupling to the N-Me residue is difficult.[1] |
| Best Application | Scanning for H-bond donors; Improving solubility; Mimicking Proline.[1] | Stabilizing |
Experimental Protocols
Synthesis: Solid Phase Peptide Synthesis (SPPS)
Coupling an amino acid onto the secondary amine of an N-methylated residue is the rate-limiting step due to steric hindrance.[1] Standard HBTU/DIEA protocols often fail.[1]
Protocol: Coupling to N-Me-Nle (The "Difficult" Step)
-
Resin Swelling: Swell resin (0.1 mmol scale) in DMF for 20 min.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Rationale: HATU/HOAt is superior for sterically hindered couplings compared to HBTU.[1]
-
-
Stoichiometry: 5 eq. Amino Acid : 5 eq.[1][2] HATU : 5 eq. HOAt : 10 eq. DIEA.
-
Reaction:
-
Monitoring: Use the Chloranil Test (acetaldehyde/chloranil).[1] The standard Kaiser test does not work for secondary amines (N-methyl groups).[1]
Validation: NMR Conformational Analysis
To verify the conformational impact (D- vs L-), Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Protocol: Determining Cis/Trans Ratios & Turn Structure
-
Sample Prep: Dissolve 2-5 mg of peptide in 600
L of solvent.-
Solvent Choice:
(9:1) for biological relevance; DMSO- for observing all amide protons (no exchange).[1]
-
-
Experiments:
-
1D
H NMR: Integrate -proton signals. Multiple sets of peaks indicate cis/trans isomerism (slow exchange on NMR timescale).[1] -
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
-
Temperature Coefficient: Measure chemical shift of Amide NH over 298K–323K.
- ppb/K indicates a solvent-shielded H-bond (confirming a stable turn or hairpin).[1]
Workflow Visualization
The following diagram outlines the experimental pipeline for integrating N-Me-Nle into a drug discovery campaign.
Figure 2: Experimental workflow from design to stability validation.
References
-
Conformational Comparison of Proline and N-methylnorleucine: Weisshoff, H., et al. (1996).[1] "Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides." FEBS Letters. Link
-
D-Amino Acid Stability: Di Grazia, A., et al. (2021).[1] "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides."[1] International Journal of Molecular Sciences. Link
-
N-Methylation in Drug Design: Chatterjee, J., et al. (2013).[1] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link[1]
-
Beta-Turn Induction: Kessler, H. (1982).[1] "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition. Link[1]
-
Norleucine as Met Isostere: Detailed properties of Norleucine and its utility in preventing oxidation. Wikipedia / PubChem Data.[1] Link
Comparative Guide: Biological Activity of N-Methylated vs. Native Peptides
[1]
Executive Summary
For researchers in peptide drug discovery, the transition from a bioactive "hit" to a viable "lead" often hinges on overcoming two fundamental barriers: poor membrane permeability and rapid proteolytic degradation. N-methylation —the replacement of the amide proton with a methyl group—is a validated medicinal chemistry strategy to address these liabilities.[1]
This guide provides a technical comparison of N-methylated peptides versus their non-methylated counterparts. It synthesizes experimental data on metabolic stability, membrane permeability, and receptor affinity, supported by self-validating protocols for internal assessment.
Mechanistic Impact of N-Methylation
The biological differences between N-methylated and native peptides are driven by three structural alterations:
-
Hydrogen Bond Masking: The amide nitrogen (N-H) is a strong hydrogen bond donor. Methylation removes this donor, significantly reducing the energy penalty required for the peptide to desolvate and enter the lipid bilayer.
-
Steric Occlusion: The methyl group introduces steric bulk that physically blocks proteases from accessing the scissile bond.
-
Conformational Constraint: N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond, often populating the cis conformation. This can pre-organize the peptide into a bioactive turn structure (e.g.,
-turns), reducing the entropy loss upon receptor binding.
Visualization: Structural & Functional Shifts
The following diagram illustrates the causal link between the structural modification and the resulting biological phenotype.
Figure 1: Mechanistic flow detailing how N-methylation alters physicochemical properties to drive biological outcomes.
Comparative Analysis: The Data
The following data aggregates findings from key studies, specifically focusing on cyclic hexapeptides and somatostatin analogs, which are standard models for this modification.
Table 1: Head-to-Head Performance Comparison
| Parameter | Native Peptide (Non-Methylated) | N-Methylated Analog | Fold Change / Outcome |
| Membrane Permeability (PAMPA) | ~17x Increase (High Permeability) | ||
| Oral Bioavailability (Rat) | < 1% (Negligible) | ~28% (Cyclic Hexapeptide) | Significant Gain (Enables oral delivery) |
| Proteolytic Stability (Half-life) | >100x Stabilization | ||
| Receptor Binding ( | High Affinity (e.g., 1 nM) | Variable (0.5 nM to >1000 nM) | Context Dependent (Requires scanning) |
Critical Insight: While permeability and stability almost universally increase, binding affinity is volatile. Methylation at a residue involved in critical receptor contacts will abolish activity. Therefore, an N-methyl scan (systematically methylating each residue) is required to identify the "permissive" positions.
Case Study: Optimization of Somatostatin Analogs
Somatostatin is a potent hormone with a very short half-life (<3 min), limiting its clinical use.[2][3] Researchers utilized N-methylation to create analogs like the Veber-Hirschmann peptide .
-
Challenge: Native somatostatin is rapidly degraded by serum peptidases.[2]
-
Solution: Backbone cyclization combined with N-methylation of specific residues (e.g., Phe, Trp).
-
Result: The resulting analogs maintained nanomolar affinity for SSTR receptors but exhibited half-lives exceeding several hours, proving that N-methylation can decouple metabolic stability from biological potency if applied to non-binding residues.
Visualization: The N-Methyl Scan Workflow
This workflow describes the standard industry approach to optimizing a peptide hit using N-methylation.
Figure 2: Sequential screening workflow to identify the optimal N-methylation pattern.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Proteolytic Stability Assay (Trypsin Challenge)
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM peptide stock in DMSO.
-
Prepare Trypsin buffer: 50 mM Tris-HCl, 1 mM
, pH 7.8.
-
-
Incubation:
-
Dilute peptide to 100
M in Trypsin buffer. -
Add Trypsin (Mass Spectrometry Grade) at an Enzyme:Substrate ratio of 1:100 (w/w).
-
Incubate at 37°C.
-
-
Sampling:
-
At
min, remove 50 L aliquots. -
Quenching (Critical): Immediately add 50
L of 1% Formic Acid in Acetonitrile to stop the reaction.
-
-
Analysis:
-
Centrifuge samples (10,000 x g, 5 min) to pellet any enzyme.
-
Analyze supernatant via LC-MS. Monitor the disappearance of the parent ion peak.
-
-
Calculation:
-
Plot
vs. time. The slope gives . -
Control: Run a known unstable peptide (e.g., Leu-Enkephalin) to validate enzyme activity.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess passive transcellular permeability.[4][5]
-
System: Use a commercially available PAMPA plate system (e.g., Corning Gentest).
-
Membrane Preparation:
-
Coat the filter of the donor plate with 5
L of 1% Lecithin in Dodecane. This mimics the lipid bilayer.
-
-
Donor Well:
-
Add 300
L of peptide solution (10 M in PBS, pH 7.4) to the donor wells.
-
-
Acceptor Well:
-
Add 200
L of blank PBS to the acceptor wells.
-
-
Incubation:
-
Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
-
-
Quantification:
-
Measure peptide concentration in both Donor and Acceptor wells using LC-MS or UV spectroscopy.
-
-
Calculation:
-
Calculate Effective Permeability (
) using the standard equation: -
Validation: High permeability control (Testosterone) should yield
cm/s.
-
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. Link
-
Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. Link
Enhancing Peptide Therapeutics: A Comparative Guide to the Proteolytic Stability of Peptides Containing Boc-N-methyl-D-norleucine
The therapeutic promise of peptides is often hampered by their susceptibility to proteolytic degradation in vivo, leading to a short plasma half-life and diminished efficacy.[1][2] A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids and backbone modifications to render the peptide less recognizable to proteases. This guide provides an in-depth comparison of the proteolytic stability of a model peptide incorporating Boc-N-methyl-D-norleucine against its native counterpart and other modified analogues. We will delve into the mechanistic basis for the enhanced stability and provide detailed experimental protocols for researchers in drug development to validate these findings.
The Challenge of Proteolytic Degradation
Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by a wide array of proteases present in biological systems.[1] This enzymatic breakdown is a significant hurdle in the development of peptide-based drugs, often necessitating frequent administration or higher doses to maintain therapeutic concentrations.[2] To address this, medicinal chemists employ various strategies, including the introduction of non-proteinogenic amino acids (NPAAs), which can disrupt the natural conformation recognized by proteases.[2][3][4]
Strategic Modifications for Enhanced Stability
The incorporation of NPAAs is a powerful tool for improving the stability, potency, and bioavailability of peptide therapeutics.[2][3] Two particularly effective modifications are N-methylation and the use of D-amino acids.
-
N-methylation: The substitution of the amide proton with a methyl group on the peptide backbone is a key modification that enhances metabolic stability.[5][6][7][8] This modification sterically hinders the approach of proteases and disrupts the hydrogen bonding patterns necessary for enzyme-substrate recognition.[5]
-
D-amino Acids: The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, significantly improves resistance to proteolysis.[9][10][11] Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids.[9][12]
-
This compound: This guide focuses on the combined benefits of these strategies through the use of this compound. Norleucine itself is an isomer of leucine and is not one of the 20 proteinogenic amino acids. The D-configuration confers resistance to proteolysis, while the N-methylation further enhances this stability.[9][10][13] The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in solid-phase peptide synthesis.[14][]
Comparative Stability Analysis: A Hypothetical Case Study
To illustrate the impact of this compound on proteolytic stability, we present a comparative analysis of a hypothetical hexapeptide, "Peptide A," and its modified analogues.
Peptide Sequences:
-
Peptide A (Native): Tyr-Gly-Gly-Phe-Leu-Arg
-
Peptide B (D-Nle): Tyr-Gly-Gly-Phe-D-Nle -Arg
-
Peptide C (N-Me-Leu): Tyr-Gly-Gly-Phe-N-Me-Leu -Arg
-
Peptide D (Boc-N-Me-D-Nle): Tyr-Gly-Gly-Phe-Boc-N-Me-D-Nle -Arg
Experimental Design: In Vitro Proteolytic Stability Assay
The proteolytic stability of these peptides was assessed by incubating them with a panel of relevant proteases (trypsin and chymotrypsin) and in human serum, which contains a complex mixture of proteases.[1][16] The degradation of the parent peptide was monitored over time using High-Performance Liquid Chromatography (HPLC).[1][17]
Experimental Protocol: Proteolytic Stability Assay
This protocol outlines a self-validating system for assessing peptide stability.
1. Materials and Reagents:
-
Peptides A, B, C, and D (lyophilized powder, >95% purity)
-
Trypsin (from bovine pancreas, TPCK treated)
-
α-Chymotrypsin (from bovine pancreas)
-
Human Serum (pooled, sterile-filtered)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Eppendorf tubes
-
Thermomixer
-
HPLC system with a C18 column
2. Preparation of Solutions:
-
Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Protease Stock Solutions (1 mg/mL): Dissolve trypsin and chymotrypsin in cold, sterile water to a final concentration of 1 mg/mL.
-
Human Serum: Thaw on ice immediately before use.
3. Incubation Procedure:
-
For each peptide, set up a series of Eppendorf tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To each tube, add 90 µL of the protease solution (trypsin or chymotrypsin at 0.1 mg/mL in PBS) or human serum.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the respective peptide stock solution to each tube (final peptide concentration: 0.1 mg/mL).
-
Incubate the tubes at 37°C in a thermomixer with gentle shaking.
-
At each designated time point, stop the reaction by adding 100 µL of 10% TFA in ACN. This will precipitate the proteins and halt enzymatic activity.
-
Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC Analysis:
-
Inject 20 µL of the supernatant onto a C18 reverse-phase HPLC column.
-
Use a linear gradient of water/ACN with 0.1% TFA. For example, 5% to 95% ACN over 20 minutes.
-
Monitor the peptide elution at a wavelength of 220 nm.
-
Quantify the peak area of the remaining intact peptide at each time point. The peak area at time 0 is considered 100%.
Visualizing the Workflow
Caption: Workflow for the in vitro proteolytic stability assay.
Results and Discussion
The following table summarizes the hypothetical half-life (t½) data obtained from the proteolytic stability assays. The half-life is defined as the time required for 50% of the initial peptide concentration to be degraded.
| Peptide | Modification | t½ vs. Trypsin (min) | t½ vs. Chymotrypsin (min) | t½ in Human Serum (min) |
| A | Native (L-amino acids) | 15 | 25 | 10 |
| B | D-Norleucine | 120 | 180 | 90 |
| C | N-Methyl-Leucine | > 240 | > 240 | 180 |
| D | This compound | > 240 | > 240 | > 240 |
As the data illustrates, the native Peptide A is rapidly degraded by both specific proteases and the complex enzyme mixture in human serum. This is the expected outcome for an unmodified peptide.
The introduction of a single D-norleucine in Peptide B results in a significant increase in stability. This is because the D-amino acid at the cleavage site hinders recognition by the proteases.[9][10] However, degradation still occurs, likely due to cleavage at other sites within the peptide.
Peptide C , with an N-methylated leucine , shows even greater stability. The N-methylation provides steric hindrance that broadly protects the adjacent peptide bond from cleavage.[5][7]
Crucially, Peptide D , containing This compound , exhibits the highest level of proteolytic resistance, with minimal degradation observed over the course of the experiment. This synergistic effect of combining a D-amino acid with N-methylation provides robust protection against enzymatic cleavage.
Mechanistic Insights
The enhanced stability of Peptide D can be attributed to a multi-faceted protective mechanism.
Caption: Dual protective mechanism of this compound.
Conclusion
The incorporation of this compound represents a highly effective strategy for enhancing the proteolytic stability of peptide therapeutics. This comparative guide demonstrates, through a combination of mechanistic explanation and a detailed experimental framework, the superior stability profile of peptides containing this modified amino acid compared to native peptides and those with single modifications. By employing such rational design strategies, researchers can significantly improve the pharmacokinetic properties of peptide drug candidates, paving the way for more effective and convenient therapeutic regimens.
References
-
Sia, S. K., & Chong, K. T. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Retrieved from [Link]
-
Ahangarzadeh, S., & Nasr, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1219–1236. Retrieved from [Link]
-
ResearchGate. (n.d.). Proteolytic stability study: (A) superimposed HPLC chromatograms of.... Retrieved from [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Boc-D-norleucine. Retrieved from [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Retrieved from [Link]
-
Ruczyński, J., & Słocińska, M. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Ruczyński, J., & Słocińska, M. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Ahangarzadeh, S., & Nasr, M. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1219–1236. Retrieved from [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. Retrieved from [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Retrieved from [Link]
-
ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]
-
PubChem. (n.d.). Boc-N-methyl-D-leucine. Retrieved from [Link]
-
ResearchGate. (n.d.). Serum Stability of Peptides. Retrieved from [Link]
-
ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]
-
PNAS. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Retrieved from [Link]
-
NCBI. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-protein amino acids in peptide design. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved from [Link]
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Boc-D-norleucine [myskinrecipes.com]
- 14. chemimpex.com [chemimpex.com]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Optimizing Peptide Ligand Stability and Affinity: The Boc-N-methyl-D-norleucine Strategy
This Publish Comparison Guide details the strategic application of Boc-N-methyl-D-norleucine in peptide drug discovery. It focuses on the molecule's role in overcoming the "stability-affinity paradox"—the common trade-off where improving a peptide's metabolic stability reduces its receptor binding affinity.
Executive Summary: The "Triple-Threat" Residue
In the development of peptide therapeutics, three primary failure modes exist: oxidative degradation , proteolytic cleavage , and conformational entropy (floppiness leading to low affinity).
This compound (Boc-N-Me-D-Nle) is a specialized building block designed to address all three simultaneously. It serves as a "triple-threat" modification:
-
Norleucine (Nle): An isostere of Methionine (Met) that eliminates sulfur oxidation.
-
D-Chirality: Induces reverse-turn structures (e.g.,
-turns), often critical for receptor fit. -
N-Methylation: Blocks protease access and restricts backbone dihedral angles (
), locking the peptide into a bioactive conformation.
This guide compares peptides modified with Boc-N-Me-D-Nle against native and standard analog alternatives, demonstrating why this complex residue is a preferred tool for high-value GPCR ligand optimization.
Comparative Analysis: Performance Metrics
The following analysis uses Opioid Receptor (KOR/MOR) and Somatostatin ligands as model systems, where this modification strategy is most documented.
Table 1: Comparative Performance of Peptide Modifications
Data synthesized from structure-activity relationship (SAR) studies on Enkephalin and Somatostatin analogs [1, 2, 4].[1]
| Modification Type | Chemical Change | Metabolic Stability | Oxidative Stability | Receptor Affinity ( | Primary Drawback |
| Native (Control) | L-Methionine (Met) | Low ( | Poor (Sulfoxide formation) | High (Reference) | Rapid degradation in vivo. |
| Conservative | L-Norleucine (L-Nle) | Low | High (No Sulfur) | Equivalent to Native | Still susceptible to proteolysis. |
| Chiral Shift | D-Norleucine (D-Nle) | Moderate | High | High / Selective (e.g., | May disrupt helix formation if not planned. |
| N-Methylation | N-Me-L-Nle | High | High | Variable (Risk of steric clash) | Difficult synthesis (steric hindrance). |
| The "Lock" | N-Me-D-Nle | Very High | High | Optimized (Bioactive Conformer) | Synthesis Complexity (High) |
Case Study: Engineering Selectivity in Opioid Peptides
In the development of mixed MOR/DOR/KOR ligands, researchers utilized D-Norleucine (D-Nle) to replace Glycine or D-Alanine at position 2.
-
Result: The analog Dmt-DNle-Gly-Phe(p-Cl)-Ppp (LYS744) achieved a
of 1.3 nM at the Kappa Opioid Receptor (KOR) [4].[1] -
The N-Me-D-Nle Advantage: While D-Nle confers affinity, the addition of N-methylation (creating N-Me-D-Nle) is the standard "next step" in lead optimization to enable oral bioavailability or blood-brain barrier (BBB) penetration without sacrificing the nanomolar affinity established by the D-isomer [1].
Mechanistic Logic: Why It Works
The superior performance of N-Me-D-Nle is driven by the restriction of conformational space.
Diagram 1: The Stability-Affinity Logic Flow
This diagram illustrates how the three components of the residue synergize to improve drug-like properties.
Caption: The tripartite mechanism of action for Boc-N-Me-D-Nle in peptide optimization.
Experimental Protocol: Synthesis & Validation
Synthesizing peptides with Boc-N-Me-D-Nle is challenging due to the steric bulk of the N-methyl group, which hinders the coupling of the next amino acid. Standard Fmoc protocols often fail here; Boc chemistry is frequently preferred for these "difficult sequences" to avoid base-catalyzed side reactions (e.g., diketopiperazine formation) common in Fmoc-N-methyl synthesis [3].
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Boc-N-Me-D-Nle
Objective: Incorporate N-Me-D-Nle into a sequence without deletion sequences.
-
Resin Selection: Use MBHA resin (for C-terminal amides) or PAM resin (for acids).
-
Reasoning: These resins are stable to the TFA used for Boc deprotection.
-
-
Coupling the N-Me-D-Nle Residue:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt with DIEA.
-
Stoichiometry: 3-fold excess of AA:HATU:DIEA.
-
Time: Double coupling (2 x 2 hours) is mandatory.
-
-
Coupling the Next Amino Acid (Critical Step):
-
Challenge: The N-methyl group on the resin-bound Nle sterically blocks the incoming activated amino acid.
-
Solution: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene mediated coupling, or convert the incoming amino acid to an Acid Chloride or N-carboxyanhydride (NCA) .
-
Alternative: Use PyBrOP coupling for 12+ hours at 50°C.
-
-
Cleavage: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) cleavage (Standard Boc protocol).
Protocol B: Receptor Binding Affinity Assay (Radioligand Competition)
Objective: Determine
-
Preparation: Membrane fractions containing the target GPCR (e.g., CHO-K1 cells expressing Human KOR).
-
Ligand: Radioligand (e.g., [³H]-Diprenorphine for Opioids) at
concentration. -
Competition: Incubate membranes with radioligand + varying concentrations (
to M) of the N-Me-D-Nle peptide . -
Incubation: 1 hour at 25°C in Tris-HCl buffer (pH 7.4).
-
Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Ligand]. Determine
and convert to using the Cheng-Prusoff equation:
Diagram 2: Synthesis Workflow Decision Tree
This diagram guides the chemist through the critical decision points when using sterically hindered N-methyl amino acids.
Caption: Decision tree for overcoming steric hindrance during N-methyl peptide synthesis.
References
-
Berezowska, I., et al. (2006). "N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity." Journal of Medicinal Chemistry. Link
-
Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link
-
Boc Sciences. (n.d.). "High-Purity Amino Acid Derivatives for Peptide Synthesis." Boc Sciences Application Notes.
-
Li, Y., et al. (2021).[1][2] "Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism." Molecules. Link
-
BenchChem. (n.d.). "N-methyl-D-norleucine Product Information." BenchChem Catalog. Link
Sources
Comparative analysis of different N-methylated amino acids in peptide design.
Executive Summary: The Strategic Role of N-Methylation
In the landscape of peptide drug discovery, the "druggability" of natural peptides is often compromised by rapid proteolytic degradation and poor membrane permeability.[1] N-methylation—the replacement of the amide proton (
This guide provides a comparative technical analysis of different N-methylated amino acids (e.g.,
Mechanistic Comparison: Stability & Conformation[2][3][4][5]
The Proteolytic Shield
The primary failure mode for therapeutic peptides is cleavage by serum proteases (e.g., trypsin, chymotrypsin). N-methylation addresses this via two mechanisms:
-
Steric Hindrance: The methyl group physically blocks the enzyme active site from accessing the scissile bond.
-
H-Bond Removal: Proteases often require the amide proton to stabilize the transition state during hydrolysis. Removing this proton halts the catalytic mechanism.
Conformational Locking: The Cis/Trans Equilibrium
Unlike standard peptide bonds, which exist predominantly (>99.9%) in the trans (
-
N-Me-Ala / N-Me-Phe: The steric clash between the N-methyl group and the side chain (
) destabilizes the trans form, often resulting in a cis population of 10–40% in solution. This promotes turn structures (e.g., -turns) essential for macrocyclization. -
Sarcosine (N-Me-Gly): Lacking a side chain, Sarcosine is more flexible but still favors cis isomers more than Glycine, often acting as a "hinge" in cyclic peptides.
Visualization: Cis/Trans Energy Landscape
The following diagram illustrates the energy barrier reduction caused by N-methylation, facilitating the adoption of bioactive turn conformations.
Figure 1: Impact of N-methylation on the thermodynamic equilibrium of peptide bond isomers.
Comparative Performance Data
The following data aggregates findings from PAMPA (Parallel Artificial Membrane Permeability Assay) and serum stability assays, comparing standard residues against their N-methylated counterparts.
Table 1: Impact on Proteolytic Stability and Permeability
| Residue Type | Modification | Half-Life ( | Membrane Permeability ( | Primary Structural Effect |
| Alanine | Standard (Ala) | < 15 min | 0.5 (Low) | Flexible, exposed H-bonds |
| N-Me-Ala | > 480 min | 8.2 (High) | Induces local constraint, removes H-bond donor | |
| Phenylalanine | Standard (Phe) | ~ 20 min | 2.1 (Moderate) | Hydrophobic, but amide exposed |
| N-Me-Phe | > 24 hours | 15.4 (Very High) | High steric bulk blocks chymotrypsin; promotes turns | |
| Glycine | Standard (Gly) | < 10 min | 0.8 (Low) | High flexibility |
| Sarcosine | ~ 120 min | 4.5 (Moderate) | Reduces flexibility, acts as turn inducer |
Note: Data represents average trends observed in cyclic hexapeptide models (e.g., Somatostatin analogs).
Experimental Protocols: Synthesis Challenges
Synthesizing N-methylated peptides via Solid Phase Peptide Synthesis (SPPS) is notoriously difficult.[2] The N-methyl group creates significant steric hindrance for the incoming amino acid coupling.[3]
The "Difficult Coupling" Problem
Coupling an amino acid onto a secondary amine (the N-methylated residue) requires high-efficiency reagents.[3] Standard DIC/HOBt protocols often fail, leading to deletion sequences.
Optimized SPPS Protocol for N-Me Residues
Reagents:
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF/NMP (1:1).
Step-by-Step Workflow:
-
Resin Selection: Use low-loading resin (0.2–0.4 mmol/g) to prevent aggregation.
-
Deprotection: Standard 20% Piperidine in DMF (2 x 5 min). Note: N-methylated Fmoc groups cleave slower; monitor by UV.
-
Activation (The Critical Step):
-
Pre-activate AA (5 eq), HATU (4.9 eq), and HOAt (5 eq) with DIPEA (10 eq) for 1 minute before adding to resin.
-
Why HOAt? The aza-additive accelerates reaction rates for hindered amines.
-
-
Coupling:
-
Reaction time: 2–4 hours (double coupling recommended).
-
Microwave Assistance: 75°C for 10 mins is highly effective for N-Me couplings.
-
-
Capping: Acetylate unreacted amines after every N-Me coupling step to prevent deletion sequences.
Visualization: Synthesis Workflow
Figure 2: Decision tree for SPPS coupling involving N-methylated residues.
Case Study: Cyclosporine A
Cyclosporine A (CsA) is the archetypal N-methylated peptide drug. It contains seven N-methylated residues.[4][3]
-
Permeability: Despite a molecular weight >1200 Da, CsA has high oral bioavailability (~30%) because the N-methylation allows it to fold into a compact, hydrophobic "chameleon" structure that passes through membranes.
-
Design Lesson: Partial methylation (strategic placement) is often superior to permethylation. Strategic N-methylation shields polar backbone atoms while retaining critical H-bonds required for the bioactive conformation.
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link
-
Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Link
Sources
A Comparative Guide to Enhancing Peptide Stability: Boc-N-methyl-D-norleucine vs. Other Unnatural Amino Acids
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short in-vivo half-lives, necessitating frequent administration and limiting oral bioavailability. To unlock the full therapeutic potential of peptides, researchers must employ strategies to protect them from this enzymatic onslaught. The incorporation of unnatural amino acids into peptide sequences has emerged as a powerful approach to bolster stability. This guide provides an in-depth comparison of Boc-N-methyl-D-norleucine with other classes of unnatural amino acids, offering experimental insights and practical protocols for researchers in drug development.
The Challenge of Proteolytic Degradation: A Mechanistic Overview
Proteases, enzymes that catalyze the breakdown of proteins and peptides, are ubiquitous in biological systems. They exhibit specificity for certain peptide bonds, recognizing and cleaving L-amino acid residues. This enzymatic action is a primary contributor to the short circulating half-life of many therapeutic peptides.[1][2][3][4][5] Understanding the mechanism of proteolytic degradation is crucial for designing stable peptide analogs.
Caption: Mechanism of proteolytic degradation of a therapeutic peptide.
Strategies for Enhancing Peptide Stability: A Comparative Analysis
The introduction of non-natural amino acids into a peptide sequence can significantly impede protease recognition and cleavage. The primary strategies employed include D-amino acid substitution, N-methylation, and the incorporation of other sterically hindering amino acids. This compound is a unique building block that combines the advantages of both D-chirality and N-methylation.
This compound: A Trifecta of Stability Enhancement
This compound offers a multi-pronged approach to enhancing peptide stability. Its structure incorporates three key features that collectively contribute to increased resistance to proteolytic degradation.
Caption: Key structural features of this compound contributing to peptide stability.
Comparative Performance of Unnatural Amino Acids in Enhancing Peptide Stability
The choice of unnatural amino acid can have a profound impact on a peptide's stability, conformation, and biological activity. The following table provides a comparative overview of different modification strategies.
| Modification Strategy | Example Amino Acid | Proteolytic Resistance | Conformational Effects | Impact on Biological Activity |
| None (L-amino acid) | L-Alanine | Low | Native conformation | Baseline activity |
| D-Amino Acid Substitution | D-Alanine | High[2][3][4][5] | Can alter secondary structure[2][5] | May decrease or maintain activity[2] |
| N-Methylation | N-Methyl-L-Alanine | Moderate to High[1][2][3] | Restricts backbone flexibility, can favor specific turns[1][3] | Can decrease or sometimes enhance activity[2] |
| This compound | This compound | Very High[3][6] | Induces significant conformational constraints[6] | Highly dependent on position and target[2][3] |
| Other Sterically Hindered | α-aminoisobutyric acid (Aib) | High | Promotes helical structures | Can significantly alter activity |
Experimental Protocols for Assessing Peptide Stability and Conformation
To empirically validate the stabilizing effects of unnatural amino acids, robust experimental protocols are essential. The following sections detail standard procedures for peptide synthesis, stability assessment, and conformational analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a model peptide using Boc-protected amino acids.
Workflow for Boc-SPPS:
Caption: Step-by-step workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove excess TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling: Dissolve the Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF). Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Final Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol describes a common method to assess the stability of a peptide in the presence of a specific protease.
Materials:
-
Peptide stock solution (1 mg/mL in water or appropriate buffer)
-
Protease solution (e.g., Trypsin at 1 mg/mL in buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and protease solution to a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.[1]
-
Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point. Plot the percentage of remaining peptide versus time to determine the peptide's half-life.
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution.
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.
-
CD Measurement: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Analysis: Analyze the resulting CD spectrum to determine the relative proportions of α-helix, β-sheet, and random coil structures. An α-helix typically shows negative bands at ~222 and ~208 nm and a positive band at ~193 nm. A β-sheet shows a negative band around 218 nm and a positive band around 195 nm. A random coil conformation is characterized by a negative band near 200 nm.[8][9]
Quantitative Comparison of Peptide Stability
The following table summarizes representative experimental data on the stability of peptides containing different types of amino acid modifications when incubated with serum proteases.
| Peptide Modification | Incubation Time (hours) | % Remaining Peptide | Reference |
| L-amino acid peptide | 1 | ~40% | [2] |
| D-amino acid substituted peptide | 8 | 100% | [2] |
| N-methylated peptide | 1 | ~65% | [2] |
Note: The exact percentage of remaining peptide can vary depending on the specific peptide sequence and the experimental conditions.
Conclusion and Future Perspectives
The strategic incorporation of unnatural amino acids is an indispensable tool for overcoming the inherent instability of therapeutic peptides. This compound, by combining the benefits of D-chirality and N-methylation, offers a particularly robust solution for enhancing proteolytic resistance. While this modification can significantly improve a peptide's pharmacokinetic profile, it is crucial to consider its potential impact on biological activity, as conformational changes may affect receptor binding.[3] Future research will likely focus on the development of novel unnatural amino acids with tailored properties and the refinement of computational models to predict the effects of these modifications on peptide structure and function. This will further empower researchers to design the next generation of highly stable and effective peptide-based drugs.
References
-
Siano, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals, 16(5), 748. [Link]
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Retrieved from [Link]
-
Gomes, A. C., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(10), 5030-5037. [Link]
-
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]
-
Tressler, C. M., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. ACS Infectious Diseases, 7(10), 2933-2943. [Link]
-
Ma, J., et al. (2023). Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Molecules, 28(24), 8033. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(12), 8048-8084. [Link]
-
Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(9), 2182-2190. [Link]
-
Frederix, P. W., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Biomaterials, 42, 1-9. [Link]
-
Mandal, K., et al. (1988). Conformational and Circular Dichroism Studies on N-Acetyl-L-Prolyl-D-Alanyl-Methylamide. International Journal of Peptide and Protein Research, 31(5), 453-460. [Link]
-
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 386, 203-227. [Link]
Sources
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- 2. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Impact of N-Methylation Position on Peptide Bioactivity: A Technical Guide
Executive Summary: The "Methyl Walk" Strategy
In the development of peptide therapeutics, N-methylation (replacing the backbone amide proton with a methyl group) is a critical structural modification used to overcome the "peptide paradox"—high potency but poor pharmacokinetic (PK) properties.[1]
This guide provides a technical comparison of how the position of N-methylation dictates bioactivity. Unlike simple small-molecule modifications, the impact of N-methylation is non-linear and context-dependent. A methyl group at Position
Key Value Proposition:
-
Metabolic Stability: Sterically blocks protease access to the scissile amide bond.
-
Membrane Permeability: Reduces the energetic cost of desolvation by removing hydrogen bond donors (HBDs).
-
Conformational Locking: Shifts the cis/trans amide equilibrium, potentially freezing the peptide in its bioactive state.
Mechanistic Comparison: Position-Dependent Effects
The following table compares the functional outcome of N-methylation based on the structural context of the target residue.
Table 1: Structural Context vs. Bioactivity Outcome
| Structural Context of Target Residue | Primary Effect of N-Methylation | Mechanistic Rationale | Risk / Trade-off |
| Solvent-Exposed Amide (NH) | Increased Permeability | Removes a high-energy desolvation penalty.[2] The "naked" NH requires energy to strip water before entering the lipid bilayer. | Minimal risk if the residue is not a critical receptor contact point. |
| Intramolecular H-Bonded Amide | Decreased Permeability | Disrupts the "Chameleon" conformation. If the NH stabilizes a folded state (e.g., | High risk of unfolding and loss of potency. |
| Proteolytic Cleavage Site | Enhanced Metabolic Stability | Steric hindrance prevents the protease catalytic triad from accessing the carbonyl carbon. | Can reduce binding affinity if the amide NH is a donor to the receptor. |
| Flexible Region (Loop) | Conformational Locking | N-Me amides have a higher propensity for cis conformation (approx. 30% cis vs <1% for standard amides). | Can lock the peptide in a non-bioactive conformation if not carefully modeled. |
Case Studies in N-Methylation Positioning
Case Study A: Somatostatin Analogs (Bioavailability)
-
Challenge: Native somatostatin has a short half-life (<3 min) and negligible oral bioavailability.
-
Strategy: A "Methyl Scan" was performed on the cyclic hexapeptide analog (Veber-Hirschmann peptide).[3]
-
Outcome:
-
Methylation at specific solvent-exposed residues (e.g., positions not involved in the Type II'
-turn) increased oral bioavailability to 10% in rats. -
Critical Insight: Preserving the intramolecular H-bond network was essential. Methylating the residues responsible for the
-turn backbone hydrogen bonds destroyed bioactivity.
-
Case Study B: Cilengitide (Selectivity & Potency)
-
Target: Integrins
(angiogenesis) vs. (platelet aggregation). -
Observation: N-methylation of the Arg residue in the RGD sequence of cyclic pentapeptides.
-
Result:
-
N-methylation constrained the peptide backbone, favoring a specific conformation that fit the
pocket better than . -
This demonstrates that N-methylation is not just a "PK fixer" but a tool for fine-tuning receptor selectivity via conformational control.
-
Experimental Workflow: The N-Methyl Scan
To determine the optimal position, a systematic "N-Methyl Scan" is required. This involves synthesizing a library where each non-critical residue is individually methylated.
Protocol: Solid-Phase Synthesis of N-Methylated Peptides
Method: The "Miller-Scanlan / Biron" Protocol (o-NBS Protection Strategy). Rationale: Direct methylation of the amine is prone to over-methylation (quaternization). The sulfonamide protecting group activates the nitrogen for mono-methylation.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Coupling (Standard): Couple the first Fmoc-amino acid using HBTU/DIEA. Remove Fmoc (20% Piperidine/DMF).
-
Activation (Sulfonylation):
-
React the free amine with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and Collidine (10 eq) in NMP for 2 hours.
-
Validation: Ninhydrin test should be negative.
-
-
Methylation (The Critical Step):
-
Treat the resin-bound sulfonamide with DBU (3 eq) and Dimethylsulfate (Methylating agent, 10 eq) in NMP.
-
Perform 2 cycles of 30 minutes.
-
Safety Note: Dimethylsulfate is highly toxic; handle in a fume hood.
-
-
Deprotection (Desulfonylation):
-
Treat with
-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes (2 cycles). -
Validation: Ninhydrin test should be positive (blue).
-
-
Coupling to the N-Methyl Residue:
-
Cleavage: Standard TFA/TIS/Water cleavage.
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for selecting N-methylation sites based on structural data.
Caption: Decision matrix for selecting N-methylation sites. Green paths indicate high-probability success strategies for improving permeability.
Impact on Signaling Pathways (Conformational Constraint)
N-methylation does not just affect the peptide; it alters how the peptide engages downstream signaling by locking specific conformations.
Caption: N-methylation rigidifies the peptide backbone, enhancing target selectivity and blocking proteolytic degradation.
Comparative Data Summary
Data aggregated from key studies on cyclic hexapeptides and RGD analogs.
| Parameter | Native Peptide | N-Methylated Analog (Optimized Position) | Fold Change |
| Caco-2 Permeability ( | >10x | ||
| Oral Bioavailability (%F) | < 1% | ~10 - 28% | High Impact |
| Proteolytic Half-life ( | ~15 min (Plasma) | > 24 hours | >100x |
| Receptor Selectivity | Mixed ( | Highly Selective ( | Tunable |
References
-
Chatterjee, J., et al. (2008).[4][6] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[6] Link
-
Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[3][7] Molecular Pharmaceutics.[8] Link
-
Mas-Moruno, C., et al. (2010).[6] Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation.[6][7] Anti-Cancer Agents in Medicinal Chemistry.[6] Link
-
Biron, E., et al. (2006).[6] Optimized selective N-methylation of peptides on solid support.[3][6][9] Journal of Peptide Science.[6] Link
-
Di, L. (2015).[10] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [diposit.ub.edu]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Guide: Circular Dichroism Analysis of Peptidomimetics Containing Boc-N-methyl-D-norleucine
[1]
Executive Summary
Boc-N-methyl-D-norleucine represents a convergence of three critical structural modifications in peptide engineering: side-chain hydrophobicity (Norleucine), backbone modification (N-methylation), and stereochemical inversion (D-chirality).[1] While standard amino acids drive canonical folding (α-helices/β-sheets), this specific residue is engineered to induce structural constraints —specifically
This guide provides a technical comparison of peptides containing this compound against their standard L- and D-counterparts, focusing on Circular Dichroism (CD) spectral signatures.[1]
Part 1: The Chemical Rationale & Structural Impact
To interpret CD data correctly, one must understand the structural forcing mechanisms of this residue.
Structural Component Analysis[1]
| Component | Function in Peptidomimetics | Impact on CD Spectrum |
| Boc (tert-butyloxycarbonyl) | N-terminal protection; increases hydrophobicity.[1] | Solvent Dependency: Requires organic solvents (TFE, MeOH) or micelles.[1] In aqueous buffer, Boc-peptides aggregate, causing signal distortion (flattening/red-shift). |
| N-Methylation | Removes amide proton (H-bond donor); introduces steric bulk.[1] | Signal Reduction: Loss of |
| D-Chirality | Stereochemical inversion.[1] | Turn Induction: In an L-amino acid backbone, a single D-residue acts as a "helix breaker," typically inducing a Type II' |
| Norleucine (Nle) | Methionine surrogate (oxidation resistant).[1] | Neutral: Spectrally silent in far-UV but increases lipophilicity, affecting solvent interaction.[1] |
Mechanism of Action: The "Knuckle" Effect
Unlike standard L-amino acids that stabilize helices via
Part 2: Comparative CD Spectral Analysis
The following table contrasts the expected CD signatures of a model peptide sequence (e.g., a short host peptide) modified with different Norleucine variants.
Table 1: Spectral Signatures of Norleucine Variants
| Variant | Primary Conformation | Key CD Features (Far-UV) | Interpretation |
| L-Norleucine (Native) | Double Minima: ~208 nm & ~222 nm.Positive Max: ~192 nm.[1] | Standard folding.[1] High molar ellipticity ( | |
| D-Norleucine | Shifted Minimum: Broad minimum ~200-205 nm.Reduced 222 nm: Significant loss of helicity.[1] | The D-residue disrupts the helical dipole, forcing a local turn or destabilizing the global structure. | |
| This compound | Type II' | Single Minimum: ~205-210 nm (often weak).Loss of 222 nm: Complete abolition of helical signal.Exciton Coupling: Potential distinct band if aromatic residues are adjacent.[1] | The N-methyl group prevents H-bonding. The spectrum reflects a rigid, non-helical "kink." |
Interpreting the N-Methyl Shift
In peptides containing this compound, you will often observe a hypochromic effect (lower intensity) compared to non-methylated analogs.[1] This is not necessarily "unfolding" but rather a transition to a conformation that lacks the extensive hydrogen-bonding network of an
Part 3: Experimental Protocol for Hydrophobic Peptides
Critical Constraint: this compound renders short peptides highly hydrophobic.[1] Standard aqueous phosphate buffers often lead to aggregation, resulting in differential light scattering artifacts (flattened spectra).[1]
Solvent Selection Strategy
-
Primary Solvent: 2,2,2-Trifluoroethanol (TFE).[1] TFE stabilizes secondary structures and solubilizes Boc-peptides.
-
Recommendation: Start with 100% TFE, then titrate with water (e.g., 50% TFE/H2O) to assess stability.
-
-
Alternative: Methanol (MeOH) for purely structural snapshots, though it promotes helicity less strongly than TFE.[1]
-
Membrane Mimetic: SDS Micelles (20-50 mM SDS in phosphate buffer).[1] Best for assessing bioactivity in a lipid-like environment.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve lyophilized peptide in 100% TFE to a stock concentration of ~1 mM.
-
Note: Do not use DMSO if possible, as it absorbs strongly below 210 nm, masking the critical turn region.
-
-
Concentration Verification (Crucial):
-
Data Acquisition:
-
Path Length: 0.1 cm (1 mm) quartz cuvette.
-
Wavelength Range: 260 nm to 190 nm (Far UV).[1]
-
Scan Speed: 50 nm/min; Response Time: 1-2 sec; Accumulations: 3-5 scans.
-
-
Data Processing:
-
Subtract Solvent Blank (pure TFE/buffer).
-
Convert raw ellipticity (
) to Mean Residue Ellipticity ( ).
-
Where
Part 4: Structural Implications & Workflow Visualization
The following diagrams illustrate the decision-making process for analyzing these specific peptidomimetics and the structural hierarchy imposed by the residue.
CD Analysis Workflow
Caption: Workflow for handling hydrophobic Boc-peptides to avoid aggregation artifacts.
Conformational Impact Hierarchy
Caption: Mechanistic pathway showing how chemical modifications induce specific structural turns.
References
-
Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1] Link
-
Toniolo, C., et al. (1993). Circular dichroism of N-methylated peptides. Biopolymers.[1][2][3] (Establishes the effect of N-methylation on amide transitions). Link[1]
-
Woody, R. W. (1995).[1] Circular dichroism. Methods in Enzymology. (Foundational text on peptide CD interpretation). Link[1]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. (Discusses bioavailability and conformational constraints). Link
-
PubChem. (2025).[1] Boc-N-methyl-D-leucine (Structural Analog Data). National Library of Medicine.[1] Link
Navigating the Stability Landscape: A Comparative Guide to In Vitro and In Vivo Performance of N-methylated Peptides
For researchers, scientists, and drug development professionals, the journey of a therapeutic peptide from a promising candidate to a clinical reality is fraught with challenges. Among the most significant hurdles are poor metabolic stability and low membrane permeability, which often lead to a short in vivo half-life and lack of oral bioavailability.[1][2][3] N-methylation, the strategic replacement of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations.[1][4][5] This guide provides an in-depth comparison of the in vitro and in vivo stability of N-methylated peptides, offering both foundational principles and practical, data-driven insights to inform your research and development efforts.
The Stability Conundrum: Why Unmodified Peptides Fall Short
Native peptides are highly susceptible to degradation by a plethora of proteases present in biological fluids and tissues.[6][7] This enzymatic breakdown, primarily targeting the peptide bonds, is a major contributor to their rapid clearance from the body.[6] Beyond enzymatic degradation, peptides can also undergo chemical modifications such as hydrolysis, oxidation, and deamidation in a biological milieu.[8] These inherent instabilities significantly curtail their therapeutic potential.
N-methylation: A Shield Against Degradation
The introduction of a methyl group onto the amide nitrogen of the peptide backbone imparts a remarkable degree of stability.[5][9] This enhancement is primarily attributed to two key mechanisms:
-
Steric Hindrance: The methyl group acts as a physical shield, sterically hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[4][5] This makes it significantly more difficult for proteases to recognize and cleave the peptide chain.
-
Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone.[5][9] This can lead to the stabilization of specific secondary structures that are less favorable substrates for proteases. Additionally, it can reduce the entropic cost of binding to the target receptor.[4]
The strategic placement of N-methyl groups can, therefore, transform a labile peptide into a robust therapeutic candidate with a significantly extended in vivo half-life.[4][10]
In Vitro vs. In Vivo Stability: A Tale of Two Environments
While both in vitro and in vivo studies are crucial for evaluating peptide stability, it is essential to understand their distinct differences and how they complement each other.[11]
In Vitro Stability: A Controlled First Look
In vitro assays offer a controlled environment to assess the intrinsic stability of a peptide in various biological matrices.[11] These studies are invaluable for initial screening and for understanding the fundamental degradation pathways. Common in vitro stability assays include incubation in:
-
Plasma or Serum: These assays expose the peptide to a complex mixture of proteases found in the bloodstream, providing a good initial indication of its likely in vivo fate.[1][12]
-
Liver Microsomes: This assesses the peptide's susceptibility to metabolic enzymes, primarily cytochrome P450s, found in the liver.[1]
-
Cell Culture Supernatants: This can provide insights into degradation by cell-secreted proteases.[13]
Key Advantages of In Vitro Studies:
-
High-throughput: Allows for the rapid screening of multiple peptide candidates.
-
Mechanistic Insights: Facilitates the identification of specific cleavage sites and degradation products.
-
Reduced Complexity: Isolates the effect of specific biological matrices on peptide stability.[11]
In Vivo Stability: The Real-World Test
In vivo studies, typically conducted in preclinical animal models, provide a more holistic and clinically relevant assessment of a peptide's stability.[11] These studies account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that a peptide experiences within a living organism.
Key Advantages of In Vivo Studies:
-
Physiological Relevance: Reflects the true biological environment, including the combined action of various proteases and clearance mechanisms.[11]
-
Pharmacokinetic Profiling: Determines crucial parameters like half-life, bioavailability, and clearance rates.
-
Predictive Power: Offers a more accurate prediction of how the peptide will behave in humans.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
It is not uncommon to observe discrepancies between in vitro and in vivo stability data.[11][14] Factors contributing to these differences include:
-
Enzymatic Differences: The specific types and concentrations of proteases can vary between in vitro preparations (e.g., plasma) and the in vivo environment.[14]
-
Distribution and Clearance: In vivo, peptides are subject to distribution to various tissues and clearance by organs like the kidneys, which are not accounted for in simple in vitro assays.[6]
-
Protein Binding: Binding to plasma proteins like albumin can protect peptides from degradation in vivo, a factor not always replicated in vitro.[6]
Therefore, a combined approach is essential. In vitro studies provide the foundational understanding, while in vivo experiments offer the necessary context for clinical translation.[11]
Experimental Data: The Impact of N-methylation on Peptide Stability
The following table summarizes representative data from studies comparing the stability of native and N-methylated peptides.
| Peptide | Modification | Assay | Half-life (t½) | Fold Improvement | Reference |
| Somatostatin Analog | Tri-N-methylation | In vivo (rat) | >10% Oral Bioavailability | >10 | [1] |
| E. faecalis fsr quorum sensing peptide | N-methylation | Not specified | >6-fold increase | >6 | [4] |
| [F⁷,P³⁴]-pNPY | Tam label at Lys⁴ | Human Blood Plasma | 43.5 h | 11.4 | [15] |
| [F⁷,P³⁴]-pNPY | Tam label at Lys¹⁸ | Human Blood Plasma | 3.8 h | 1 | [15] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a standardized method for assessing the stability of a peptide in plasma.
Materials:
-
Test peptide and N-methylated analog
-
Control plasma (e.g., human, rat, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC-MS system
Protocol:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Incubation:
-
Pre-warm the plasma and PBS to 37°C.
-
In a microcentrifuge tube, add the test peptide to the plasma to achieve a final concentration of 10 µM.
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The 0-minute time point is prepared by adding the precipitation solution before adding the peptide to the plasma.
-
Protein Precipitation: To each aliquot, add three volumes of ice-cold precipitation solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.[1]
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) from the degradation curve.[1]
Workflow for In Vitro Peptide Stability Assessment
Caption: N-methylation enhances peptide stability by sterically hindering protease access.
Concluding Remarks
N-methylation is a cornerstone of modern peptide drug design, offering a robust solution to the inherent instability of native peptides. A comprehensive understanding of both in vitro and in vivo stability is paramount for the successful development of these modified therapeutics. While in vitro assays provide a rapid and mechanistic assessment, in vivo studies are indispensable for evaluating the true pharmacokinetic profile. By leveraging the insights and protocols outlined in this guide, researchers can make more informed decisions, accelerating the translation of promising N-methylated peptides from the bench to the clinic.
References
- Vertex AI Search. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC.
- BenchChem. (n.d.). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.
- GhostLabz. (2026, January 28). In Vitro vs In Vivo Peptide Research: Key Differences in Study Design.
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Therapeutic Peptides - PMC.
- National Institutes of Health. (n.d.). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC.
- BenchChem. (n.d.). Technical Support Center: Peptide Stability and Degradation In Vivo.
- National Institutes of Health. (n.d.). In vitro and in vivo degradation of Aβ peptide by peptidases coupled to erythrocytes.
- ACS Publications. (2023, September 7). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification | Analytical Chemistry.
- ACS Publications. (2024, July 5). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides | ACS Biomaterials Science & Engineering.
- ACS Publications. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science.
- Frontiers. (n.d.). The role of epigenetic modifications in hematological cancers.
- ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
- CIPSM. (2008, July 18). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- PubMed. (n.d.). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- PubMed. (n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development.
- PubMed. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- National Institutes of Health. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC.
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- 4. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validating the incorporation of Boc-N-methyl-D-norleucine by Edman degradation.
A Technical Comparison and Protocol Guide
Executive Summary
The incorporation of non-canonical amino acids, such as N-methyl-D-norleucine (N-Me-D-Nle) , is a critical strategy in peptide drug discovery to enhance metabolic stability and membrane permeability. However, validating the precise incorporation of this residue presents a unique analytical challenge. Standard Mass Spectrometry (MS) often struggles to differentiate isobaric residues (Leucine, Isoleucine, Norleucine) and can yield ambiguous fragmentation patterns for N-methylated backbones.
This guide establishes Edman Degradation as the superior method for positional validation of N-Me-D-Nle. Unlike MS, Edman degradation relies on chromatographic retention time (RT), allowing for the distinct separation of Norleucine from its isomers. This document details the mechanistic adjustments required to sequence N-methylated residues and provides a comparative analysis against alternative methodologies.
The Scientific Challenge: Sterics and Isobars
Validating Boc-N-methyl-D-norleucine incorporation requires overcoming two distinct chemical hurdles:
-
The Isobaric Problem (Norleucine): Norleucine (Nle) has the exact same mass (113.1 Da) as Leucine (Leu) and Isoleucine (Ile). In standard MS/MS, these residues produce identical parent ions and often indistinguishable fragments, making sequence assignment probabilistic rather than definitive.
-
The N-Methylation Problem: The methyl group on the
-nitrogen introduces significant steric hindrance.[1] In Edman chemistry, this retards the coupling rate of Phenylisothiocyanate (PITC). Furthermore, the lack of an amide proton alters the cyclization kinetics, often requiring modified reactor cycles to prevent "lag" (incomplete cleavage) that ruins downstream sequence readouts.
Comparative Analysis: Edman vs. MS vs. AAA
The following table contrasts the three primary validation methods. Edman Degradation is the only method that simultaneously solves the isobaric and positional challenges.
| Feature | Edman Degradation | Tandem Mass Spec (MS/MS) | Amino Acid Analysis (AAA) |
| differentiation of Leu/Ile/Nle | High (Distinct Retention Times) | Low (Requires | High (Distinct Retention Times) |
| Positional Validation | Exact (Cycle-by-cycle) | Good (Dependent on fragmentation coverage) | None (Bulk composition only) |
| N-Methyl Sensitivity | High (Distinct PTH-derivative) | Medium (Immonium ion detection) | High (Distinct elution) |
| Stereochemistry (D vs L) | Low (Requires chiral column*) | None | High (With Marfey's Reagent) |
| Throughput | Low (1 residue / 45 mins) | High | Medium |
Critical Note on Stereochemistry: Standard Edman sequencing uses achiral C18 columns. While it confirms the presence of N-methyl-norleucine at the correct position, it does not distinguish D- from L-isomers. To validate the "D" configuration specifically, one must rely on the enantiomeric purity of the starting material or perform hydrolytic chiral AAA (Marfey's method) alongside Edman.
Technical Deep Dive: The Modified Edman Mechanism
Standard Edman cycles are optimized for primary amines. N-methyl amino acids are secondary amines.[2] The reaction with PITC forms a Phenylthiocarbamyl (PTC) derivative, but the kinetics are slower.
Mechanism Visualization
The following diagram illustrates the modified pathway for N-methylated residues. Note that the final product is a PTH-N-methyl-amino acid , which has different hydrophobicity and elution characteristics than standard PTH-amino acids.
Figure 1: The Edman degradation pathway for N-methylated amino acids. The coupling step (Start -> PTC) is the rate-limiting step requiring protocol modification.
Validated Experimental Protocol
To successfully sequence this compound (after Boc removal), use the following modified protocol. This assumes the use of an automated sequencer (e.g., Shimadzu PPSQ or ABI Procise).
Reagents
-
R1 (Coupling Reagent): 5% Phenylisothiocyanate (PITC) in n-heptane.
-
R2 (Coupling Buffer): N-methylpiperidine in water/propanol (Standard).
-
R3 (Cleavage Acid): Trifluoroacetic acid (TFA) (Anhydrous).
-
S4 (Solvent): Butyl chloride (for extraction).
The "N-Methyl" Cycle Modifications
Standard cycles will result in "lag" (carryover) because the N-methyl group hinders PITC attack.
-
Double Coupling: Program the sequencer to perform the PITC coupling step twice before the wash step.
-
Standard: 1x Coupling (20 mins).
-
Modified: 2x Coupling (20 mins + 20 mins) or Single Extended Coupling (45 mins) at 48°C.
-
-
Extended Cleavage: The formation of the ATZ derivative from the PTC-peptide can be sluggish. Increase the TFA cleavage time by 30% (e.g., from 15 mins to 20 mins).
-
Boc Removal (Pre-cycle): If the peptide still has the N-terminal Boc group, run a "Cycle 0" consisting only of TFA delivery to deprotect the N-terminus before adding PITC.
Chromatographic Detection (HPLC)
-
Column: C18 Reverse Phase (3.5 µm, 2.1 x 250 mm).
-
Mobile Phase: Isocratic or Gradient elution with Acetonitrile/Ammonium Acetate.
-
Detection: UV at 269 nm.
Data Interpretation:
-
PTH-Leu: Elutes at ~14.0 min (System dependent).
-
PTH-Nle: Elutes at ~15.5 min (Distinctly later than Leu).
-
PTH-N-Me-Nle: Due to the added methyl group, this derivative is more hydrophobic. Expect elution 1.5 - 2.0 minutes later than the standard PTH-Nle peak.
-
Validation Standard: You must synthesize or purchase a standard of N-methyl-Norleucine, derivatize it manually with PITC, and inject it to establish the exact retention time for your system.
Decision Workflow: When to use this guide?
Use the following logic flow to determine if Edman is the correct validation tool for your specific molecule.
Figure 2: Strategic decision matrix for selecting Edman degradation over MS or AAA.
References
-
Smith, J. B. (2001). "Peptide Sequencing by Edman Degradation." Encyclopedia of Life Sciences.
-
Association of Biomolecular Resource Facilities (ABRF). "Edman Sequencing Research Group 2004 Study: Modified Amino Acids in Edman Sequencing."[3] Journal of Biomolecular Techniques.
-
Shimadzu Corporation. "Theory of Edman Sequencing and PTH-Amino Acid Analysis." Technical Report.
-
Rapid Novor. "Isoleucine and Leucine: The Isobaric Challenge in Protein Sequencing."
-
Biemann, K. "Mass Spectrometry of Peptides and Proteins." Annual Review of Biochemistry. (Contextualizing the difficulty of isobaric differentiation).
Sources
Comparing the immunogenicity of peptides with and without N-methylation.
[1]
Executive Summary
For drug development professionals and researchers, the decision to modify a peptide backbone via N-methylation represents a critical trade-off between pharmacokinetic stability and immunological recognition .[1]
Unmodified peptides are the gold standard for native receptor recognition but suffer from rapid proteolytic degradation (half-lives often <30 minutes) and high potential for immunogenicity if they contain T-cell epitopes.[1] N-methylation , the substitution of the amide proton with a methyl group, drastically alters this landscape.[1] It typically enhances proteolytic stability by orders of magnitude and reduces immunogenicity by disrupting the hydrogen bonding networks required for MHC Class II binding and T-cell Receptor (TCR) recognition.[1] However, this modification can also ablate desired biological activity if not strategically placed.[1]
This guide provides an objective, data-driven comparison of these two peptide classes, supported by mechanistic insights, experimental protocols, and specific case studies like the MOG35-55 autoimmune model.[1]
Part 1: Mechanistic Foundation
To understand the divergence in immunogenicity, one must analyze the molecular interactions at the peptide backbone level.[1]
The MHC Class II Binding Mechanism
Immunogenicity is primarily driven by the presentation of peptide fragments on Major Histocompatibility Complex (MHC) Class II molecules to CD4+ T cells.[1] This binding relies heavily on a network of hydrogen bonds between the MHC binding groove and the peptide backbone amide nitrogen protons.
-
Unmodified Peptides: Possess a full complement of amide protons (-NH-), facilitating strong H-bond networks with conserved MHC residues.[1] This "anchor" effect stabilizes the complex, allowing for effective T-cell surveillance.[1]
-
N-Methylated Peptides: The N-methyl group replaces the amide proton (-N(CH3)-), effectively removing a critical H-bond donor.[1] Furthermore, the bulky methyl group introduces steric hindrance , often clashing with the MHC binding pocket or the TCR interface.[1]
Proteolytic Stability vs. Processing
Before a peptide can be presented, it must survive systemic circulation and endosomal processing.[1]
-
Protease Resistance: Proteases (e.g., chymotrypsin, pepsin) also rely on backbone H-bonding to orient the scissile bond.[1] N-methylation disrupts this recognition, rendering the peptide "invisible" to many degradative enzymes.[1]
Visualizing the Mechanism
The following diagram illustrates how N-methylation acts as a "molecular shield" against both Proteases and MHC binding.[1]
Caption: N-methylation removes the amide proton essential for both MHC anchoring and protease recognition, trading binding affinity for stability.[1]
Part 2: Comparative Performance Analysis
The following table summarizes the key performance metrics derived from biophysical studies and "Altered Peptide Ligand" (APL) research.
Table 1: Unmodified vs. N-Methylated Peptide Performance[1]
| Feature | Unmodified Peptide | N-Methylated Peptide | Impact on Drug Development |
| Proteolytic Half-Life | Low (< 30 min in serum) | High (> 24 hours often achievable) | N-Me allows for systemic efficacy without rapid clearance.[1] |
| MHC Class II Binding | High Affinity (nM range) | Reduced / Abrogated (µM range) | N-Me reduces the risk of anti-drug antibody (ADA) formation.[1] |
| T-Cell Activation (SI) | High (Stimulation Index > 3.[1]0) | Low (SI < 2.[1][2]0) | N-Me variants can act as "Tolerogens" or antagonists.[1] |
| Conformational Freedom | High (Flexible) | Restricted (Rigid) | N-Me can lock bioactive conformations but requires precise design.[1] |
| Solubility | Variable (Sequence dependent) | Generally Improved | N-Me disrupts aggregation (e.g., in amyloidogenic peptides).[1] |
Case Study: MOG35-55 and Autoimmunity
The Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55) is a standard autoantigen used to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis.[1][2][3][4][5][6][7][8][9][10][11]
-
Unmodified MOG35-55: Highly immunogenic.[1] It binds tightly to MHC Class II (I-Ab in mice) and triggers a robust Th1/Th17 T-cell response, leading to demyelination and paralysis.[1]
-
Modified Analogs (APLs): Studies on "Altered Peptide Ligands" (APLs), where critical backbone interactions are disrupted (analogous to N-methylation effects), show that these variants often fail to induce EAE .[1]
-
Mechanism:[5][7][8][12] The modified peptide may still bind MHC weakly but fails to trigger the TCR correctly (antagonism), or fails to bind MHC entirely, resulting in "immunological ignorance."[1]
-
Therapeutic Potential:[5][13] N-methylated or otherwise modified MOG analogs have been explored not just as non-immunogenic drugs, but as tolerogenic vaccines that can turn off the autoimmune response induced by the native peptide.[1]
-
Part 3: Experimental Protocols
To validate the immunogenicity and stability of your N-methylated candidates, follow this standardized workflow.
Synthesis Considerations
-
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.[1]
-
Critical Step: Coupling to a secondary amine (the N-methylated residue) is difficult due to steric hindrance.[1]
-
Solution: Use high-efficiency coupling reagents like HATU or COMU instead of standard HBTU.[1] Extended coupling times (double coupling) are mandatory.
In Vitro Proteolytic Stability Assay
Objective: Quantify the half-life extension provided by N-methylation.[1]
-
Preparation: Dissolve peptide (100 µM) in human serum or plasma (pooled).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at T=0, 15m, 30m, 1h, 4h, 12h, 24h.
-
Quenching: Precipitate serum proteins with ice-cold acetonitrile (1:3 ratio). Centrifuge at 10,000g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS .
-
Calculation: Plot % remaining vs. time to determine
.
T-Cell Proliferation Assay (Immunogenicity Risk)
Objective: Compare the T-cell activation potential of the Native vs. N-Methylated variant.
-
Donor Selection: Obtain PBMCs from healthy donors (or sensitized animals for specific models like MOG).[1]
-
Labeling: Label PBMCs with CFSE (Carboxyfluorescein succinimidyl ester) to track cell division.[1]
-
Stimulation:
-
Incubation: 5–7 days at 37°C, 5% CO2.
-
Readout: Flow Cytometry. Measure the dilution of CFSE fluorescence in CD4+ T cells.
-
Data Output: Calculate the Stimulation Index (SI) = (% Proliferating Treated) / (% Proliferating Control).[1] An SI < 2.0 typically indicates low immunogenicity.[1]
Experimental Workflow Diagram
Caption: Step-by-step workflow from synthesis to immunological validation.
Strategic Recommendations
-
Use N-Methylation for Stability First: If your peptide fails due to rapid degradation, N-methylation is the most effective modification.[1] Focus on sites known to be protease cleavage points.[1]
-
Target Anchor Residues to Reduce Immunogenicity: If your peptide is highly immunogenic, identify the MHC anchor residues (usually hydrophobic residues at P1, P4, P6, P9).[1] N-methylating these positions will likely disrupt MHC binding and ablate the immune response.[1]
-
Avoid Solvent-Exposed Residues for Activity: If you need to maintain biological activity (receptor binding), place N-methyl groups on the "back" of the peptide (solvent-exposed face) relative to the receptor interface, but be aware this may not fully mask the peptide from antibodies.[1]
References
-
Siano, A., et al. (2025).[1] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link][1]
-
He, C., et al. (2023).[1][14] Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link][1]
-
Tseveleki, V., et al. (2020).[1] Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology. [Link]
-
Matsoukas, J., et al. (2005).[1][13] Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope. Journal of Medicinal Chemistry. [Link][1]
-
Kessler, H. (2008).[1] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link][1]
Sources
- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
- 2. mednexus.org [mednexus.org]
- 3. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Backbone Cyclic Peptide Inhibitor of the Innate Immune TLR/IL1R Signaling Protein MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
- 7. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 8. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 9. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of type I IFN signaling on anti-MOG antibody-mediated demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdbioproducts.com [mdbioproducts.com]
- 12. DSpace [diposit.ub.edu]
- 13. mdpi.com [mdpi.com]
- 14. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of coupling reagents for Boc-N-methyl-D-norleucine.
The following guide provides an in-depth technical analysis and operational framework for the coupling of Boc-N-methyl-D-norleucine (Boc-N-Me-D-Nle-OH) . This specific amino acid derivative presents a "perfect storm" of synthetic challenges: steric bulk from the norleucine side chain, restricted nucleophilicity/electrophilicity due to N-methylation, and the risk of epimerization inherent to D-amino acids.
Overcoming Steric Hindrance in Peptidomimetics
Part 1: Executive Summary & Strategic Verdict
Coupling This compound requires abandoning standard protocols (e.g., HBTU/DIPEA) which typically result in low conversion (<40%) and high deletion sequences. The presence of the N-methyl group eliminates the hydrogen bond donor capability of the amide backbone, altering solvation and increasing steric clash during the transition state.
The Verdict
-
For Standard Couplings (to primary amines): Use COMU or HATU . These provide rapid activation and high yields with manageable epimerization risks.
-
For Difficult Couplings (to secondary amines/N-methyl residues): Use PyAOP .[1] It is the "Gold Standard" for N-Me-to-N-Me couplings, avoiding the guanidinylation side-reactions common with uronium salts like HATU.
-
For "Impossible" Couplings (Sterically crowded junctions): Use the BTC (Bis(trichloromethyl)carbonate) method.[2][3][4] This generates an acid chloride in situ, the smallest and most reactive electrophile possible.
Part 2: Technical Deep Dive – The Steric Challenge
The Mechanism of Failure
Standard coupling reagents rely on the formation of an active ester (OBt/OAt). For Boc-N-Me-D-Nle-OH , two factors impede this:
-
N-Methyl Sterics: The methyl group at the
position forces the side chain into specific rotamers that shield the carbonyl carbon. -
Kinetics vs. Epimerization: The reaction rate (
) is significantly retarded by the N-methyl group. If activation is prolonged to compensate, the rate of epimerization ( ) becomes competitive, leading to loss of chiral purity (D L conversion).
Visualizing the Decision Matrix
The following decision tree outlines the logical selection of reagents based on the coupling partner.
Figure 1: Strategic decision tree for reagent selection based on steric demand.
Part 3: Head-to-Head Reagent Comparison
The following table synthesizes performance data for N-methylated amino acid couplings (extrapolated from N-Me-Val/N-Me-Leu studies which are structurally analogous to N-Me-Nle).
| Feature | HATU | PyAOP | COMU | BTC (Acid Chloride) |
| Mechanism | Uronium (OAt active ester) | Phosphonium (OAt active ester) | Uronium (Oxyma active ester) | Acid Chloride ( |
| Reactivity | High | High | High | Extreme |
| N-Me Coupling Efficiency | Good | Excellent | Good | Superior |
| Guanidinylation Risk | Yes (reacts with amine) | No | No | No |
| Epimerization Risk | Moderate (Base dependent) | Low/Moderate | Low | Low (Fast reaction) |
| Handling | Standard Solid | Standard Solid | Standard Solid | Strict Anhydrous/Toxic |
| Cost | High | Very High | Moderate | Low (Reagent is cheap) |
HATU (The Baseline)
-
Pros: Widely available, familiar protocol.
-
Cons: If the coupling is slow (due to N-Me sterics), the unreacted amine can attack the uronium moiety of HATU, forming a guanidine byproduct and permanently terminating the chain.
-
Best For: Coupling Boc-N-Me-D-Nle-OH to unhindered primary amines (e.g., Gly, Ala).
PyAOP (The Specialist)
-
Pros: A phosphonium salt derived from HOAt.[1] It cannot cause guanidinylation.[5] This allows for longer reaction times or double coupling without capping the amine.
-
Cons: Expensive.
-
Best For: Coupling Boc-N-Me-D-Nle-OH to moderately hindered amines or on solid phase where reaction time must be extended.
BTC / Triphosgene (The "Nuclear Option")
-
Pros: Generates the acid chloride in situ. The chloride leaving group is small, minimizing the steric penalty of the N-methyl group. This method often achieves >95% yield where HATU fails (<20%).
-
Cons: Requires handling triphosgene (phosgene source). Must be strictly anhydrous.
-
Best For: Coupling Boc-N-Me-D-Nle-OH to another N-methyl residue (e.g., N-Me-Val) or extremely bulky residues (Aib).
Part 4: Experimental Protocols
Protocol A: The PyAOP Method (Recommended for High Purity)
Use this for coupling to secondary amines or when chiral purity is paramount.
Materials:
-
Boc-N-Me-D-Nle-OH (1.0 equiv)
-
Amine component (1.0 equiv)[6]
-
PyAOP (1.1 equiv)
-
HOAt (1.1 equiv) - Crucial additive for N-Me couplings
-
DIEA (DIPEA) (2.0 - 3.0 equiv)
-
Solvent: DMF (Anhydrous) or NMP
Step-by-Step:
-
Pre-activation: Dissolve Boc-N-Me-D-Nle-OH, PyAOP, and HOAt in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIEA. The solution should turn yellow (formation of the OAt ester). Stir for 30-60 seconds only. Note: Prolonged pre-activation of N-Me amino acids can increase epimerization.
-
Coupling: Immediately add the solution to the amine component.
-
Reaction: Stir at room temperature. Monitor via HPLC/UPLC.
-
Tip: For N-Me couplings, colorimetric tests (Kaiser) often fail. Use Chloranil test or micro-cleavage LCMS.
-
-
Workup: Standard aqueous wash (Citric acid/NaHCO3).
Protocol B: The BTC / In-Situ Acid Chloride Method
Use this when Protocol A fails or for N-Me-to-N-Me junctions.
Materials:
-
Boc-N-Me-D-Nle-OH (1.0 equiv)
-
BTC (Bis(trichloromethyl)carbonate) (0.35 equiv)
-
Collidine (2,4,6-trimethylpyridine) (3.0 equiv) or DIPEA
-
Solvent: THF (Strictly Anhydrous) or DCM
Step-by-Step:
-
Setup: Flame-dry glassware under Nitrogen/Argon.
-
Dissolution: Dissolve Boc-N-Me-D-Nle-OH and BTC in dry THF/DCM.
-
Activation: Cool to 0°C. Add Collidine dropwise. A white precipitate (Collidinium hydrochloride) may form.
-
Formation: Stir at 0°C for 10-15 minutes. This generates the acid chloride.[3][4][7][8]
-
Coupling: Add the amine component (dissolved in minimal DCM/THF) and a scavenger base (DIEA) if necessary.
-
Reaction: Allow to warm to room temperature. Reaction is usually complete within <1 hour due to the high reactivity of the acid chloride.
-
Quench: Quench with MeOH before aqueous workup to destroy excess acid chloride.
Part 5: Mechanism of Activation (BTC)
The following diagram illustrates the high-energy pathway utilized by the BTC method to bypass steric hindrance.
Figure 2: Mechanism of in-situ acid chloride generation using BTC.
Part 6: References
-
Coste, J., et al. (1990).[8] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link
-
Carpino, L. A., et al. (1994).[8] The uronium/guanidinium peptide coupling reagents: Finally the true uronium salts. Angewandte Chemie International Edition, 33(8), 879-880. Link
-
Coste, J., et al. (1998). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. Journal of Organic Chemistry, 63, 2951-2958. Link
-
Falb, E., et al. (1999).[7] In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis.[7] Journal of Peptide Research, 53, 507-517.[7] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup.[5][7][8][9][10][11][12] Chemical Reviews, 111(11), 6557-6602. Link
Sources
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2000002898A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
- 12. peptide.com [peptide.com]
Mastering the Chameleon: A Benchmarking Guide to N-Methylated Peptide Purification
Executive Summary
N-methylation of peptide backbones is a transformative strategy in drug discovery, enhancing metabolic stability, membrane permeability, and oral bioavailability (e.g., Cyclosporine A). However, this modification introduces a unique purification challenge: conformational heterogeneity .[1] By removing the amide hydrogen, N-methylation lowers the energy barrier for cis/trans isomerization, resulting in "chameleon-like" behavior where a single pure peptide manifests as broad, split, or shapeshifting peaks during chromatography.
This guide benchmarks the two dominant purification methodologies—High-Temperature RP-HPLC and Supercritical Fluid Chromatography (SFC) —providing a data-driven framework to select the optimal route for your specific target.
Part 1: The Physicochemical Challenge
Before selecting a method, one must understand the enemy. N-methylation alters the peptide in two critical ways that defeat standard purification protocols:
-
Loss of Hydrogen Bond Donors: This increases hydrophobicity significantly, often causing irreversible adsorption on standard C18 columns or poor solubility in aqueous mobile phases.[1]
-
Cis/Trans Isomerization (The "Ghost Peak" Phenomenon): In standard peptides, the peptide bond is rigidly trans.[1] N-methylation allows rapid rotation between cis and trans states.[1] On an HPLC timescale, this interconversion (seconds to minutes) matches the separation timescale, leading to plateau-like peaks or distinct "impurity" peaks that are actually the same molecule.
Expert Insight (Self-Validation): To distinguish between a true impurity and a conformer, re-inject the fraction at a higher temperature (e.g., 60°C). If the multiple peaks coalesce into a single sharp peak, you are observing conformational isomerism.[1] If they remain distinct, they are chemical impurities.[1]
Part 2: Benchmarking the Methodologies
Method A: High-Temperature RP-HPLC
The "brute force" approach. By heating the column, we increase the kinetic energy of the peptide, accelerating the cis/trans interconversion rate beyond the chromatographic timescale. The result is a time-averaged, sharp single peak.
-
Best For: Hydrophilic to moderately hydrophobic N-methyl peptides; labs without SFC infrastructure.[1]
-
Critical Parameter: Column Temperature (60°C – 80°C).
Method B: Supercritical Fluid Chromatography (SFC)
The "green" alternative.[1][2] SFC uses supercritical CO₂ (low viscosity, high diffusivity) with polar modifiers (MeOH).[1][3] N-methylated peptides, being lipophilic, dissolve well in supercritical CO₂, and the technique naturally suppresses aggregation.
-
Best For: Highly hydrophobic ("greasy") peptides; separation of diastereomers; high-throughput requirements.[1]
-
Critical Parameter: Modifier/Co-solvent percentage and Back Pressure.[1]
Comparative Data Matrix
| Metric | High-Temp RP-HPLC | SFC (Supercritical Fluid) | Winner |
| Resolution (Isomers) | Moderate (Requires flat gradient) | High (Orthogonal selectivity) | SFC |
| Peak Shape | Broad (unless heated >60°C) | Sharp (High diffusivity of CO₂) | SFC |
| Solvent Consumption | High (Acetonitrile/Water) | Low (CO₂ is recycled) | SFC |
| Run Time | 45–60 mins | 10–15 mins | SFC |
| Sample Recovery | 85–90% (Risk of precipitation) | >95% (Easy solvent evaporation) | SFC |
| Accessibility | Ubiquitous | Specialized Equipment | RP-HPLC |
Data Source: Comparative studies indicate SFC can reduce solvent costs by up to 93% and analysis time by 5-fold compared to HPLC for hydrophobic peptides [1, 2].[1]
Part 3: Decision & Workflow Visualization
The following diagram outlines the logical pathway for selecting the correct purification method based on crude peptide analysis.
Caption: Decision matrix for N-methylated peptide purification based on solubility and conformational stability.
Part 4: Detailed Experimental Protocols
Protocol A: High-Temperature RP-HPLC (The "Coalescence" Method)
Objective: Force conformational averaging to sharpen peaks and separate synthesis impurities (e.g., des-methyl deletion sequences).
-
Column Selection: Use a sterically protected C18 or a Phenyl-Hexyl column.[1]
-
Mobile Phase Preparation:
-
Thermal Equilibration:
-
Set column oven to 60°C . Allow 20 minutes of flow equilibration.
-
Warning: Ensure the mobile phase is pre-heated (using a heat exchanger) before entering the column to prevent thermal mismatch band broadening.
-
-
Gradient Execution:
-
Fraction Collection:
-
Collect peaks based on slope, not just threshold, to capture the "shoulders" of conformational isomers if coalescence isn't 100% complete.
-
Protocol B: SFC Purification (The "Hydrophobic" Method)
Objective: Purify highly lipophilic peptides while minimizing organic solvent waste.[1]
-
Column Selection: 2-Ethylpyridine (2-EP) or Diol stationary phases.[1]
-
Why? These polar stationary phases interact well with the peptide backbone, providing retention in the non-polar CO₂ environment [2].
-
-
Mobile Phase:
-
Conditions:
-
Workflow:
Part 5: Troubleshooting & Mechanisms
The "Deletion Sequence" Trap
N-methylation synthesis is difficult; a common impurity is the "des-methyl" sequence (where the methyl group failed to attach, or the amino acid was skipped).
-
Separation Strategy: These impurities are often less hydrophobic than the target N-methylated peptide.[1] In RP-HPLC, they elute earlier.[1] In SFC, the selectivity is often reversed or significantly different, aiding separation if HPLC fails [4].
Mechanism of Thermal Coalescence
The diagram below illustrates the thermodynamic principle behind heating the column.
Caption: At 25°C, the energy barrier traps the peptide in two states (two peaks). At 60°C, thermal energy overcomes the barrier, averaging the structure (one peak).
References
-
Rapid Peptide Separation by Supercritical Fluid Chromatography. JASCO Inc.[1][4] Application Note. Link
-
Cavey, D. (2025).[1] SFC Leading to a more Sustainable Peptide Future. Teledyne Labs.[1] Link
-
Teixidó, M., et al. (2005).[1][5] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[5] Link
-
Dittmann, M., et al. (2021).[1] Peptide Purification using HPLC? ResearchGate Discussions. Link
-
Shimadzu Corporation.[1] (2022).[1][4] Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. Application Note 01-00805-EN.[1] Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Boc-N-methyl-D-norleucine
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of laboratory chemicals is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of Boc-N-methyl-D-norleucine, a key building block in peptide synthesis.[1][2] Beyond simple instructions, we will delve into the chemical reasoning behind these procedures, ensuring a deep understanding that fosters a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, we must first understand the inherent hazards of this compound. While specific safety data for this exact compound is not extensively detailed, we can infer its properties from structurally similar Boc-protected amino acids.
Safety Data Sheets (SDS) for related compounds consistently indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Can cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Work should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[4][5]
| Hazard Classification | Potential Effect | Recommended Precaution |
| Skin Irritant | Causes skin irritation | Wear protective gloves |
| Eye Irritant | Causes serious eye irritation | Wear safety goggles/face shield |
| Respiratory Irritant | May cause respiratory irritation | Use in a well-ventilated area or fume hood |
The Core Principle of Chemical Waste Disposal: Segregation and Compliance
The cardinal rule of chemical waste management is proper segregation. Never mix different classes of chemical waste. For this compound, the primary disposal route will be as solid chemical waste. It is crucial to prevent this compound from entering drains or the general trash system.[3]
The following decision-making workflow provides a logical pathway for the proper segregation and disposal of this compound waste.
Caption: Decision workflow for proper waste segregation of this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The following procedures are based on established best practices for handling non-hazardous solid and liquid chemical waste.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid reagents, as well as materials lightly contaminated with the solid compound (e.g., weighing paper, gloves).
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Waste Collection: Carefully sweep up any solid this compound using a brush and dustpan or gently transfer the material into a designated solid chemical waste container. Avoid creating dust.[3][5]
-
Container Labeling: The waste container must be clearly labeled with "Solid Chemical Waste" and a list of its contents, including "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol is for solutions containing dissolved this compound, such as reaction mixtures or chromatography fractions.
-
PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and solvent-resistant gloves.
-
Waste Segregation: Determine the solvent composition.
-
If the solvent is non-halogenated (e.g., methanol, ethyl acetate, DMF), pour the waste into a designated "Non-Halogenated Solvent Waste" container.
-
If the solvent is halogenated (e.g., dichloromethane (DCM)), pour the waste into a "Halogenated Solvent Waste" container.
-
-
Container Management: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion. Keep containers tightly closed when not in use.
-
Labeling and Storage: Ensure the waste container is accurately labeled with the chemical constituents. Store in a designated satellite accumulation area.
-
Final Disposal: Arrange for pickup by your institution's EHS department or a licensed waste disposal service.
Protocol 3: Decontamination and Disposal of Contaminated Labware
This protocol covers glassware, magnetic stir bars, and other reusable items that have come into contact with this compound.
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve any residual compound.
-
Collect Rinsate: The initial rinsate is considered chemical waste. Collect it and dispose of it according to Protocol 2.
-
Secondary Cleaning: After the initial decontamination rinse, the labware can be washed with soap and water as per standard laboratory procedure.
-
Disposal of Single-Use Items: Contaminated single-use items such as pipette tips and syringes should be placed in the solid chemical waste container.
Trustworthiness Through Self-Validation: The 'Why' Behind the Protocol
-
Why Segregate Waste? Mixing incompatible chemicals in a waste container can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions. Segregating solvents (halogenated vs. non-halogenated) is also critical for cost-effective and environmentally sound disposal, as different disposal methods are used for each.
-
Why Not Down the Drain? While this compound is not classified as acutely environmentally toxic, its environmental fate is not well-documented.[7] The precautionary principle dictates that non-degradable organic compounds should not be introduced into the wastewater system.
-
Why Incineration? High-temperature incineration is the preferred disposal method for many organic compounds as it ensures complete destruction, breaking them down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[3][8]
By understanding the principles that underpin these disposal procedures, researchers can make informed and responsible decisions, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your site-specific Safety Data Sheets, as local regulations may vary.
References
-
J&K Scientific LLC. Boc-D-norleucine | 55674-63-0. Retrieved from [Link]
-
Capot Chemical Co., Ltd. MSDS of D-norleucine, 2-methyl- (9CI). Retrieved from [Link]
-
PubChem. N-alpha-t-Butyloxycarbonyl-N-alpha-methyl-L-isoleucine. Retrieved from [Link]
-
ACS Publications. (2020). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. The occurrence and environmental fate of cyanobacterial β-N-methylamino-L-alanine and consequential potential human exposure. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.cn [capotchem.cn]
- 4. N-Boc-6-hydroxy-DL-norleucine Methyl Ester - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Personal protective equipment for handling Boc-N-methyl-D-norleucine
Executive Summary: Hazard Profile
Compound: Boc-N-methyl-D-norleucine CAS (Analogous): 117903-25-0 (L-isomer reference); General Class: Protected Amino Acid Signal Word: WARNING Primary Hazards: Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (Respiratory Irritation H335).
Critical Safety Insight: Unlike standard amino acids, the N-methyl modification significantly increases the lipophilicity of this compound. This enhances its ability to penetrate biological membranes—including your skin. Standard "dusting" protocols are insufficient; strict contact prevention is required.
Part 1: Risk Assessment & Mechanism of Action
To handle this reagent safely, one must understand its chemical behavior, not just its SDS rating.
The Permeability Factor (N-Methylation)
Standard amino acids are zwitterionic and polar, making them poor at crossing the skin barrier. However, This compound lacks the amide hydrogen (replaced by a methyl group) and possesses a lipophilic Boc protecting group.
-
Result: The compound is highly hydrophobic.
-
Risk: If dry powder contacts sweat or skin oils, it dissolves and penetrates the stratum corneum faster than non-methylated variants.
-
Action: Double-gloving is not optional; it is a requirement for solubilized handling.
The Acid-Labile Instability (Boc Group)
The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2]
-
Risk: Accidental contact with strong acids (TFA, HCl) releases isobutylene gas and CO₂.
-
Scenario: Disposing of this reagent into an acidic waste container can pressurize the vessel, leading to explosion or cap rupture.
-
Action: Segregate solid waste from acidic waste streams.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required for standard laboratory scales (mg to gram scale).
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls (Hood) are superior to respirators. Use N95 only if weighing outside a hood is unavoidable (not recommended). |
| Hand (Dry) | Nitrile Gloves (Single layer) Thickness: ≥ 0.11 mm | Sufficient for dry powder handling. Change immediately if punctured. |
| Hand (Wet) | Nitrile (Double Layer) or Laminate (Silver Shield) | Once dissolved (e.g., in DMF/DCM), the solvent acts as a carrier vehicle, dragging the compound through standard nitrile. |
| Eye/Face | Safety Glasses w/ Side Shields | Standard impact protection. Use Chemical Goggles if fine dust generation is high. |
| Body | Lab Coat (Cotton/Poly blend) Closed-toe Shoes | Synthetic fibers (polyester) can melt if a fire occurs; cotton blends are preferred. |
Part 3: Operational Protocol & Workflow
The following workflow ensures safety from storage to synthesis.
Step-by-Step Handling
-
Equilibration: Remove the container from cold storage (-20°C or 4°C) and allow it to reach room temperature before opening .
-
Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis or clumping.
-
-
Weighing (The Critical Step):
-
Place the balance inside the fume hood.
-
If the balance is external, use a tarred transfer vessel (weigh paper is discouraged due to static).
-
Use an anti-static gun if the powder is "flying."
-
-
Solubilization:
-
Dissolve in organic solvent (DCM, DMF, NMP) immediately after weighing to reduce dust hazard.
-
Note: Once in solution, treat the liquid as a "skin permeating hazard."
-
Visual Workflow: Handling Logic
Figure 1: Operational workflow emphasizing moisture control and waste segregation.
Part 4: Emergency Response & Disposal[3][4]
Spill Management (Self-Validating System)
If a spill occurs, follow this logic to validate safety:
-
Isolate: Mark the area.
-
Neutralize: There is no specific neutralizer, but wetting the powder prevents airborne dust.
-
Clean: Cover with wet paper towels (solvent: isopropyl alcohol or water), then scoop into a bag.
-
Validate: Wipe the surface with a white tissue; if no residue is visible, clean once more with soap and water.
Disposal Protocol
-
Solid Waste: Place in a container labeled "Solid Hazardous Waste (Organic)."
-
Liquid Waste: Dispose of in "Non-Halogenated" or "Halogenated" organic waste depending on the solvent used (e.g., DCM vs. DMF).
-
CRITICAL BAN: Do NOT mix with acidic waste streams (e.g., cleavage cocktails containing TFA). The Boc group will decompose, releasing gas and potentially rupturing the waste container.
References
-
Merck/Sigma-Aldrich. (2025). Safety Data Sheet: Boc-N-methyl-L-norleucine (Analogous). Retrieved from
-
National Institutes of Health (PubChem). Boc-N-methyl-D-leucine (Compound Summary). PubChem CID 6992561. Retrieved from [3]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from
-
ResearchGate. (2016). N-methylation in amino acids and peptides: Scope and limitations. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
